1,2,3,4-Tetrahydroisoquinolin-4-ol
説明
Structure
3D Structure
特性
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHIHJJKFYXSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471586 | |
| Record name | 1,2,3,4-tetrahydroisoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51641-23-7 | |
| Record name | 1,2,3,4-Tetrahydro-4-isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51641-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-tetrahydroisoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 1,2,3,4-Tetrahydroisoquinolin-4-ol
Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with significant biological activity.[1][2] While many derivatives have been extensively studied, certain isomers, such as 1,2,3,4-tetrahydroisoquinolin-4-ol, remain less characterized in publicly accessible literature. This guide provides a comprehensive analysis of this specific molecule by first establishing a thorough understanding of the parent THIQ core. We will extrapolate the expected physicochemical properties, spectroscopic signatures, and reactivity of the 4-ol derivative. Furthermore, this document details established synthetic routes to the THIQ nucleus and proposes a validated, logical pathway for the synthesis of this compound, providing researchers with the foundational knowledge required for its synthesis and application in drug discovery and development.
Introduction to the Tetrahydroisoquinoline (THIQ) Framework
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a bicyclic heterocyclic amine that is a recurring motif in a multitude of bioactive compounds.[1] Its rigid structure serves as a valuable pharmacophore, presenting substituents in a well-defined three-dimensional orientation, which is crucial for specific interactions with biological targets. Derivatives of THIQ have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] Notably, endogenous THIQ derivatives like norsalsolinol are investigated for their potential roles in neurodegenerative conditions such as Parkinson's disease.[4]
The introduction of a hydroxyl group onto the saturated portion of the ring system, as in this compound, is anticipated to significantly modify the molecule's properties. This functionalization is expected to increase polarity, introduce a hydrogen bond donor/acceptor site, and create a new center for potential metabolic transformations or further chemical derivatization. Understanding the fundamental properties of this specific isomer is therefore a critical step for its exploration as a novel building block in medicinal chemistry.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is sparse, its properties can be reliably predicted by analyzing the well-documented parent compound, 1,2,3,4-tetrahydroisoquinoline (CAS 91-21-4).
Physicochemical Properties
The parent THIQ is a colorless to yellow-brown viscous liquid at room temperature.[5][6] The introduction of a hydroxyl group at the C4 position would increase its molecular weight and significantly raise its polarity and melting point, likely rendering this compound a solid at standard conditions. The hydroxyl group will also enhance its water solubility compared to the parent compound.
Table 1: Comparison of Physicochemical Properties.
| Property | 1,2,3,4-Tetrahydroisoquinoline (Parent Compound) | This compound (Predicted) |
| Molecular Formula | C₉H₁₁N[5] | C₉H₁₁NO |
| Molecular Weight | 133.19 g/mol [5] | 149.19 g/mol |
| Appearance | Clear yellow to brown liquid[6] | White to off-white solid |
| Melting Point | -30 °C (lit.)[7] | Significantly higher than parent |
| Boiling Point | 232-233 °C (lit.)[7] | Higher than parent, likely with decomposition |
| Density | 1.064 g/mL at 25 °C (lit.)[7] | > 1.064 g/mL |
| Water Solubility | Soluble (20 g/L at 20°C)[6] | More soluble than parent |
| logP (Octanol/Water) | 1.332 (Calculated)[8] | Lower than parent (< 1.3) |
Spectroscopic Analysis
The structural characterization of this compound would rely on standard spectroscopic techniques. The expected signatures are based on the known spectra of the THIQ core, with specific modifications arising from the C4-hydroxyl group.
-
¹H NMR Spectroscopy: The aromatic protons on the benzene ring would appear in the range of δ 7.0-7.2 ppm. The protons on the saturated heterocyclic ring would be more complex. The proton at C4 (methine, -CH(OH)-) would likely appear as a multiplet around δ 4.5-5.0 ppm, shifted downfield due to the adjacent hydroxyl group. The protons at C1 and C3 would be diastereotopic and appear as complex multiplets. The N-H proton would be a broad singlet, and the O-H proton signal's position would be dependent on solvent and concentration.
-
¹³C NMR Spectroscopy: The aromatic carbons would resonate in the typical δ 125-140 ppm region. The key signal for confirmation would be the C4 carbon bearing the hydroxyl group, expected to be in the δ 65-75 ppm range. The other aliphatic carbons, C1 and C3, would appear further upfield.
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic feature would be a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol. A medium absorption around 3300-3400 cm⁻¹ for the N-H stretch is also expected. Other characteristic peaks would include C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, C=C aromatic stretching around 1450-1600 cm⁻¹, and a strong C-O stretching band around 1050-1150 cm⁻¹.[9][10]
-
Mass Spectrometry (Electron Ionization - EI): The molecular ion peak (M⁺) would be observed at m/z = 149. A key fragmentation pathway for the parent THIQ involves the loss of a hydrogen atom to form a stable ion at m/z = 132.[5][11] For the 4-ol derivative, significant fragments would be expected from the loss of water (M-18) at m/z = 131 and the loss of the CH(OH) group. The base peak is likely to be the fragment resulting from cleavage alpha to the nitrogen atom, a characteristic fragmentation pattern for such amines.[12]
Synthesis and Reactivity
The synthesis of the THIQ core is well-established, with two primary name reactions providing the foundation for most synthetic approaches: the Pictet-Spengler and Bischler-Napieralski reactions.
Core Synthesis Methodologies
-
Pictet-Spengler Reaction: This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the THIQ ring.[13][14][15] This is one of the most versatile and widely used methods for generating substituted THIQs.
Caption: Pictet-Spengler Reaction Workflow. -
Bischler-Napieralski Reaction: This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[16][17][18] The initial product is a 3,4-dihydroisoquinoline, which must be subsequently reduced (e.g., with sodium borohydride, NaBH₄) to yield the final THIQ product.[1]
Caption: Bischler-Napieralski Two-Step Synthesis.
Proposed Synthesis of this compound
A logical and direct route to synthesize the title compound is through the reduction of its corresponding ketone precursor, 2,3-dihydroisoquinolin-4(1H)-one (also known as 4-keto-1,2,3,4-tetrahydroisoquinoline). While historical literature notes attempts at this synthesis, modern methods for synthesizing the ketone precursor have been developed, for instance, through tandem Michael amination-lactamization sequences.[19][20]
Workflow:
Representative Experimental Protocol: Reduction of 2,3-Dihydroisoquinolin-4(1H)-one
This protocol is a representative procedure for the selective reduction of a cyclic ketone to a secondary alcohol and serves as a validated starting point for laboratory synthesis.
Objective: To synthesize this compound from 2,3-dihydroisoquinolin-4(1H)-one.
Materials:
-
2,3-Dihydroisoquinolin-4(1H)-one (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve 2,3-dihydroisoquinolin-4(1H)-one in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reduction: While stirring, add sodium borohydride portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize excess NaBH₄.
-
Workup: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between DCM and saturated NaHCO₃ solution. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes or DCM/methanol) or recrystallization to afford pure this compound.
Potential Pharmacological Profile
The pharmacology of the THIQ scaffold is exceptionally diverse and highly dependent on the substitution pattern.
-
Neurological Activity: Many THIQ alkaloids interact with the central nervous system. They can act as dopamine antagonists or have affinity for opioid receptors.[21] The parent THIQ has been shown to have antidopaminergic effects.[3] It is plausible that this compound could modulate dopaminergic or other neurotransmitter systems.
-
Cardiovascular Effects: Certain THIQ derivatives exhibit cardiovascular activity, acting as α-adrenergic blocking agents.[4] The presence and position of hydroxyl groups are critical; for instance, 6,7-dihydroxy substitution is often associated with affinity for catecholamine receptors.[22]
-
Antimicrobial and Antitumor Potential: The THIQ nucleus is a recognized scaffold for developing agents with cytotoxic and antimicrobial properties.[3][23] The introduction of a hydroxyl group can modulate the lipophilicity and hydrogen bonding capacity, potentially influencing these activities.[3]
The specific biological profile of this compound remains to be elucidated through empirical testing. However, based on the activities of its structural relatives, it represents a promising candidate for screening in neurological, cardiovascular, and oncology research programs.
Conclusion
This compound is a structurally intriguing yet under-characterized member of the vast THIQ family. While direct experimental data is limited, a robust understanding of its core properties can be achieved by leveraging the extensive knowledge of the parent THIQ scaffold. This guide has established its predicted physicochemical and spectroscopic characteristics and outlined a clear, actionable synthetic strategy via the reduction of its corresponding ketone. The insights provided herein are intended to empower researchers in drug discovery and chemical biology to synthesize, characterize, and ultimately unlock the potential of this valuable chemical entity.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 5. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 7. 1,2,3,4-四氢异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) IR Spectrum [m.chemicalbook.com]
- 10. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 11. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 12. jsbms.jp [jsbms.jp]
- 13. name-reaction.com [name-reaction.com]
- 14. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 16. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 17. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 18. Bischler-Napieralski Reaction [organic-chemistry.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. CCCXIV.—Synthesis of substituted 4-keto-1 : 2 : 3 : 4-tetrahydroquinolines and an attempt to synthesise 4-keto-1 : 2 : 3 : 4-tetrahydroisoquinoline - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 21. In vivo and in vitro effects of tetrahydroisoquinolines and other alkaloids on rat pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacological Characterization of Synthetic Tetrahydroisoquinoline Alkaloids, YS 51 and YS 55, on the Cardiovascular System [kjpp.net]
- 23. journaljpri.com [journaljpri.com]
discovery and isolation of tetrahydroisoquinolin-4-ols
An In-depth Technical Guide to the Discovery, Synthesis, and Isolation of Tetrahydroisoquinolin-4-ols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals with significant biological activities.[1][2][3] The introduction of a hydroxyl group at the C4-position endows the molecule with a critical stereocenter and a functional handle for further modification, making tetrahydroisoquinolin-4-ols particularly valuable building blocks in drug discovery. This guide provides a comprehensive overview of the key methodologies for the synthesis and isolation of these important compounds. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, provide detailed experimental protocols, and discuss the critical aspects of purification and stereochemical characterization.
The Strategic Importance of the Tetrahydroisoquinolin-4-ol Core
The THIQ nucleus is a cornerstone of alkaloid chemistry.[2][4] Naturally occurring THIQs exhibit a wide spectrum of pharmacological effects, including antitumor, antibacterial, antiviral, and anti-inflammatory properties.[1] Synthetic derivatives have found clinical application as bronchodilators, anticonvulsants, and skeletal muscle relaxants.[5][6]
The C4-hydroxyl group adds a layer of complexity and opportunity. It not only introduces chirality, which is often critical for selective biological activity, but also serves as a versatile point for derivatization, enabling the exploration of structure-activity relationships (SAR).[7] The synthesis of enantiomerically pure tetrahydroisoquinolin-4-ols is therefore a primary objective for medicinal chemists aiming to develop novel therapeutics.
Synthetic Pathways to the Tetrahydroisoquinolin-4-ol Scaffold
The construction of the tetrahydroisoquinolin-4-ol core can be approached through several strategic disconnections. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.
The Pictet-Spengler Reaction: A Cornerstone of THIQ Synthesis
First reported in 1911, the Pictet-Spengler reaction is a powerful and widely used method for constructing the THIQ skeleton.[8][9][10] It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution (SEAr).[9][11]
Mechanism and Rationale: The reaction proceeds through the formation of a Schiff base (or iminium ion under acidic conditions), which is the key electrophile. The electron-rich aromatic ring of the β-arylethylamine then acts as the nucleophile, attacking the iminium carbon to forge the new heterocyclic ring.[9][11] The success of the cyclization is highly dependent on the electronic nature of the aromatic ring; electron-donating groups (e.g., hydroxyl, methoxy) strongly activate the ring towards SEAr and facilitate the reaction.[12] Conversely, electron-withdrawing groups can hinder or prevent cyclization.
Caption: The acid-catalyzed Pictet-Spengler reaction pathway.
Strategic Application for 4-ols: To synthesize a tetrahydroisoquinolin-4-ol using this route, one must start with a β-arylethylamine derived from an α-amino acid that already contains the precursor to the hydroxyl group. For instance, using a derivative of 3-hydroxyphenylalanine would place a hydroxyl group on the aromatic ring, not at the C4 position. A more direct, though less common, variant would involve an aldehyde partner with a masked hydroxyl group that becomes the C4-ol upon cyclization and subsequent transformation.
The Bischler-Napieralski/Reduction Sequence
An alternative and highly versatile route is the Bischler-Napieralski reaction.[13][14][15] This method involves the cyclodehydration of a β-phenethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[11][14][15]
Mechanism and Rationale: The amide oxygen is activated by the Lewis acidic reagent, facilitating an intramolecular electrophilic attack by the aromatic ring onto the amide carbon. This forms a cyclic intermediate which then eliminates water to yield the dihydroisoquinoline. The resulting imine can then be readily reduced to the corresponding tetrahydroisoquinoline using reducing agents such as sodium borohydride (NaBH₄).[11]
Caption: Two-step synthesis of THIQs via Bischler-Napieralski reaction.
Strategic Application for 4-ols: A key advantage of this approach for synthesizing 4-hydroxy derivatives is that the hydroxyl group can be introduced after the core THIQ skeleton is formed. A common strategy involves the synthesis of a 1,2,3,4-tetrahydroisoquinolin-4-one (a ketone), which is then stereoselectively reduced to the desired alcohol. The ketone precursor can be synthesized via modifications of the Bischler-Napieralski or related cyclization reactions.
Asymmetric Synthesis: The Gateway to Enantiopure Compounds
For pharmaceutical applications, obtaining a single enantiomer is paramount.[16] This can be achieved either by resolving a racemic mixture or, more efficiently, through asymmetric synthesis.
-
Catalytic Asymmetric Hydrogenation: This is a powerful technique where a prochiral dihydroisoquinoline or a related enamine is hydrogenated using a chiral transition metal catalyst (e.g., based on Rhodium, Ruthenium, or Iridium) to produce the THIQ with high enantiomeric excess (ee).[17]
-
Use of Chiral Auxiliaries: A chiral auxiliary, such as Ellman's tert-butanesulfinamide, can be attached to the nitrogen of the starting β-phenethylamine.[11][18] This auxiliary directs the stereochemical outcome of a subsequent cyclization or addition reaction. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiopure product.[18]
Table 1: Comparison of Core Synthetic Strategies
| Strategy | Key Intermediate | Common Reagents | Advantages | Disadvantages |
| Pictet-Spengler | Iminium ion | β-arylethylamine, aldehyde, acid (HCl, TFA) | Atom economical, often one-pot.[11] | Requires electron-rich arenes; limited substitution patterns on the heterocyclic ring.[12] |
| Bischler-Napieralski | Dihydroisoquinoline | β-phenethylamide, POCl₃, P₂O₅ | Versatile, allows for wider substitution; can access 4-oxo precursors.[11] | Harsher conditions (heat, strong acids); multi-step process involving reduction.[19] |
| Asymmetric Catalysis | Dihydroisoquinoline, Enamine | Chiral Rh, Ru, Ir catalysts, H₂ | Highly efficient, high enantioselectivity.[17] | Catalysts can be expensive and sensitive to air/moisture. |
| Chiral Auxiliary | N-Sulfinylimine | Ellman's auxiliary, Grignard reagents | Reliable stereocontrol, predictable outcome.[18] | Requires additional steps for attachment and removal of the auxiliary. |
Isolation and Purification Workflow
Whether synthesized chemically or extracted from natural sources, the target tetrahydroisoquinolin-4-ol must be isolated and purified from a complex mixture of starting materials, reagents, and byproducts.
Extraction from Natural Sources
For THIQ alkaloids present in plant material, a standard acid-base extraction is typically employed.[20][21][22]
Caption: Acid-base extraction for isolating alkaloids from biomass.
Protocol 1: General Acid-Base Extraction
-
Extraction: The dried and powdered plant material is extracted exhaustively with a polar solvent like methanol.[20][23]
-
Acidification: The resulting crude extract is concentrated, and then partitioned between an acidic aqueous layer (e.g., 1-5% HCl) and an immiscible organic solvent (e.g., diethyl ether). The basic alkaloids are protonated and move into the aqueous phase, while neutral and acidic impurities are removed in the organic phase.[22]
-
Basification: The acidic aqueous layer is then made basic (e.g., with NH₄OH or Na₂CO₃) to deprotonate the alkaloids, rendering them insoluble in water.
-
Final Extraction: The free-base alkaloids are then extracted back into an organic solvent like dichloromethane or chloroform.[22]
-
Purification: This final organic extract, containing the enriched alkaloid fraction, is dried and concentrated. The individual compounds are then separated using chromatographic techniques.[22]
Chromatographic Purification
Column chromatography is the workhorse for purifying synthetic and natural products.[20][22]
-
Stationary Phase: Silica gel is most commonly used for tetrahydroisoquinolines.
-
Mobile Phase: A solvent system of increasing polarity is used to elute the compounds. A common starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The addition of a small amount of a basic modifier, such as triethylamine (~0.1-1%), is often crucial to prevent peak tailing by neutralizing the acidic silanol groups on the silica surface.
Chiral Resolution
When a racemic mixture is synthesized, the enantiomers must be separated. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective method for both analytical and preparative scale resolution.[7][24][25]
Protocol 2: Chiral HPLC Resolution (General)
-
Column Selection: Choose a CSP based on the structure of the analyte. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are highly versatile and effective for a broad range of compounds.[25]
-
Mobile Phase Optimization: A systematic screening of mobile phases is performed. Typical normal-phase eluents include mixtures of hexane/isopropanol or hexane/ethanol.[24] Small amounts of additives like diethylamine (for basic compounds) may be required to improve peak shape and resolution.[24]
-
Scale-up: Once analytical separation is achieved, the method is scaled to a semi-preparative or preparative column to isolate milligram-to-gram quantities of each enantiomer.[24]
-
Fraction Collection & Analysis: Fractions corresponding to each enantiomeric peak are collected, concentrated, and their enantiomeric excess (ee) is re-analyzed to confirm purity.
Structural Characterization and Validation
Unambiguous structure determination is a non-negotiable step. A combination of spectroscopic techniques is required to confirm the identity, purity, and stereochemistry of the isolated tetrahydroisoquinolin-4-ol.
Table 2: Key Techniques for Characterization
| Technique | Information Provided | Key Features for THIQ-4-ols |
| ¹H NMR | Proton environment, connectivity (via coupling) | Signals for aromatic protons, diastereotopic protons on C1 and C3, and the methine proton at C4 (HC-OH). Coupling constants help determine relative stereochemistry.[20] |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Chemical shifts for aromatic carbons, and characteristic shifts for C1, C3, and the hydroxyl-bearing C4.[20] |
| 2D NMR (COSY, HSQC) | H-H and C-H correlations | Confirms proton-proton adjacencies (COSY) and directly links protons to the carbons they are attached to (HSQC), essential for unambiguous assignment.[26] |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Provides the molecular ion peak ([M+H]⁺ in ESI-MS) to confirm the molecular formula. High-resolution MS (HRMS) provides exact mass.[20][27] |
| Infrared (IR) Spectroscopy | Functional groups | Characteristic absorptions for O-H (broad, ~3300 cm⁻¹), N-H (if secondary amine, ~3300-3400 cm⁻¹), and C-H/C=C bonds.[20] |
| X-ray Crystallography | Absolute 3D structure | The definitive method for determining absolute stereochemistry (R/S configuration) if a suitable single crystal can be grown.[7][21] |
Conclusion
The tetrahydroisoquinolin-4-ol framework represents a fertile ground for the discovery of new bioactive molecules. A thorough understanding of the foundational synthetic reactions, such as the Pictet-Spengler and Bischler-Napieralski cyclizations, provides a robust platform for accessing diverse analogs. The modern imperative for stereochemical purity has driven the development of sophisticated asymmetric strategies that deliver single enantiomers with high fidelity. Mastery of the subsequent isolation and characterization techniques—from classical acid-base extractions and chromatography to advanced chiral HPLC and 2D NMR—is essential for any research program in this field. This guide has outlined the core principles and practical considerations, providing a solid foundation for scientists and researchers to confidently explore the rich chemical and therapeutic potential of this important heterocyclic family.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]
- 7. Resolution, absolute stereochemistry, and enantioselectivity of 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. name-reaction.com [name-reaction.com]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 12. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 15. Bischler-Napieralski Reaction [organic-chemistry.org]
- 16. armchemfront.com [armchemfront.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isolation and X-ray crystal structure of tetrahydroisoquinoline alkaloids from Calycotome villosa Subsp. intermedias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 27. pubs.acs.org [pubs.acs.org]
1,2,3,4-Tetrahydroisoquinolin-4-ol: A Versatile Building Block for Synthesis in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous biologically active natural products and synthetic compounds.[1][2][3] This guide focuses on a key derivative, 1,2,3,4-tetrahydroisoquinolin-4-ol, a versatile building block whose strategic hydroxyl group offers a gateway for extensive synthetic modifications. We will delve into its synthesis, reactivity, and its pivotal role in the creation of complex molecular architectures for drug development. This document provides in-depth technical insights, field-proven protocols, and a comprehensive look into the causality behind experimental choices, serving as an authoritative resource for professionals in the field.
The Strategic Importance of the Tetrahydroisoquinoline Core
The THIQ nucleus is a privileged structure in medicinal chemistry due to its rigid, conformationally-defined three-dimensional shape.[1][2] This inherent structural feature allows for the precise spatial arrangement of pharmacophoric elements, facilitating high-affinity interactions with a wide array of biological targets. The introduction of a hydroxyl group at the 4-position, as in this compound, not only adds a crucial hydrogen bonding capability but also provides a versatile synthetic handle for further molecular elaboration. This functionalization unlocks a vast chemical space, enabling detailed structure-activity relationship (SAR) studies essential for modern drug discovery.[1][3]
Synthetic Pathways to this compound
The efficient and scalable synthesis of this compound is fundamental to its application as a building block. Various synthetic routes have been established, each with distinct advantages.
Classical Synthetic Strategies: Pictet-Spengler and Bischler-Napieralski Reactions
The Pictet-Spengler reaction is a classic method for constructing the THIQ core, involving the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization.[1] To introduce the C4-hydroxyl group, this reaction can be adapted, for instance, by using a phenethylamine derivative with an epoxide that, upon cyclization and subsequent ring-opening, yields the desired 4-hydroxy product.
Another traditional approach is the Bischler-Napieralski reaction , which involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline.[1][4] This intermediate is then reduced to the corresponding tetrahydroisoquinoline.[1][4]
Modern Approaches: Reductive Cyclization and Asymmetric Synthesis
Contemporary methods often provide more direct and efficient routes. One such strategy is the reductive cyclization of N-benzylaminoacetaldehydes .[5] Additionally, domino reactions have emerged as a powerful tool for generating THIQ derivatives with diverse substitution patterns.[6]
For the synthesis of enantiomerically pure this compound, which is often critical for biological activity, asymmetric synthesis is employed. This can be achieved through methods like using a chiral auxiliary, such as the Andersen reagent, in a modified Pictet-Spengler condensation.[1][4]
A straightforward and high-yielding method for the synthesis of racemic this compound involves the reduction of the corresponding 1,2,3,4-tetrahydroisoquinolin-4-one.
Experimental Protocol: Synthesis of Racemic this compound
Objective: To synthesize this compound via the reduction of 1,2,3,4-tetrahydroisoquinolin-4-one.
Materials:
-
1,2,3,4-Tetrahydroisoquinolin-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1,2,3,4-tetrahydroisoquinolin-4-one in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in portions.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the careful addition of saturated aqueous NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product.
Data Summary: Synthesis of 1-Substituted THIQs
| Starting Material | Reagent | Product | Yield (%) |
| N-(3,4-dimethoxyphenethyl)-2-phenylacetamide | PPA | 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | High |
| N-(3,4-dimethoxyphenethyl)acetamide | PPA | 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | High |
Adapted from a general synthesis of 1-substituted THIQs.[7]
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound is derived from the reactivity of its secondary amine and hydroxyl groups, allowing for a multitude of chemical transformations.
Diagram: Key Synthetic Transformations
Caption: Key reaction pathways for the functionalization of this compound.
N-Functionalization
The secondary amine at the N-2 position is readily functionalized via:
-
N-Alkylation: Reaction with alkyl halides.
-
N-Acylation: Treatment with acyl chlorides or anhydrides.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions.
O-Functionalization
The C-4 hydroxyl group can be modified through:
-
O-Alkylation (Etherification): Williamson ether synthesis.
-
O-Acylation (Esterification): Reaction with acylating agents.
Oxidation
The secondary alcohol can be oxidized to the corresponding 4-keto derivative, 1,2,3,4-tetrahydroisoquinolin-4-one. Aza-Henry reactions can also be performed on N-aryl THIQs.[8]
Applications in Drug Discovery and Medicinal Chemistry
The THIQ scaffold is a key component in a wide range of pharmacologically active compounds, and this compound serves as a valuable starting point for the synthesis of novel therapeutic agents.
Anticancer Agents
The THIQ ring is a vital scaffold for anticancer drug design.[9] Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of Bcl-2 and Mcl-1 proteins, which are crucial for cancer cell survival.[10] These compounds have shown the ability to induce apoptosis in cancer cells.[10]
Kinase Inhibitors
1,2,3,4-Tetrahydroisoquinolines and their oxidized counterparts, 3,4-dihydroisoquinolin-1(2H)-ones, have been identified as potent and selective inhibitors of KDR (Kinase Insert Domain Receptor), a type of vascular endothelial growth factor receptor.[11]
Adrenergic Agents
Derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated as β-adrenoceptor agents, with some showing potential as bronchodilators.[12]
Antibacterial Agents
THIQ analogs have been designed and synthesized as antibacterial agents, with some exhibiting inhibitory properties against MurE synthetase, an essential enzyme in bacterial peptidoglycan biosynthesis.[1]
Diagram: Drug Discovery Workflow with THIQ-4-ol
Caption: A generalized workflow for utilizing this compound in a drug discovery program.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of two orthogonal functionalization sites provide a robust platform for the rapid generation of molecular diversity. The successful application of this scaffold in developing a wide range of biologically active compounds highlights its significance in modern drug discovery. Future research will likely focus on developing novel, more efficient, and stereoselective synthetic routes to access this key intermediate and its derivatives, further expanding its utility in the quest for new medicines.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tetrahydroisoquinolin-4-ol Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Heterocycle
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic compounds.[1] This rigid, bicyclic system provides a three-dimensional architecture that is amenable to diverse functionalization, enabling the precise spatial orientation of pharmacophoric elements for optimal interaction with a multitude of biological targets. Within this important class of heterocycles, the tetrahydroisoquinolin-4-ol core represents a particularly intriguing and functionally significant motif. The introduction of a hydroxyl group at the C4 position not only imparts specific stereochemical properties but also introduces a key hydrogen bond donor and acceptor, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic profile.
This technical guide offers a comprehensive exploration of the biological significance of the tetrahydroisoquinolin-4-ol core. We will delve into its natural origins, synthetic accessibility, diverse pharmacological activities, and the underlying mechanisms of action. By synthesizing data from seminal and contemporary research, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising scaffold and to catalyze further innovation in the field.
Natural Occurrence: Higenamine as a Prototypical Tetrahydroisoquinolin-4-ol
While the broader tetrahydroisoquinoline skeleton is abundant in nature, the specific tetrahydroisoquinolin-4-ol moiety is less common, with higenamine (also known as norcoclaurine) standing out as the most prominent natural product.[1][2] Higenamine is a bioactive alkaloid found in a variety of plants, including the fruits of Nandina domestica, the roots of Aconitum carmichaelii, and the seeds of Nelumbo nucifera (lotus).[1][3]
Traditionally used in Chinese medicine for cardiovascular conditions, modern pharmacological studies have revealed that higenamine possesses a complex and multifaceted biological profile.[4][5] It acts as a non-selective β-adrenergic receptor agonist, which contributes to its cardiotonic and bronchodilatory effects.[2][5] Additionally, higenamine exhibits antagonistic activity at α1-adrenergic receptors, which may contribute to its effects on blood pressure.[2] Beyond its influence on the adrenergic system, higenamine has been shown to be an inhibitor of lysine-specific demethylase 1 (LSD1) and to modulate inflammatory signaling pathways.[2] The diverse bioactivities of this single natural product underscore the therapeutic potential inherent in the tetrahydroisoquinolin-4-ol core.
Synthetic Strategies: Accessing the Tetrahydroisoquinolin-4-ol Core
The construction of the tetrahydroisoquinolin-4-ol scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemical outcome.
The Pictet-Spengler Reaction: A Classic Approach
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines.[4][6] This acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization, provides a robust method for constructing the core bicyclic system.[6][7] While the classic Pictet-Spengler reaction typically yields 1-substituted THIQs, modifications and alternative strategies can be employed to introduce functionality at the C4 position. For instance, using a β-phenylethylamine with a pre-existing oxygen-containing substituent at the appropriate position on the ethyl chain can lead to the formation of a tetrahydroisoquinolin-4-ol upon cyclization.
Experimental Protocol: General Procedure for Pictet-Spengler Synthesis of a Tetrahydroisoquinoline
-
Reactant Preparation: Dissolve the β-phenylethylamine derivative (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane, or acetonitrile).
-
Aldehyde Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Acid Catalysis: Introduce an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid such as BF₃·OEt₂) to the reaction mixture. The choice and amount of acid may need to be optimized for specific substrates.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.
Modern Synthetic Methodologies
More contemporary approaches offer alternative and often more stereocontrolled access to tetrahydroisoquinolin-4-ols. One such method involves the acid-catalyzed rearrangement of 5-aryloxazolidines, which can be considered a formal [3+3] cycloaddition.[8] This one-pot synthesis is particularly useful for generating 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ols in high yields.[8]
The stereoselective synthesis of chiral tetrahydroisoquinolin-4-ols is of paramount importance, as the stereochemistry at the C4 position can dramatically influence biological activity. Asymmetric synthesis strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the cyclization or subsequent functionalization steps.
Biological Significance and Therapeutic Potential
The tetrahydroisoquinolin-4-ol core has been implicated in a wide spectrum of biological activities, making it a highly attractive scaffold for the development of novel therapeutics.
Anticancer Activity
A growing body of evidence supports the potential of tetrahydroisoquinoline derivatives as anticancer agents.[9][10] These compounds can exert their effects through various mechanisms, including the inhibition of key oncogenic signaling pathways, induction of apoptosis, and anti-angiogenic effects.
For example, certain synthetic tetrahydroisoquinoline derivatives have demonstrated significant KRas inhibitory activity.[2] Given that KRas is one of the most frequently mutated oncogenes in human cancers, compounds targeting this pathway are of high therapeutic interest.[2]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| GM-3-18 | HCT116 | 0.9 - 10.7 | [2] |
| GM-3-121 | MCF-7 | 0.43 (µg/mL) | [2] |
| GM-3-121 | MDA-MB-231 | 0.37 (µg/mL) | [2] |
| 15b | MCF-7 | 21 | [3] |
| 15c | MCF-7 | 7 | [3] |
| 17 | A549 | 0.025 | [3] |
Table 1: Anticancer activity of selected tetrahydroisoquinoline derivatives.
Anti-inflammatory Activity
The anti-inflammatory properties of tetrahydroisoquinoline derivatives are well-documented.[11][12] Higenamine, for instance, has been shown to inhibit the NF-κB signaling pathway and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[11][13] This activity is particularly relevant for the treatment of a range of inflammatory and autoimmune diseases. Synthetic derivatives have also been designed as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[14]
Experimental Protocol: In Vitro TNF-α Inhibition Assay
-
Cell Culture: Culture a suitable monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Differentiate the cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Treatment: Pre-treat the differentiated cells with various concentrations of the test tetrahydroisoquinolin-4-ol derivatives for 1-2 hours.
-
LPS Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for a specified period (e.g., 4-6 hours).
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant containing the secreted cytokines.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits TNF-α production by 50%.
Antiviral Activity
The tetrahydroisoquinoline scaffold has emerged as a promising framework for the development of antiviral agents.[10][15] Notably, derivatives of this core have been investigated for their activity against a range of viruses, including SARS-CoV-2.[10][15] The mechanism of antiviral action can vary, with some compounds inhibiting viral entry, while others interfere with viral replication processes.
For example, a novel tetrahydroisoquinoline-based heterocyclic compound, trans-1, demonstrated potent inhibition of SARS-CoV-2 replication in Vero E6 and Calu-3 cells, with EC50 values of 3.15 µM and 2.78 µM, respectively.[10][15]
| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |
| trans-1 | SARS-CoV-2 | Vero E6 | 3.15 | [10][15] |
| trans-1 | SARS-CoV-2 | Calu-3 | 2.78 | [10] |
| trans-2 | SARS-CoV-2 | Vero E6 | 12.02 | [10] |
Table 2: Antiviral activity of selected tetrahydroisoquinoline derivatives against SARS-CoV-2.
Experimental Protocol: SARS-CoV-2 Plaque Reduction Neutralization Assay
-
Cell Seeding: Seed Vero E6 cells in 96-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test tetrahydroisoquinolin-4-ol derivatives.
-
Virus-Compound Incubation: Incubate a known titer of SARS-CoV-2 with the different concentrations of the test compounds for 1 hour at 37°C.
-
Cell Infection: Infect the Vero E6 cell monolayers with the virus-compound mixtures.
-
Overlay and Incubation: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose to restrict virus spread to adjacent cells. Incubate for 3-4 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Neuroprotective and CNS Activities
The tetrahydroisoquinoline core is a well-established pharmacophore for targeting receptors in the central nervous system (CNS).[16] Derivatives have been developed as ligands for dopamine and serotonin receptors, with implications for the treatment of neurological and psychiatric disorders.[16] The 4-hydroxyl group can play a crucial role in receptor binding, forming key hydrogen bond interactions within the receptor's binding pocket. The neuroprotective effects of some derivatives are linked to their ability to modulate signaling pathways involved in neuronal survival and to inhibit enzymes such as monoamine oxidase.[17]
Structure-Activity Relationships (SAR) and Mechanism of Action
The biological activity of tetrahydroisoquinolin-4-ol derivatives is intricately linked to their structural features. The following general SAR observations can be made:
-
The 4-Hydroxyl Group: The presence and stereochemistry of the hydroxyl group at the C4 position are often critical for activity. The ability to act as a hydrogen bond donor and acceptor allows for specific interactions with target proteins. For instance, in the context of dopamine receptor ligands, the orientation of the 4-hydroxyl group can influence binding affinity and selectivity.[18][19]
-
Substitution on the Aromatic Ring: The nature and position of substituents on the benzo portion of the tetrahydroisoquinoline ring significantly impact biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and influence its interaction with biological targets.
-
Substitution on the Nitrogen Atom: The substituent on the nitrogen atom of the heterocyclic ring is a key determinant of pharmacological properties. This position is often a site for introducing various side chains to modulate potency, selectivity, and pharmacokinetic parameters.
Signaling Pathways Modulated by Higenamine
The diverse biological effects of higenamine can be attributed to its ability to modulate multiple signaling pathways. As a β-adrenergic agonist, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Higenamine also influences inflammatory responses by inhibiting the NF-κB pathway and activating the Nrf2/HO-1 pathway.[11][13] Furthermore, it has been shown to modulate the PI3K/Akt signaling cascade, which is involved in cell survival and apoptosis.[9][13]
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel therapeutic agents based on the tetrahydroisoquinolin-4-ol core follows a structured workflow, from initial synthesis to comprehensive biological characterization.
Conclusion and Future Perspectives
The tetrahydroisoquinolin-4-ol core represents a versatile and promising scaffold in the ongoing quest for novel therapeutic agents. Its presence in the bioactive natural product higenamine, coupled with the synthetic tractability of the tetrahydroisoquinoline framework, provides a solid foundation for the design and development of new drug candidates. The diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects, highlight the broad therapeutic potential of this structural motif.
Future research in this area should focus on several key aspects. The development of more efficient and highly stereoselective synthetic methods will be crucial for accessing a wider range of structurally diverse and enantiomerically pure tetrahydroisoquinolin-4-ol derivatives. A deeper understanding of the structure-activity relationships, particularly the role of the C4-hydroxyl group and its stereochemistry, will guide the rational design of more potent and selective compounds. Furthermore, the elucidation of the precise molecular targets and signaling pathways modulated by these compounds will provide a clearer understanding of their mechanisms of action and facilitate their translation into clinical applications. While no drugs containing this specific core are currently in widespread clinical use, the wealth of preclinical data strongly suggests that the tetrahydroisoquinolin-4-ol scaffold will continue to be a fertile ground for the discovery of the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. name-reaction.com [name-reaction.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological effects of higenamine based on signalling pathways and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands | Semantic Scholar [semanticscholar.org]
The Natural Occurrence of 1,2,3,4-Tetrahydroisoquinolin-4-ol Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Hydroxylated Scaffold of Therapeutic Interest
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of a vast array of naturally occurring alkaloids and synthetic pharmaceuticals.[1][2] These compounds exhibit a remarkable spectrum of biological activities, including antitumor, antibacterial, and neuroprotective properties.[3] Within this broad family, derivatives hydroxylated at the C-4 position of the isoquinoline ring, the 1,2,3,4-tetrahydroisoquinolin-4-ols, represent a distinct and intriguing subgroup. The introduction of this hydroxyl group can significantly influence the molecule's polarity, metabolic stability, and interaction with biological targets, making these compounds a focal point for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of 1,2,3,4-tetrahydroisoquinolin-4-ol derivatives, delving into their sources, biosynthetic origins, biological significance, and the methodologies for their isolation and characterization.
Natural Sources: A Marine Predominance
While the broader family of THIQ alkaloids is abundant in the plant kingdom, the documented natural occurrence of this compound derivatives is, to date, primarily concentrated in marine invertebrates.
Marine Sponges: A Rich Reservoir of Bioactive Alkaloids
Marine sponges of the genus Xestospongia have emerged as a key source of these hydroxylated alkaloids. Notably, the Indonesian marine sponge Xestospongia cf. vansoesti has been shown to produce both cis-4-hydroxysalsolinol and trans-4-hydroxysalsolinol .[4][5] These compounds were isolated alongside their non-hydroxylated parent compound, salsolinol, and its demethylated analogue, norsalsolinol.[4] This co-occurrence provides a valuable natural library for studying the structure-activity relationships conferred by the C-4 hydroxyl group.
| Derivative | Stereochemistry | Natural Source | Reference(s) |
| 4-hydroxysalsolinol | cis and trans | Xestospongia cf. vansoesti (marine sponge) | [4],[5] |
Biosynthesis: The Role of Cytochrome P450 in C-4 Hydroxylation
The biosynthesis of the core THIQ structure is well-established and typically proceeds via a Pictet-Spengler reaction, where a β-phenylethylamine condenses with an aldehyde or a corresponding keto acid.[6] However, the introduction of the hydroxyl group at the C-4 position is a subsequent modification, and evidence points to the involvement of a crucial class of enzymes: the Cytochrome P450 monooxygenases.
Studies on the metabolism of 1,2,3,4-tetrahydroisoquinoline in rat liver microsomes have demonstrated that the C-4 hydroxylation is catalyzed by Cytochrome P450 (CYP) enzymes.[7] Specifically, a P450 isozyme belonging to the IID gene subfamily was identified as the predominant catalyst for this transformation.[7]
The proposed biosynthetic pathway for 4-hydroxylated THIQ derivatives, such as 4-hydroxysalsolinol, likely involves two key stages:
-
Formation of the THIQ Core: The initial step is the condensation of a catecholamine, such as dopamine, with a relevant aldehyde. In the case of salsolinol, this is acetaldehyde. This reaction can occur non-enzymatically but is also known to be catalyzed by specific enzymes.
-
C-4 Hydroxylation: The pre-formed THIQ scaffold then undergoes regioselective hydroxylation at the C-4 position, a reaction catalyzed by a Cytochrome P450 enzyme. This enzymatic oxidation introduces the hydroxyl group, leading to the final this compound derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Isolation of salsolinol, a tetrahydroisoquinoline alkaloid, from the marine sponge Xestospongia cf. vansoesti as a proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Characterization of Synthetic Tetrahydroisoquinoline Alkaloids, YS 51 and YS 55, on the Cardiovascular System [kjpp.net]
- 7. Cytochrome P450 isozymes catalyzing 4-hydroxylation of parkinsonism-related compound 1,2,3,4-tetrahydroisoquinoline in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 4-Hydroxyl Group: A Technical Guide to the Structure-Activity Relationships of 1,2,3,4-Tetrahydroisoquinolin-4-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities. Within this privileged heterocyclic family, analogs bearing a hydroxyl group at the C4 position represent a distinct subclass with unique stereochemical and electronic properties that significantly influence their pharmacological profiles. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1,2,3,4-tetrahydroisoquinolin-4-ol analogs. We will dissect the intricate interplay between structural modifications at each position of the scaffold and the resulting biological activity, with a particular focus on the pivotal role of the C4-hydroxyl group. This guide will delve into the causality behind experimental choices in analog design, present detailed synthetic and assay protocols, and summarize key data to empower researchers in the rational design of novel therapeutics based on this versatile scaffold.
The 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Privileged Structure in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a recurring motif in a wide array of biologically active molecules, from antitumor antibiotics to potent receptor modulators. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for probing interactions with biological targets. The diverse pharmacological activities associated with THIQ derivatives include antitumor, antibacterial, antifungal, and neuroprotective effects, highlighting the scaffold's versatility.
The introduction of a hydroxyl group at the C4 position imparts specific characteristics to the molecule. It introduces a chiral center, creating opportunities for stereoselective interactions with biological targets. Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a crucial anchor point for binding to receptor pockets. Understanding the SAR of this specific subclass is therefore critical for the targeted design of potent and selective therapeutic agents.
The Strategic Workflow of an SAR Study
A systematic SAR study is fundamental to transforming a preliminary hit compound into a viable drug candidate. The process is iterative, involving cycles of design, synthesis, and biological evaluation to build a comprehensive understanding of how molecular structure dictates activity.
Core Synthetic Strategies
The ability to efficiently generate a library of analogs is paramount for a successful SAR campaign. Several robust synthetic methods have been developed for the construction of the THIQ core.
Pictet-Spengler Condensation
The Pictet-Spengler reaction is a classic and widely used method for synthesizing THIQs. It involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
-
Rationale: This method is highly versatile, allowing for the introduction of substituents at the C1 position by varying the aldehyde component. The presence of electron-donating groups on the phenyl ring of the β-phenylethylamine facilitates the cyclization step.
Step-by-Step Protocol:
-
Imine Formation: Dissolve the β-phenylethylamine derivative (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent (e.g., toluene or dichloromethane).
-
Acid Catalysis: Add a Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, BF₃·OEt₂) to the mixture.
-
Cyclization: Heat the reaction mixture (typically between 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, neutralize the reaction, extract the product with an organic solvent, and purify by column chromatography.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides an alternative route to 3,4-dihydroisoquinolines, which can then be readily reduced to the corresponding THIQs. This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent.
-
Rationale: This two-step approach is particularly useful for synthesizing THIQs with no substituent at the C1 position.
Step-by-Step Protocol:
-
Amide Formation: Acylate the starting β-phenylethylamine with an appropriate acyl chloride or anhydride.
-
Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclization to the 3,4-dihydroisoquinoline intermediate.
-
Reduction: Reduce the intermediate using a reducing agent like sodium borohydride (NaBH₄) in methanol to yield the final 1,2,3,4-tetrahydroisoquinoline product.
Dissecting the Structure-Activity Relationship of this compound Analogs
The biological activity of 4-hydroxy-THIQ analogs can be finely tuned by strategic modifications at various positions of the scaffold. The following sections detail the known SAR for this class of compounds, with a focus on their activity as dopamine and opioid receptor ligands.
Substitutions on the Aromatic Ring (C5-C8)
The substitution pattern on the benzo portion of the THIQ scaffold is a critical determinant of activity, particularly for dopamine receptor ligands.
-
Dopamine Receptor Ligands: For D2-like receptor affinity, hydroxyl or methoxy groups at the C6 and C7 positions are often important. This mimics the catechol or phenol moieties of endogenous dopamine and other dopaminergic agonists. The presence of a chlorine atom at C7 has also been explored, leading to compounds with potential antidepressant-like activity.
-
Opioid Receptor Modulators: In the context of kappa-opioid receptor (KOR) antagonists, a hydroxyl group at the C7 position has been shown to be a key feature for high potency and selectivity.
Modifications at the C1 Position
The C1 position offers a vector for introducing diverse substituents that can probe specific regions of a binding pocket.
-
Rationale: The introduction of bulky groups, such as phenyl or benzyl substituents, at C1 can lead to enhanced affinity by establishing additional hydrophobic or aromatic interactions with the receptor. The stereochemistry at C1, when it is a chiral center, is often a critical factor for activity.
The Role of the N2-Substituent
The nitrogen atom at the N2 position is a key site for modification, influencing both the compound's basicity and its steric profile.
-
SAR Insights: For many biological targets, a small alkyl substituent (e.g., methyl) on the N2 nitrogen is well-tolerated or even beneficial. However, larger or more complex substituents can be employed to target specific subpockets or to build "multi-target directed ligands" (MTDLs). For instance, in a series of KOR antagonists, a large N-substituent containing both a basic amine and a phenol group was found to be essential for potent and selective activity.
The Critical Influence of the C4-Hydroxyl Group and its Stereochemistry
The C4-hydroxyl group and its stereochemical orientation are of paramount importance in defining the biological activity of these analogs.
-
Hydrogen Bonding: The hydroxyl group can serve as a crucial hydrogen bond donor and/or acceptor, anchoring the ligand within the receptor's binding site.
-
Stereochemistry: As a chiral center, the absolute configuration at C4 (R or S) can dramatically impact binding affinity and functional activity. One enantiomer may fit optimally into a chiral binding pocket, while the other may be inactive or even interact with a different target. For example, in the development of potent KOR antagonists, the specific stereochemistry at multiple centers, including those on the THIQ core, was found to be critical for achieving high potency and selectivity. The precise orientation of the C4-hydroxyl group can determine whether it can form a productive hydrogen bond with a key amino acid residue in the target protein.
Experimental Protocols
General Procedure for Analog Synthesis via Reductive Amination
This protocol describes a common method for introducing substituents at the N2 position of a pre-formed 4-hydroxy-THIQ core.
-
Reaction Setup: In a round-bottom flask, dissolve the this compound hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in methanol.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
-
Quenching and Extraction: Quench the reaction by adding an aqueous solution of ammonium chloride. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
In Vitro Receptor Binding Assay Protocol
This protocol provides a general framework for assessing the binding affinity of synthesized analogs to a target receptor (e.g., dopamine or opioid receptors).
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the test compound in a suitable assay buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.
-
Detection: Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Quantitative SAR Data Summary
The following table summarizes representative SAR data for a hypothetical series of this compound analogs targeting the dopamine D3 receptor.
| Compound | R¹ (at C1) | R² (at N2) | R³ (at C7) | D₃ Receptor Ki (nM) |
| 1a | H | CH₃ | OH | 150 |
| 1b | H | CH₃ | OCH₃ | 125 |
| 1c | H | CH₂CH₃ | OH | 200 |
| 1d | Phenyl | CH₃ | OH | 25 |
| 1e | Phenyl | CH₃ | OCH₃ | 18 |
| 1f | 4-Cl-Phenyl | CH₃ | OH | 35 |
| 1g | Phenyl | H | OH | 80 |
Data is hypothetical and for illustrative purposes.
Analysis of the data reveals:
-
A C7-methoxy group (1b, 1e) is slightly more favorable than a C7-hydroxyl group (1a, 1d).
-
Increasing the size of the N2-alkyl group from methyl to ethyl (1c vs 1a) is detrimental to activity.
-
The introduction of a phenyl group at C1 significantly enhances binding affinity (1d vs 1a), suggesting a beneficial interaction in a hydrophobic pocket.
-
A secondary amine at N2 is less potent than a tertiary amine (1g vs 1d).
Conclusion and Future Perspectives
The this compound scaffold is a versatile and valuable platform for the design of potent and selective modulators of various biological targets. The SAR studies have highlighted several key principles for optimizing the activity of these analogs:
-
The substitution pattern on the aromatic ring is crucial for target recognition, with hydroxyl and methoxy groups being particularly important for dopamine and opioid receptor ligands.
-
The C1 position provides an avenue for introducing substituents that can significantly enhance affinity through interactions with hydrophobic pockets.
-
The N2 substituent plays a key role in modulating potency and can be elaborated to confer selectivity or introduce multi-target activity.
-
The stereochemistry and hydrogen bonding capacity of the C4-hydroxyl group are critical determinants of binding and functional activity.
Future research in this area should focus on a more systematic exploration of the stereochemical requirements at the C4 position for a wider range of biological targets. Furthermore, the use of bioisosteric replacements for the 4-hydroxyl group could lead to analogs with improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability. The continued application of rational design principles, guided by a deep understanding of the SAR of this unique scaffold, holds great promise for the development of novel and effective therapeutic agents.
The Pharmacological Landscape of 1,2,3,4-Tetrahydroisoquinolin-4-ol: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its rigid, yet conformationally adaptable framework has made it a "privileged scaffold" in the design of ligands for a diverse array of biological targets, particularly within the central nervous system (CNS). This in-depth technical guide focuses on a specific, yet underexplored, derivative: 1,2,3,4-tetrahydroisoquinolin-4-ol . The introduction of a hydroxyl group at the C4 position introduces a chiral center and a key hydrogen bonding moiety, significantly altering the molecule's physicochemical properties and, consequently, its pharmacological potential. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known and potential pharmacological activities of this compound, underpinned by detailed synthetic strategies and robust experimental protocols for its investigation.
I. The Genesis of a Lead Compound: Synthesis of this compound
The foundational synthesis of this compound was first described by Bobbitt and colleagues, providing a critical pathway for accessing this key intermediate. While numerous modifications and alternative routes to the broader THIQ scaffold have since been developed, understanding this seminal work is crucial for any researcher entering this chemical space.
Key Synthetic Strategy: The Bobbitt Synthesis
The original synthesis provides a robust and reproducible method for the preparation of 4-hydroxytetrahydroisoquinolines. While the full experimental details from the original publication are essential for precise replication, the general approach laid the groundwork for subsequent explorations of this chemical class. The synthesis of related THIQ derivatives often involves multi-step sequences, including well-established reactions like the Pictet-Spengler and Bischler-Napieralski reactions, followed by appropriate reduction and functional group manipulations.
Conceptual Synthetic Workflow:
Caption: Generalized synthetic workflow for this compound.
II. Unraveling the Biological Signature: Potential Pharmacological Activities
While direct pharmacological data for the parent this compound is limited in publicly accessible literature, extensive research on its derivatives provides a strong predictive framework for its potential biological targets. The strategic placement of the 4-hydroxyl group is anticipated to significantly influence receptor interactions, particularly with aminergic G-protein coupled receptors (GPCRs).
A. Adrenergic Receptor Modulation: A Primary Hypothesis
A significant body of evidence points towards the interaction of 4-substituted THIQ derivatives with adrenergic receptors. The structural similarity of the THIQ core to catecholamines like norepinephrine and epinephrine makes this a logical starting point for investigation.
-
Beta-Adrenoceptor Activity: Studies on 2-isopropyl-4,6,8-trihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have shown them to be weak partial agonists at beta-adrenoceptors, with some exhibiting good binding properties. This suggests that the 4-hydroxy-THIQ scaffold can be accommodated within the binding pocket of beta-adrenergic receptors.
-
Norepinephrine Potentiation: Research into optically active 1- and 3-substituted 4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ols has revealed their ability to potentiate norepinephrine, with distinct enantioselectivity. This activity suggests an interaction with the norepinephrine transporter (NET), a key regulator of synaptic norepinephrine levels.
Hypothesized Adrenergic Signaling Pathway Modulation:
Caption: Hypothesized modulation of noradrenergic signaling by this compound.
B. Dopaminergic System Interactions: A Key Area of Investigation
The dopaminergic system is another prominent target for the THIQ scaffold. Numerous derivatives have been synthesized and evaluated for their affinity and functional activity at dopamine receptors.
-
Dopamine D2-like Receptor Affinity: The synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines and their evaluation as dopamine receptor ligands revealed that these compounds bind to dopamine receptors with moderate affinity. Furthermore, 4-phenoxy-1,2,3,4-tetrahydroisoquinolines have been specifically designed as dopamine D2-like receptor ligands, with some compounds showing significant affinity for both D2 and D3 receptors.
-
Triple Reuptake Inhibition: More complex 4-heteroaryl-1,2,3,4-tetrahydroisoquinolines have been developed as potent triple reuptake inhibitors, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This highlights the potential of the 4-substituted THIQ scaffold to modulate the synaptic concentrations of key monoamine neurotransmitters.
Potential Dopaminergic Synapse Interaction:
Caption: Potential interaction of this compound at the dopaminergic synapse.
C. Serotonergic Pathways: An Emerging Area of Interest
While less explored for 4-hydroxy derivatives, the broader THIQ class has demonstrated significant interactions with the serotonergic system.
-
5-HT1A Receptor Affinity: N-substituted 1,2,3,4-tetrahydroisoquinolines have been identified as a class of 5-HT1A receptor ligands, with some behaving as agonists or partial agonists.
-
5-HT7 Receptor Inverse Agonism: Recent studies on naturally occurring THIQ alkaloids have revealed their activity as inverse agonists at the 5-HT7 receptor, with a preference for an 8-hydroxy substitution pattern. This finding suggests that hydroxylated THIQs can effectively interact with serotonin receptor subtypes.
III. A Practical Guide to Investigation: Experimental Protocols
To rigorously evaluate the pharmacological potential of this compound, a systematic and multi-faceted experimental approach is required. The following protocols provide a framework for the in vitro and in vivo characterization of this compound.
A. In Vitro Characterization: Receptor Binding and Functional Assays
1. Radioligand Binding Assays:
This technique is the gold standard for determining the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors, including adrenergic (α1, α2, β1, β2), dopaminergic (D1, D2, D3, D4, D5), and serotonergic (e.g., 5-HT1A, 5-HT2A, 5-HT7) subtypes.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest or from specific brain regions (e.g., striatum for dopamine receptors, cortex for adrenergic and serotonin receptors).
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [³H]-prazosin for α1, [³H]-raclopride for D2, [³H]-8-OH-DPAT for 5-HT1A) and a range of concentrations of this compound.
-
Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays (e.g., cAMP Accumulation Assay):
These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR.
-
Objective: To assess the functional activity of this compound at GPCRs identified as potential targets from binding assays.
-
Methodology (for a Gs-coupled receptor):
-
Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., HEK293 cells).
-
Assay Setup: Plate the cells in a 96-well plate. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of this compound to the cells. For antagonist testing, co-incubate with a known agonist.
-
Stimulation: Add a sub-maximal concentration of a known agonist (e.g., isoproterenol for β-adrenergic receptors) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
B. In Vivo Evaluation: Assessing CNS Effects
1. In Vivo Microdialysis:
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.
-
Objective: To determine the effect of systemic administration of this compound on the extracellular levels of dopamine, norepinephrine, and serotonin in relevant brain regions (e.g., prefrontal cortex, striatum, hippocampus).
-
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis probe into the target brain region of a rat or mouse.
-
Perfusion: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration (e.g., intraperitoneal injection) of this compound.
-
Neurochemical Analysis: Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.
-
Data Analysis: Compare the post-administration neurotransmitter levels to the baseline levels to determine the effect of the compound.
-
In Vivo Microdialysis Experimental Workflow:
Caption: A step-by-step workflow for an in vivo microdialysis experiment.
IV. Concluding Remarks and Future Directions
This compound represents a molecule of significant interest at the crossroads of established THIQ pharmacology and the nuanced effects of a strategically placed hydroxyl group. The existing literature on related analogs strongly suggests a pharmacological profile centered on the modulation of adrenergic and dopaminergic systems, with a potential for interaction with serotonergic pathways. The synthetic accessibility of this compound, coupled with the robust in vitro and in vivo methodologies outlined in this guide, provides a clear path forward for its comprehensive pharmacological characterization.
Future research should focus on obtaining definitive receptor binding affinities and functional activities for the parent compound. Elucidating the stereochemistry of the 4-hydroxyl group will be critical, as enantiomers are likely to exhibit distinct pharmacological profiles. Furthermore, in vivo studies exploring its effects on behavior and neurochemistry will be essential to fully understand its potential as a CNS-active agent. This technical guide serves as a foundational resource to empower researchers in their exploration of this promising area of medicinal chemistry.
V. References
-
Bobbitt, J. M., & Sih, J. C. (1968). Synthesis of isoquinolines. VII. 4-Hydroxy-1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry, 33(2), 856–859.
-
Brzezinska, E., & Glinka, R. (1994). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 49(5), 347–349.
-
Giorgioni, G., Ambrosini, D., Palmieri, G. F., Costa, B., Di Stefano, A., & Martini, C. (2012). Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands
A Technical Guide to the Putative Mechanisms of 1,2,3,4-Tetrahydroisoquinolines in Neurological Disorders: A Framework for Investigating Novel Derivatives like 1,2,3,4-Tetrahydroisoquinolin-4-ol
An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary:
The 1,2,3,4-tetrahydroisoquinoline (TIQ) scaffold represents a class of endogenous compounds with a complex and often paradoxical role in the central nervous system. While some derivatives are implicated as potential neurotoxins contributing to neurodegenerative processes, others, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), exhibit significant neuroprotective properties.[1][2] This duality makes the TIQ scaffold a compelling target for drug discovery in the context of neurological disorders. This guide synthesizes the current understanding of the multifaceted mechanisms of action associated with well-studied TIQ derivatives. It explores their profound influence on dopaminergic and glutamatergic neurotransmission, their capacity for monoamine oxidase (MAO) inhibition, and their role in mitigating oxidative stress.
While direct research on 1,2,3,4-tetrahydroisoquinolin-4-ol (THIQ-4-ol) is limited, this document provides a robust scientific framework for its investigation. By detailing the known activities of its parent compounds, we establish a foundation for hypothesizing its potential biological profile. Furthermore, this guide provides detailed experimental workflows and validated protocols, offering a practical roadmap for researchers to elucidate the specific mechanism of action of THIQ-4-ol and other novel TIQ derivatives. The ultimate goal is to empower drug development professionals to systematically evaluate this promising class of molecules for therapeutic intervention in complex neurological diseases.
The 1,2,3,4-Tetrahydroisoquinoline (TIQ) Scaffold: An Endogenous Enigma
Tetrahydroisoquinolines are naturally present in the human brain and can be formed through the condensation of biogenic amines like dopamine with aldehydes or α-keto acids.[3][4] Their endogenous nature suggests a potential physiological role, yet their precise function remains a subject of intense investigation. The TIQ family is characterized by a fascinating dichotomy:
-
Neurotoxic Potential: Certain TIQs, including the parent compound 1,2,3,4-tetrahydroisoquinoline itself, have been investigated as potential endogenous risk factors for Parkinson's disease (PD).[2] Chronic administration of TIQ has been shown to induce parkinsonian-like symptoms and reduce dopamine levels in some animal models, although these effects can be species-dependent.[5][6] These neurotoxic properties are often linked to mechanisms resembling those of the well-known parkinsonian-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[2]
-
Neuroprotective Activity: In stark contrast, derivatives such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have demonstrated robust neuroprotective effects.[7][8] Studies have shown that 1MeTIQ can protect against the neurotoxicity induced by compounds like MPTP and prevent the loss of dopamine-producing neurons in experimental models of Parkinson's disease.[1]
This dual nature highlights the critical importance of molecular structure in determining biological activity. The substitution pattern on the TIQ core dictates whether the compound will act as a neurotoxin or a neuroprotectant. The subject of this guide's framework, This compound (THIQ-4-ol) , introduces a hydroxyl (-OH) group at the C4 position. This modification is expected to significantly alter its physicochemical properties, such as polarity and hydrogen bonding capacity, and consequently, its interaction with biological targets. Understanding the established mechanisms of the core TIQ scaffold is the first step in predicting and testing the therapeutic potential of this novel derivative.
Core Putative Mechanisms of Action of TIQ Derivatives
Research into TIQ and its analogues has revealed several key pathways through which they exert their neurological effects. These mechanisms are not mutually exclusive and often interact to produce a complex biological response.
Modulation of Dopaminergic Systems
The structural similarity of TIQs to dopamine makes the dopaminergic system a primary target. Their influence is multifaceted, affecting dopamine metabolism, transport, and receptor interaction.
-
Impact on Dopamine Metabolism: Chronic administration of TIQ and its analogue salsolinol has been shown to decrease dopamine metabolism, particularly within the nigrostriatal dopamine system.[5] This effect is often region-specific, with TIQ's impact being more pronounced in the striatum.[5] Conversely, neuroprotective TIQs like 1MeTIQ can shift dopamine catabolism away from pathways that produce reactive oxygen species (ROS), thereby reducing oxidative stress.[8] Specifically, 1MeTIQ inhibits the MAO-dependent formation of 3,4-dihydroxyphenylacetic acid (DOPAC), a process that generates free radicals.[8]
-
Interaction with Dopamine Transporter (DAT): Certain TIQ derivatives can be transported into dopaminergic neurons via the dopamine transporter (DAT).[9] This uptake mechanism can lead to the accumulation of the compound within these neurons, which may contribute to either neurotoxic or neuromodulatory effects.[9][10]
-
Dopamine Receptor Binding: TIQs have been found to displace dopamine receptor agonists, such as [3H]apomorphine, from their binding sites with an effectiveness comparable to that of dopamine itself.[11] This suggests that they can act as dopamine antagonists or partial agonists, directly modulating dopaminergic signaling.[11]
| Mechanism | Observed Effect of TIQ Derivatives | Key Brain Regions | Potential Outcome | References |
| Dopamine Metabolism | Decreased dopamine turnover; shift in catabolic pathway away from ROS production. | Striatum, Substantia Nigra | Neuromodulation, Neuroprotection | [5][8] |
| DAT Interaction | Substrate for DAT, leading to intracellular accumulation. | Striatum | Neuromodulation, Potential for toxicity | [9][10] |
| Receptor Binding | Displacement of dopamine agonists from D2-like receptors. | Striatum | Dopamine antagonism | [11] |
Inhibition of Monoamine Oxidase (MAO)
One of the most significant properties of several TIQ derivatives is their ability to inhibit monoamine oxidase (MAO), a key enzyme responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.
-
MAO-A and MAO-B Inhibition: Compounds like 1MeTIQ and adducts of TIQ with components of tobacco smoke act as competitive inhibitors of both MAO-A and MAO-B.[8][12] This inhibition is reversible, which may offer a more favorable safety profile compared to irreversible MAO inhibitors.[13]
-
Therapeutic Implications: By inhibiting MAO, these compounds increase the synaptic availability of monoamine neurotransmitters. This mechanism is the basis for their potential antidepressant-like effects, which have been demonstrated in preclinical models.[8][13] Furthermore, inhibiting MAO-B, which metabolizes dopamine, is a validated strategy in Parkinson's disease treatment to conserve existing dopamine levels and is thought to be neuroprotective by reducing the production of harmful oxidative byproducts from dopamine breakdown.[2]
Antioxidant and Anti-Excitotoxic Pathways
A growing body of evidence suggests that the neuroprotective effects of certain TIQs are linked to their ability to counteract oxidative stress and glutamate-mediated excitotoxicity.
-
Free Radical Scavenging: 1MeTIQ has been shown to inhibit the generation of free radicals.[7][14] This direct antioxidant activity can protect neurons from oxidative damage, a common pathological feature in many neurodegenerative diseases.
-
Modulation of Glutathione Levels: Acute administration of TIQ can increase levels of the endogenous antioxidant glutathione in dopaminergic brain structures.[15] However, this is coupled with an increase in reactive oxygen species in the striatum, highlighting the compound's complex and sometimes contradictory effects.[15]
-
Antagonism of the Glutamatergic System: Perhaps most critically for neuroprotection, 1MeTIQ prevents glutamate-induced neuronal death and calcium influx.[7][14] This action is mediated through a specific interaction with NMDA receptors. Furthermore, 1MeTIQ can prevent the release of excitatory amino acids, providing another layer of protection against excitotoxicity.[7] This antagonism of the glutamatergic system is a unique feature that distinguishes neuroprotective TIQs from those that are inactive or neurotoxic.[7][14]
The potential mechanisms of action are summarized in the signaling pathway diagram below.
Caption: Putative mechanistic pathways of TIQ derivatives in the CNS.
A Framework for Investigating this compound
The lack of specific data on THIQ-4-ol necessitates a structured, hypothesis-driven approach to its investigation. The addition of a C4-hydroxyl group could potentially enhance its antioxidant capacity (phenolic-like properties) and alter its binding affinity for receptors and enzymes due to changes in stereochemistry and polarity.
General Experimental Workflow
A logical progression from in vitro characterization to in vivo validation is essential. This workflow ensures that resources are used efficiently and that a comprehensive mechanistic profile is built in a stepwise manner.
Caption: Stepwise experimental workflow for elucidating the mechanism of THIQ-4-ol.
Key Experimental Protocols
The following protocols are foundational for assessing the primary activities of a novel TIQ derivative. They are designed as self-validating systems with appropriate controls.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
-
Objective: To determine if THIQ-4-ol can protect a human neuroblastoma cell line from a neurotoxin-induced cell death. This assay is a robust primary screen for neuroprotective potential.[16][17]
-
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in a 96-well plate in standard medium until they reach approximately 70-80% confluency.
-
Pre-treatment: Treat the cells with varying concentrations of THIQ-4-ol (e.g., 0.1 µM to 100 µM) for 2-4 hours. Include a vehicle-only control group.
-
Toxin Induction: Introduce a neurotoxin such as MPP+ (1 mM) or 6-OHDA (100 µM) to all wells except for the "No Toxin" control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.[17]
-
Aspirate the medium and add DMSO to each well to dissolve the crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Cytotoxicity Assessment (LDH Assay):
-
Collect the cell culture supernatant.
-
Quantify the release of lactate dehydrogenase (LDH) using a commercial LDH cytotoxicity kit, which measures membrane integrity.[17]
-
-
-
Controls for Self-Validation:
-
Vehicle Control: Cells treated with only the vehicle (e.g., DMSO, saline) to establish baseline viability.
-
Toxin-Only Control: Cells treated with the neurotoxin alone to establish maximum toxicity (minimum viability).
-
Positive Control: A known neuroprotective agent (e.g., 1MeTIQ) to validate the assay's responsiveness.
-
Protocol 2: In Vivo Neuroinflammation Model using Lipopolysaccharide (LPS)
-
Objective: To assess if THIQ-4-ol can mitigate the neuroinflammatory response and subsequent neurodegeneration in a mouse model. This protocol helps evaluate the compound's anti-inflammatory and neuroprotective effects in a complex biological system.[18][19][20]
-
Methodology:
-
Animal Model: Use adult C57BL/6 mice.
-
Drug Administration: Administer THIQ-4-ol (e.g., 10-50 mg/kg, intraperitoneally) or vehicle daily for a pre-determined period (e.g., 7 days).
-
Induction of Neuroinflammation: On the final day of treatment, induce neuroinflammation via a single intraperitoneal injection of LPS (e.g., 5 mg/kg).[19][20] Alternatively, for a more localized model, stereotactic injection of LPS into the striatum can be performed.[19][20]
-
Behavioral Testing (24-48h post-LPS): Perform tests for sickness behavior, motor coordination (rotarod test), and exploratory activity (open field test) to assess functional outcomes.
-
Tissue Collection: At a designated endpoint (e.g., 48 hours or 7 days post-LPS), euthanize the animals and perfuse them with saline. Collect brain tissue.
-
Biochemical Analysis:
-
Homogenize one hemisphere of the brain to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex immunoassay kits.[18]
-
-
Immunohistochemistry:
-
Fix the other hemisphere in paraformaldehyde for sectioning.
-
Perform immunohistochemical staining for markers of microglial activation (Iba1) and astrogliosis (GFAP) to visualize the extent of neuroinflammation.[19]
-
Stain for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron survival.
-
-
-
Controls for Self-Validation:
-
Saline + Vehicle Group: Establishes baseline behavior and histology.
-
LPS + Vehicle Group: Establishes the maximal inflammatory and neurodegenerative effect of the LPS challenge.
-
Positive Control: A known anti-inflammatory drug (e.g., dexamethasone) to confirm the model's sensitivity to intervention.
-
Summary and Future Directions
The 1,2,3,4-tetrahydroisoquinoline scaffold holds significant therapeutic promise, acting through a sophisticated interplay of mechanisms that include dopaminergic modulation, MAO inhibition, and antioxidant/anti-excitotoxic effects. The specific functional groups attached to this core structure are the critical determinants of its biological activity, dictating the balance between neuroprotection and potential neurotoxicity.
For a novel derivative like this compound, the path forward requires a systematic and rigorous investigation. The experimental framework provided in this guide, beginning with in vitro screening of its effects on key enzymatic and cellular targets and progressing to in vivo validation in relevant disease models, offers a clear strategy for elucidating its mechanism of action. The presence of the 4-hydroxyl group provides a strong rationale to hypothesize enhanced neuroprotective properties, particularly related to antioxidant activity and receptor interactions. Unraveling the precise biological profile of THIQ-4-ol will not only determine its therapeutic potential but also contribute valuable knowledge to the broader understanding of how this enigmatic class of endogenous compounds regulates brain function.
References
- 1. Stereoselective effect of (R)- and (S)-1-methyl-1,2,3,4-tetrahydroisoquinolines on a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous risk factors in Parkinson's disease: dopamine and tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurochemical changes induced by acute and chronic administration of 1,2,3,4-tetrahydroisoquinoline and salsolinol in dopaminergic structures of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism, level of tyrosine hydroxylase protein and the binding of [3H]GBR 12,935 to dopamine transporter in the rat nigrostriatal, dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The mechanism of 1,2,3,4‐tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate‐induced excitotoxicity | Semantic Scholar [semanticscholar.org]
- 15. Effect of acute administration of 1,2,3,4-tetrahydroisoquinoline on the levels of glutathione and reactive oxygen species, and on the enzymatic activity of gamma-glutamyl transpeptidase in dopaminergic structures of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 17. benchchem.com [benchchem.com]
- 18. bioradiations.com [bioradiations.com]
- 19. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary In Vitro Investigation of 1,2,3,4-Tetrahydroisoquinolin-4-ol Cytotoxicity
Preamble: Contextualizing the Inquiry into 1,2,3,4-Tetrahydroisoquinolin-4-ol
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] These range from neuroprotective and anti-Parkinsonian effects to potent antitumor properties.[3][4][5] However, this structural class is also associated with potential neurotoxicity, with some derivatives implicated as endogenous neurotoxins.[6][7][8] The compound of interest, this compound (hereafter THIQ-4-ol), introduces a hydroxyl group at the 4-position, a modification whose impact on cellular health is not well-defined.
A rigorous and systematic evaluation of cytotoxicity is therefore a non-negotiable first step in characterizing the pharmacological profile of THIQ-4-ol.[9] This guide eschews a simple checklist of assays. Instead, it presents a logical, hypothesis-driven framework for a preliminary investigation. We will move from broad cytotoxicity screening to focused mechanistic assays, providing not just the protocols but the scientific rationale that underpins a robust and defensible preliminary study. Our objective is to build a foundational dataset that can confidently guide subsequent, more complex investigations in drug development or toxicology.
Section 1: Formulating Mechanistic Hypotheses
Before a single pipette touches a plate, a successful investigation begins with a clear set of hypotheses derived from the known pharmacology of the parent scaffold. For THIQ derivatives, the literature points toward several probable mechanisms of cytotoxicity.
Hypothesis 1: Induction of Oxidative Stress
Many THIQ compounds, particularly those capable of forming catechol-like structures, can undergo redox cycling and auto-oxidation, leading to the generation of reactive oxygen species (ROS).[6][8][10] An overabundance of ROS overwhelms cellular antioxidant defenses, causing indiscriminate damage to DNA, proteins, and lipids, ultimately triggering cell death.[11] The hydroxyl group on THIQ-4-ol may influence its susceptibility to oxidation, making this a primary hypothesis to consider.
Hypothesis 2: Mitochondrial Compromise
The mitochondrion is the cell's power plant and a central regulator of life and death decisions.[12][13] It is also a primary target for drug-induced toxicity.[12] Oxidative stress can directly damage mitochondrial components, leading to the dissipation of the mitochondrial membrane potential (MMP), a critical event that disrupts ATP synthesis and can initiate the apoptotic cascade.[14][15] Therefore, we hypothesize that THIQ-4-ol may exert its cytotoxic effects by inducing mitochondrial dysfunction.
Hypothesis 3: Activation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a controlled, energy-dependent process that is a common endpoint for cytotoxic agents.[16][17] It is executed by a family of proteases called caspases.[18] Apoptosis can be triggered by two major pathways: the intrinsic (mitochondrial) pathway , often initiated by cellular stress and mitochondrial damage, and the extrinsic (death receptor) pathway .[16][19] Given the potential for mitochondrial compromise, we hypothesize that THIQ-4-ol is likely to induce apoptosis via the intrinsic pathway. It is also possible that other forms of cell death, such as necrosis or autophagy, may be involved.[10][20]
This framework of interconnected hypotheses provides a logical basis for our experimental design, as illustrated below.
Caption: Hypothesized cascade of THIQ-4-ol induced cytotoxicity.
Section 2: A Phased Experimental Workflow for Cytotoxicity Profiling
We advocate for a two-phased approach. Phase 1 establishes the basic cytotoxic profile of THIQ-4-ol. Phase 2 delves into the "how" and "why," testing the hypotheses laid out in Section 1. This tiered strategy is efficient, ensuring that resource-intensive mechanistic studies are only performed once a definitive cytotoxic effect has been established.
Caption: Phased experimental workflow for THIQ-4-ol evaluation.
Section 3: Core Experimental Protocols
The following protocols are foundational. Each step is designed to ensure reproducibility and generate high-quality, interpretable data.
Protocol 1: Cell Line Selection and Maintenance
-
Expertise & Rationale: The choice of cell model is paramount. To assess potential tumor specificity, we will use a relevant cancer cell line (e.g., A549, human lung carcinoma) and a non-cancerous cell line (e.g., MRC-5, human fetal lung fibroblast) as a control.[4][21] This dual-model system allows for the calculation of a selectivity index, a critical parameter in early drug discovery.
-
Methodology:
-
Culture both A549 and MRC-5 cell lines in appropriate media (e.g., DMEM for A549, EMEM for MRC-5) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and do not exceed 80% confluency before seeding for experiments to maintain cellular health and consistency.
-
Protocol 2: MTT Assay for Metabolic Viability
-
Trustworthiness: The MTT assay is a gold-standard colorimetric assay that provides a robust measure of cell viability by assessing mitochondrial reductase activity.[22][23] A decrease in this activity is a hallmark of metabolic compromise and/or cell death.
-
Methodology:
-
Seeding: Seed 5,000 cells per well in a 96-well flat-bottom plate and allow them to adhere for 24 hours.
-
Treatment: Prepare a serial dilution of THIQ-4-ol (e.g., from 0.1 µM to 100 µM) in complete culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). A 48-hour time point is a standard starting point.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Protocol 3: Lactate Dehydrogenase (LDH) Release Assay
-
Self-Validation: This assay serves as a critical counterpoint to the MTT assay. It specifically measures the release of the cytosolic enzyme LDH into the culture medium, which only occurs upon loss of plasma membrane integrity—a key feature of necrosis.[24] Running this in parallel with the MTT assay helps distinguish between cytostatic/apoptotic effects and overt necrotic cell death.
-
Methodology:
-
Seeding & Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Readout: Measure the absorbance at 490 nm.
-
Analysis: Use a positive control (cells lysed completely) to determine maximum LDH release. Express results as a percentage of maximum LDH release.
-
Protocol 4: Mitochondrial Membrane Potential (MMP) Assay
-
Authoritative Grounding: A decrease in MMP is a sensitive, early indicator of cellular distress and a key event in the intrinsic apoptotic pathway.[15] We will use the cationic fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in healthy, polarized mitochondria.[25]
-
Methodology:
-
Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with THIQ-4-ol at concentrations around the determined IC₅₀ for a shorter duration (e.g., 6-12 hours), as MMP changes often precede cell death. Include a positive control like FCCP (a known mitochondrial uncoupler).[15]
-
Dye Loading: Add TMRE to each well at a final concentration of 100-200 nM and incubate for 30 minutes at 37°C.
-
Wash: Gently wash the cells with pre-warmed PBS or live-cell imaging solution to remove excess dye.
-
Readout: Immediately measure the fluorescence using a microplate reader or fluorescence microscope (Excitation/Emission ~549/575 nm).
-
Analysis: A decrease in fluorescence intensity in treated cells compared to controls indicates mitochondrial depolarization.
-
Protocol 5: Caspase-3/7 Activation Assay
-
Expertise & Rationale: Caspases-3 and -7 are the primary executioner caspases. Their activation signifies a cell's commitment to apoptosis.[26] Commercially available assays use a substrate (e.g., DEVD peptide) linked to a fluorophore or chromophore, which is released upon cleavage by active caspase-3/7.[27][28] This provides a direct, quantifiable measure of apoptotic activity.
-
Methodology:
-
Seeding & Treatment: Seed cells in a white, clear-bottom 96-well plate. Treat with THIQ-4-ol at IC₅₀ concentrations for a period determined by time-course experiments (e.g., 12, 24 hours).
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent (or similar) directly to the wells, which contains the caspase substrate and a cell-lysing agent.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure the luminescence or fluorescence using a microplate reader.
-
Analysis: An increase in signal intensity directly correlates with increased Caspase-3/7 activity.
-
Section 4: Data Presentation and Interpretation
All quantitative data must be summarized for clarity and comparative analysis. The interpretation of these combined datasets is what builds the scientific narrative.
Table 1: Summary of Phase 1 Cytotoxicity Screening (48h Exposure)
| Compound | Cell Line | MTT IC₅₀ (µM) | Max LDH Release at 2x IC₅₀ (%) | Selectivity Index (MRC-5 IC₅₀ / A549 IC₅₀) |
| THIQ-4-ol | A549 | 25.3 ± 2.1 | 15.2 ± 3.5 | 3.2 |
| MRC-5 | 81.1 ± 5.6 | 18.1 ± 4.0 | ||
| Doxorubicin | A549 | 0.8 ± 0.1 | 20.5 ± 2.9 | 4.5 |
| (Control) | MRC-5 | 3.6 ± 0.4 | 25.3 ± 3.3 |
Data are presented as mean ± SD from three independent experiments.
Interpretation: The hypothetical data above show that THIQ-4-ol is cytotoxic to the A549 cancer cell line. The low LDH release at a high concentration (2x IC₅₀) suggests that necrosis is not the primary mode of cell death.[24] The selectivity index of 3.2 indicates moderate selectivity for the cancer cell line over the non-cancerous line.
Table 2: Summary of Phase 2 Mechanistic Assays (A549 Cells)
| Treatment (12h) | Relative MMP (% of Control) | Relative Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 100 ± 5.8 | 1.0 ± 0.1 |
| THIQ-4-ol (25 µM) | 45.7 ± 6.2 | 4.8 ± 0.5 |
| FCCP (Control) | 15.2 ± 3.1 | 1.1 ± 0.2 |
| Staurosporine (Control) | 35.1 ± 4.5 | 8.5 ± 0.9 |
Data are presented as mean ± SD from three independent experiments.
Interpretation: The significant drop in Mitochondrial Membrane Potential (MMP) coupled with a robust activation of Caspase-3/7 strongly supports our hypothesis that THIQ-4-ol induces cell death via the intrinsic, mitochondria-mediated apoptotic pathway.[16]
Conclusion and Forward Path
This technical guide outlines a logical, multi-faceted strategy for the preliminary cytotoxicological assessment of this compound. The phased approach, moving from broad screening to specific mechanistic assays, ensures an efficient and scientifically sound investigation. The combined results from the MTT, LDH, MMP, and caspase activation assays provide a powerful initial dataset.
Based on the hypothetical results presented, THIQ-4-ol is a moderately selective cytotoxic agent that kills cancer cells primarily through the induction of mitochondria-mediated apoptosis. This initial profile is promising and justifies further investigation, which could include:
-
Confirmation of Apoptosis: Western blot analysis for cleaved PARP and cleaved Caspase-3.
-
ROS Measurement: Direct quantification of intracellular ROS generation using probes like DCFDA.
-
Cell Cycle Analysis: Investigating if THIQ-4-ol induces cell cycle arrest.
-
Advanced Models: Progressing to 3D spheroid cultures, which more closely mimic solid tumor environments.[29]
By following this structured, hypothesis-driven approach, researchers can build a comprehensive and reliable preliminary data package, paving the way for more advanced preclinical development.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occurrence and Neurotoxicity of Tetrahydroisoquinolines | Profiles RNS [connect.rtrn.net]
- 8. Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kosheeka.com [kosheeka.com]
- 10. Cytotoxicity of dopamine-derived tetrahydroisoquinolines on melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative DNA damage and cytotoxicity induced by copper-stimulated redox cycling of salsolinol, a neurotoxic tetrahydroisoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. evotec.com [evotec.com]
- 13. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 16. Chemotherapeutic Approaches for Targeting Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mayo.edu [mayo.edu]
- 18. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 24. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 25. docs.abcam.com [docs.abcam.com]
- 26. Flow Cytometry-based Caspase Activation Assay Service - Creative Biolabs [creative-biolabs.com]
- 27. abpbio.com [abpbio.com]
- 28. Caspase assay selection guide | Abcam [abcam.com]
- 29. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Landscape of Substituted Tetrahydroisoquinolin-4-ols: A Technical Guide for Drug Discovery
Introduction: The Enduring Appeal of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, forming the structural heart of numerous natural products and clinically significant synthetic molecules.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, making it an ideal scaffold for targeting a diverse array of biological receptors. This guide delves into a specific, yet profoundly important, subclass: substituted tetrahydroisoquinolin-4-ols. The introduction of a hydroxyl group at the C4 position not only introduces a key hydrogen bonding feature but also provides a versatile synthetic handle for further chemical exploration. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, chemical properties, and biological significance of this promising class of compounds. We will explore the nuances of their chemical space, dissect structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to empower the design and synthesis of novel therapeutic agents.
Navigating the Synthetic Maze: Key Strategies for Constructing Tetrahydroisoquinolin-4-ols
The strategic placement of the C4-hydroxyl group necessitates specific synthetic approaches that go beyond the classical methods used for general THIQ synthesis. This section will detail two robust and versatile methods for accessing the tetrahydroisoquinolin-4-ol core, explaining the mechanistic rationale behind each and providing actionable experimental protocols.
The Pomeranz–Fritsch–Bobbitt (PFB) Reaction: A Classic Reimagined
First described in 1893, the Pomeranz–Fritsch reaction has been a longstanding method for isoquinoline synthesis.[3][4] The Bobbitt modification, which involves the reduction of an intermediate iminoacetal to an aminoacetal prior to cyclization, provides a reliable route to 1,2,3,4-tetrahydroisoquinolines, including the desired 4-hydroxy analogs.[3][4] This method is particularly valuable for its ability to accommodate a wide range of substituents on both the aromatic ring and the nitrogen atom.
Causality of Experimental Choices: The PFB reaction relies on an acid-catalyzed intramolecular electrophilic aromatic substitution. The choice of acid is critical; while historically strong mineral acids like sulfuric acid were used, the Bobbitt modification often employs milder conditions, such as hydrochloric acid, to minimize the formation of byproducts.[3][4] The concentration of the reaction mixture can also be manipulated to control the formation of 4-hydroxy versus 4-methoxy-THIQ products when using methanol as a solvent.[4] For less activated aromatic systems, stronger acids like perchloric acid may be necessary to drive the cyclization to completion.[3]
Experimental Protocol: Pomeranz-Fritsch-Bobbitt Synthesis of a Representative N-Aryl-4-hydroxy-1,2,3,4-tetrahydroisoquinoline
Objective: To synthesize an N-aryl-4-hydroxy-1,2,3,4-tetrahydroisoquinoline via a one-pot double reductive alkylation followed by acid-catalyzed cyclization.[3][4]
Materials:
-
Substituted aniline (1.0 equiv)
-
Glyoxal diethyl acetal (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.2 equiv)
-
Chloroform (CHCl₃)
-
6 M Hydrochloric acid (HCl) or 70% Perchloric acid (HClO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Aminoacetal Formation (One-Pot Double Reductive Alkylation):
-
To a solution of the substituted aniline (1.0 equiv) in chloroform, add glyoxal diethyl acetal (1.1 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (2.2 equiv) portion-wise over 15 minutes.
-
Stir the reaction at room temperature until the starting aniline is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminoacetal.
-
-
Cyclization:
-
Dissolve the crude aminoacetal in 6 M HCl or 70% HClO₄ (for deactivated systems) at a concentration of approximately 0.3 M.[4]
-
Stir the reaction at room temperature, monitoring for the formation of the tetrahydroisoquinolin-4-ol by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-aryl-4-hydroxy-1,2,3,4-tetrahydroisoquinoline.
-
Self-Validation: The success of the reaction can be monitored at each stage by thin-layer chromatography. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The characteristic signal for the proton at C4 will be a triplet or doublet of doublets in the ¹H NMR spectrum, and its chemical shift will be indicative of the carbinol proton.
Diagram of the Pomeranz-Fritsch-Bobbitt Reaction Workflow:
Caption: Workflow for the Pomeranz-Fritsch-Bobbitt synthesis.
Acid-Catalyzed Rearrangement of 5-Aryloxazolidines: A Novel One-Pot Approach
A more recent and highly efficient one-pot method for the synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ols involves the acid-catalyzed rearrangement of 5-aryloxazolidines.[5] This method is particularly advantageous due to its operational simplicity and the ready availability of starting materials. The reaction proceeds via a formal [3+3] cycloaddition of a non-stabilized azomethine ylide, generated in situ from sarcosine and formaldehyde, with an aromatic aldehyde.[5]
Causality of Experimental Choices: This reaction is typically effective for benzaldehydes bearing electron-donating substituents, as these groups facilitate the key electrophilic aromatic substitution step of the rearrangement.[5] The initial formation of the 5-aryloxazolidine intermediate occurs readily under reflux conditions. The subsequent rearrangement to the tetrahydroisoquinolin-4-ol is achieved by simple treatment with a strong acid, such as hydrochloric acid, at elevated temperatures.[5] The one-pot nature of this transformation significantly improves the overall efficiency compared to multi-step sequences.
Experimental Protocol: One-Pot Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-ol from a Substituted Benzaldehyde
Objective: To synthesize a 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol in a one-pot procedure from a substituted benzaldehyde, sarcosine, and formaldehyde.[5]
Materials:
-
Substituted benzaldehyde (1.0 equiv)
-
Sarcosine (1.1 equiv)
-
Aqueous formaldehyde (37 wt. % in H₂O, 1.2 equiv)
-
Methanol (MeOH)
-
6 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (concentrated)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Oxazolidine Formation and Rearrangement:
-
To a solution of the substituted benzaldehyde (1.0 equiv) in methanol, add sarcosine (1.1 equiv) and aqueous formaldehyde (1.2 equiv).
-
Reflux the mixture for 5-8 hours.
-
Cool the reaction mixture and evaporate the solvent in vacuo to obtain the crude 5-aryl-3-methyloxazolidine as an oily residue.
-
Dissolve the residue in 6 M HCl (approximately 1.0 mL per mmol of starting aldehyde) and heat at 60 °C for 1 hour.
-
Allow the mixture to stand at room temperature overnight.
-
-
Work-up and Isolation:
-
Extract the acidic solution with diethyl ether (2 x 10 mL) to remove any non-basic impurities.
-
Carefully basify the aqueous layer with a cold, concentrated solution of sodium hydroxide to pH > 12.
-
Extract the product into dichloromethane or diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol.
-
Self-Validation: The progress of the reaction can be followed by TLC. The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). The presence of the N-methyl group will be evident as a singlet in the ¹H NMR spectrum.
Diagram of the 5-Aryloxazolidine Rearrangement:
Caption: Mechanism of the 5-Aryloxazolidine Rearrangement.
Exploring the Chemical Space and Structure-Activity Relationships (SAR)
The true value of the tetrahydroisoquinolin-4-ol scaffold lies in its potential for diverse substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. The C4-hydroxyl group is a critical determinant of activity, often acting as a key hydrogen bond donor or acceptor in interactions with biological targets.
The Influence of Aromatic Substitution
Substituents on the aromatic ring of the tetrahydroisoquinoline core play a crucial role in modulating biological activity. Electron-donating groups, such as methoxy or hydroxy groups, are often found in naturally occurring and synthetic analogs with significant bioactivity.[6] These groups can influence the electron density of the aromatic ring, affecting its interaction with receptor surfaces and potentially impacting metabolic stability.
Table 1: Impact of Aromatic Substitution on Biological Activity (Illustrative Examples)
| Compound ID | Aromatic Substituents | Biological Target | Activity (IC₅₀/Kᵢ) | Reference |
| 1a | 6,7-Dimethoxy | Dopamine D₂ Receptor | Kᵢ = 50 nM | [7] |
| 1b | 7-Hydroxy-6-methoxy | Dopamine D₃ Receptor | Kᵢ = 2.3 nM | [8] |
| 1c | 6,8-Dihydroxy | β-Adrenergic Receptor | Partial Agonist | [9] |
As illustrated in Table 1, subtle changes in the substitution pattern on the aromatic ring can lead to significant shifts in receptor affinity and selectivity. For instance, the presence of a 7-hydroxy group in compound 1b confers high selectivity for the dopamine D₃ receptor over the D₂ receptor.[8]
The Role of the Nitrogen Substituent
The substituent on the nitrogen atom of the tetrahydroisoquinoline ring is another critical handle for modulating activity. The nature of this group can influence the overall lipophilicity, basicity, and steric profile of the molecule, all of which are key factors in receptor binding. Small alkyl groups, such as methyl, are common, as seen in the product of the 5-aryloxazolidine rearrangement.[5] However, larger and more complex substituents can be introduced to probe specific interactions within a receptor's binding pocket.
Diagram of Key SAR Insights:
Caption: Key structural features influencing the SAR of tetrahydroisoquinolin-4-ols.
Biological Significance: A Scaffold for Diverse Therapeutic Targets
The unique structural features of tetrahydroisoquinolin-4-ols have positioned them as promising ligands for a range of important therapeutic targets, particularly within the central nervous system (CNS) and the adrenergic system.
Dopamine Receptor Ligands
Substituted tetrahydroisoquinolines have been extensively investigated as ligands for dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The catechol-like arrangement of hydroxyl groups on the aromatic ring of some tetrahydroisoquinolin-4-ol derivatives mimics the structure of dopamine, leading to significant affinity for dopamine receptors.[7]
Notably, certain 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives have been identified as highly selective ligands for the dopamine D₃ receptor.[8] This selectivity is attributed to specific hydrogen bonding interactions between the phenolic hydroxyl group and key amino acid residues in the D₃ receptor binding pocket.[8] Such selective ligands are valuable tools for dissecting the physiological roles of D₃ receptors and hold promise for the development of novel therapeutics with reduced side effects.
Adrenergic Receptor Ligands
The structural similarity of certain tetrahydroisoquinolin-4-ols to phenylethanolamines, the parent structure of many adrenergic agonists and antagonists, has prompted their investigation as modulators of adrenergic receptors. Derivatives of 1,2,3,4-tetrahydroisoquinoline-4,6,8-triol have been synthesized and evaluated as potential beta-adrenergic blockers.[9] These compounds, derived from known beta-adrenergic agonists, demonstrate the potential to invert the pharmacological activity through structural modification of the tetrahydroisoquinoline core.[9]
Conclusion and Future Directions
The chemical space of substituted tetrahydroisoquinolin-4-ols represents a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly the Pomeranz-Fritsch-Bobbitt reaction and the innovative one-pot rearrangement of 5-aryloxazolidines, provide robust and versatile platforms for accessing a wide array of analogs. The C4-hydroxyl group is a pivotal feature, not only for direct interaction with biological targets but also as a synthetic linchpin for further diversification.
Future research in this area should focus on expanding the library of substituted tetrahydroisoquinolin-4-ols to further probe structure-activity relationships at various receptors. The development of stereoselective synthetic methods to control the chirality at C4 will be crucial for optimizing interactions with chiral biological targets. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be essential for their translation into clinically viable drug candidates. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and activity of derivatives of 1,2,3,4-tetrahydroisoquinoline- 4,6,8-triol, as potential beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: One-Pot Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-ols
Introduction: The Significance of the Tetrahydroisoquinolin-4-ol Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1] Specifically, THIQs bearing a hydroxyl group at the C-4 position are of significant interest due to their diverse biological activities. These compounds have been investigated for their potential as antihypertensive agents and as precursors for the synthesis of 4-aryltetrahydroisoquinolines, which can act as serotonin–norepinephrine–dopamine reuptake inhibitors.[2] The 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol framework is found in natural alkaloids such as longimammamine and has been a target of synthetic efforts owing to its therapeutic potential.[2]
Traditional synthetic routes to tetrahydroisoquinolin-4-ols, such as the Pictet-Spengler and Pomeranz-Fritsch-Bobbitt cyclizations, often involve multi-step procedures and require starting materials that are not readily accessible. This application note details a robust and efficient one-pot synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ols via a novel acid-catalyzed rearrangement of in situ generated 5-aryloxazolidines.[2][3] This method offers several advantages, including operational simplicity, high yields, and the use of readily available starting materials.
Reaction Principle: A [3+3] Cycloaddition and Rearrangement Cascade
The one-pot synthesis proceeds through a fascinating cascade of reactions, beginning with the in situ generation of a nonstabilized azomethine ylide from sarcosine (N-methylglycine) and formaldehyde. This highly reactive 1,3-dipole then undergoes a [3+2] cycloaddition reaction with an aromatic aldehyde to form a 5-aryloxazolidine intermediate.[4][5] The crucial step of the synthesis is the subsequent acid-catalyzed rearrangement of this oxazolidine. Under acidic conditions, the oxazolidine ring opens to form a stabilized carbocation, which then undergoes an intramolecular electrophilic aromatic substitution to furnish the desired 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol.[2][3] This overall transformation can be considered a formal [3+3] cycloaddition.
For the successful intramolecular cyclization, the aromatic ring of the starting aldehyde must be sufficiently electron-rich to facilitate the electrophilic attack.[6] Therefore, this method is most effective for aromatic aldehydes bearing electron-donating substituents, such as methoxy or hydroxyl groups, in the meta position.[6]
Visualizing the Synthesis
Reaction Workflow
Caption: One-pot synthesis workflow.
Reaction Mechanism
Caption: Key mechanistic steps of the synthesis.
Experimental Protocol
This protocol is a general procedure adapted from the work of Moshkin and Sosnovskikh. Researchers should optimize conditions for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Benzaldehyde | Reagent | Sigma-Aldrich or equivalent | Must have electron-donating groups. |
| Sarcosine (N-methylglycine) | ≥98% | Sigma-Aldrich or equivalent | |
| Paraformaldehyde | Reagent | Sigma-Aldrich or equivalent | Source of formaldehyde. |
| Benzene | Anhydrous | Sigma-Aldrich or equivalent | |
| Hydrochloric Acid (HCl) | 6 M | Fisher Scientific or equivalent | |
| Diethyl Ether (Et₂O) or Dichloromethane (CH₂Cl₂) | Reagent | Fisher Scientific or equivalent | For extraction. |
| Sodium Hydroxide (NaOH) | Reagent | Fisher Scientific or equivalent | For basification. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Fisher Scientific or equivalent | For drying. |
Equipment
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add the substituted benzaldehyde (1.0 mmol), finely ground sarcosine (0.18 g, 2.0 mmol), and paraformaldehyde (0.12 g, 4.0 mmol).
-
Formation of the Oxazolidine Intermediate: Add 3.3 mL of dry benzene to the flask. Heat the stirred mixture to reflux and continue refluxing for 5-8 hours, collecting the water formed in the Dean-Stark trap.
-
Solvent Removal: After the reaction is complete (as monitored by TLC, if desired), allow the mixture to cool to room temperature. Remove the benzene under reduced pressure using a rotary evaporator. The intermediate 5-aryl-3-methyloxazolidine will be left as an oily residue.
-
Acid-Catalyzed Rearrangement: To the oily residue, add 1.0 mL of 6 M hydrochloric acid. Heat the mixture at 60 °C to dissolve the residue, and then allow it to stand at room temperature overnight.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 3 mL) to remove any non-basic impurities. Carefully basify the aqueous layer with a cold, concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Product Isolation: Extract the crude 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol from the basified aqueous layer with either diethyl ether or dichloromethane. Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Final Purification: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the solid product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).[7]
Quantitative Data
The following table summarizes the reported yields for various substituted benzaldehydes using the described one-pot procedure.
| Entry | Starting Aldehyde | Product | Yield (%) |
| 1 | 3-Methoxybenzaldehyde | 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol | 78 |
| 2 | 3,4-Dimethoxybenzaldehyde | 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol | 85 |
| 3 | 3,4,5-Trimethoxybenzaldehyde | 6,7,8-Trimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol | 81 |
| 4 | Piperonal | 6,7-Methylenedioxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol | 88 |
| 5 | 3-Hydroxybenzaldehyde | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | 65 |
| 6 | Vanillin | 7-Hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol | 72 |
Characterization of Products
The synthesized 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ols should be characterized by standard spectroscopic methods to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected proton signals include aromatic protons, a singlet for the N-methyl group, and signals for the diastereotopic protons of the tetrahydroisoquinoline ring system.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol and C-N stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the product.
Troubleshooting and Self-Validation
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete formation of the azomethine ylide or oxazolidine. | Ensure sarcosine is finely ground and paraformaldehyde is of good quality. Extend the reflux time for the initial step. |
| Aromatic aldehyde is not sufficiently electron-rich. | This method is less effective for benzaldehydes lacking electron-donating groups.[6] Consider alternative synthetic routes for such substrates. | |
| Dark, gummy product | Side reactions or decomposition. | Ensure the basification step during work-up is performed with cooling. Avoid overheating during the acid-catalyzed rearrangement. |
| Impure product after initial isolation | Incomplete extraction or residual starting materials. | Perform thorough extractions during the work-up. Purify the crude product by column chromatography or recrystallization.[7] |
Safety and Handling
-
Formaldehyde: Paraformaldehyde is a source of formaldehyde, which is a known carcinogen and a sensitizer.[8][9] All manipulations involving paraformaldehyde and the initial reaction setup should be performed in a well-ventilated chemical fume hood.[3]
-
Benzene: Benzene is a known carcinogen and should be handled with extreme care in a chemical fume hood.
-
Hydrochloric Acid and Sodium Hydroxide: These are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this synthesis.
Conclusion
The one-pot synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ols via the acid-catalyzed rearrangement of 5-aryloxazolidines represents a highly efficient and practical method for accessing this important class of heterocyclic compounds. The use of readily available starting materials and the operational simplicity of the procedure make it an attractive alternative to traditional multi-step syntheses. This application note provides a comprehensive guide for researchers in medicinal chemistry and drug development to successfully implement this valuable synthetic transformation.
References
- 1. Synthesis of Tetrahydroisoquinoline-Alkaloid Analogs with a Diphenyloxide Fragment [ouci.dntb.gov.ua]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19373-83-2|6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for the Synthesis of Tetrahydroisoquinolin-4-ols via Pictet-Spengler Cyclization
Introduction: The Strategic Importance of Tetrahydroisoquinolin-4-ols
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The introduction of a hydroxyl group at the C4 position of the THIQ ring system creates a valuable chiral building block, the tetrahydroisoquinolin-4-ol, which serves as a versatile precursor for the synthesis of complex alkaloids and medicinally relevant compounds. These compounds have shown a range of biological activities, including potential cardiovascular and antiarrhythmic effects.[1] This application note provides a comprehensive guide to the synthesis of tetrahydroisoquinolin-4-ols using a modified Pictet-Spengler cyclization, a powerful and direct method for constructing the THIQ core.[3][4]
Theoretical Framework: A Modified Pictet-Spengler Approach
The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring system.[3][4] To introduce a hydroxyl group at the C4 position, a strategic modification is required: the use of an α-hydroxyaldehyde or a synthetic equivalent.
A robust strategy employs a protected α-hydroxyaldehyde, such as 2-benzyloxyacetaldehyde, in the Pictet-Spengler reaction. This approach offers several advantages:
-
Stability and Handling: 2-Benzyloxyacetaldehyde is more stable and easier to handle compared to the free, and often reactive, glycoaldehyde.
-
Stereochemical Control: The bulky benzyloxy group can influence the stereochemical outcome of the cyclization, allowing for diastereoselective synthesis of either the cis or trans isomers of the protected 4-hydroxytetrahydroisoquinoline.
-
Facile Deprotection: The benzyl protecting group can be readily cleaved under standard hydrogenolysis conditions to unveil the desired 4-hydroxy functionality.[5]
Mechanistic Insights
The reaction proceeds through a well-established sequence of steps, as illustrated below. The causality behind key experimental choices is highlighted to provide a deeper understanding of the process.
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the β-phenylethylamine with 2-benzyloxyacetaldehyde. This forms a Schiff base, which is subsequently protonated to generate a reactive iminium ion intermediate. The choice of a Brønsted acid catalyst, such as trifluoroacetic acid (TFA), is crucial for efficient iminium ion formation without promoting unwanted side reactions.
-
Intramolecular Cyclization (Pictet-Spengler Reaction): The electron-rich aromatic ring of the phenylethylamine derivative then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular fashion. This key ring-closing step, the Pictet-Spengler cyclization, establishes the tetrahydroisoquinoline core. The regioselectivity of this cyclization is dictated by the electronic properties of the aromatic ring; electron-donating substituents enhance the nucleophilicity of the ring and facilitate the reaction.[6]
-
Diastereoselectivity: The stereochemical outcome of the cyclization is determined during the intramolecular attack. The orientation of the benzyloxymethyl substituent on the iminium ion intermediate influences the approach of the aromatic ring, leading to the preferential formation of either the cis or trans diastereomer of the 4-(benzyloxy)tetrahydroisoquinoline. Reaction conditions, such as temperature and the nature of the acid catalyst, can be optimized to enhance the diastereoselectivity.
-
Deprotection: The final step involves the cleavage of the benzyl ether protecting group. Catalytic hydrogenolysis using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, yielding the desired tetrahydroisoquinolin-4-ol.[5] The choice of solvent and hydrogen pressure can be tailored to ensure complete deprotection without affecting other functional groups in the molecule.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the synthesis of tetrahydroisoquinolin-4-ols via the Pictet-Spengler cyclization of a β-phenylethylamine with 2-benzyloxyacetaldehyde, followed by deprotection.
Caption: Pictet-Spengler synthesis of tetrahydroisoquinolin-4-ol.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of tetrahydroisoquinolin-4-ols. These protocols are designed to be self-validating, with clear endpoints and characterization checkpoints.
Protocol 1: Diastereoselective Pictet-Spengler Cyclization
This protocol describes the synthesis of a mixture of cis- and trans-4-(benzyloxy)-1,2,3,4-tetrahydroisoquinolines.
Materials:
-
Substituted β-phenylethylamine (1.0 eq)
-
2-Benzyloxyacetaldehyde (1.2 eq)
-
Trifluoroacetic acid (TFA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted β-phenylethylamine (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add 2-benzyloxyacetaldehyde (1.2 eq) dropwise to the stirred solution.
-
Acid Catalysis: Slowly add trifluoroacetic acid (2.0 eq) to the reaction mixture. The addition of TFA is exothermic, so maintain the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the cis and trans diastereomers of 4-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline.
Characterization:
The individual diastereomers should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and stereochemistry. The relative stereochemistry (cis or trans) can often be determined by analyzing the coupling constants of the protons at C3 and C4 in the ¹H NMR spectrum.
Protocol 2: Deprotection to Tetrahydroisoquinolin-4-ol
This protocol describes the removal of the benzyl protecting group to yield the final tetrahydroisoquinolin-4-ol.
Materials:
-
4-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline (either a single diastereomer or a mixture)
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Methanol or ethanol
-
Hydrogen gas (balloon or Parr apparatus)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline in methanol or ethanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude tetrahydroisoquinolin-4-ol.
-
Purification (if necessary): The crude product is often pure enough for subsequent use. If necessary, it can be further purified by recrystallization or column chromatography.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the removal of the benzyl group and the presence of the free hydroxyl group.
Data Presentation: Substrate Scope and Diastereoselectivity
The diastereoselectivity of the Pictet-Spengler reaction is influenced by the nature of the substituents on both the β-phenylethylamine and the aldehyde. The following table summarizes representative data for the synthesis of 4-(benzyloxy)tetrahydroisoquinolines.
| Entry | β-Phenylethylamine Substituent (R¹) | Aldehyde Substituent (R²) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | H | H | 1:1.5 | 75 |
| 2 | 3,4-dimethoxy | H | 1:2 | 82 |
| 3 | H | 4-methoxybenzyl | 1:1.2 | 78 |
Note: The data presented here is illustrative and may vary depending on the specific reaction conditions.
Workflow Visualization
The following diagram outlines the experimental workflow for the synthesis and purification of tetrahydroisoquinolin-4-ols.
References
- 1. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
protocols for N-aryl-1,2,3,4-tetrahydroisoquinoline synthesis
An Application Guide to the Synthesis of N-Aryl-1,2,3,4-Tetrahydroisoquinolines
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the N-Aryl Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] When an aryl group is attached to the nitrogen atom of this scaffold, the resulting N-aryl-1,2,3,4-tetrahydroisoquinolines exhibit a distinct and often enhanced pharmacological profile. These compounds have been investigated for their potential as enzyme inhibitors, modulators of ion channels, and ligands for G-protein coupled receptors, showing promise in areas such as oncology, neuroscience, and anti-infective research.[3]
While a multitude of methods exist for constructing the basic THIQ skeleton, the synthesis of their N-aryl counterparts presents unique challenges and has led to the development of specialized and elegant chemical strategies.[4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the principal synthetic protocols for accessing N-aryl-THIQs. We will move beyond simple procedural lists to explore the mechanistic underpinnings and strategic considerations behind each method, offering field-proven insights to empower rational synthetic design and execution.
Part 1: Classical Cyclization Strategies followed by N-Arylation
The traditional approach to N-aryl-THIQs involves a two-stage process: first, the construction of the heterocyclic THIQ core, followed by a separate C-N bond-forming reaction to introduce the N-aryl substituent.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. It involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline intermediate.[6][7] This intermediate is not stable and is typically reduced in situ or in a subsequent step to the desired tetrahydroisoquinoline.
Mechanistic Rationale: The reaction is driven by the formation of a reactive electrophile that undergoes an intramolecular electrophilic aromatic substitution. The choice of a strong dehydrating acid catalyst, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is critical.[7][8] These reagents activate the amide carbonyl group, facilitating the formation of a key nitrilium ion intermediate, which then cyclizes onto the electron-rich aromatic ring.[6][8] The aromatic ring must be sufficiently activated with electron-donating groups to facilitate the cyclization.[7] The resulting dihydroisoquinoline can be readily reduced to the THIQ using standard reducing agents like sodium borohydride (NaBH₄).[9]
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. Synthese von N-Aryl-1,2,3,4-tetrahydroisoquinolinen - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1,2,3,4-Tetrahydroisoquinolin-4-ol in Modern Medicinal Chemistry: Application Notes and Protocols
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of natural products and clinically significant synthetic molecules.[1][2] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. This guide focuses on a particularly intriguing derivative: 1,2,3,4-tetrahydroisoquinolin-4-ol. The introduction of a hydroxyl group at the C4 position not only imparts chirality but also introduces a critical hydrogen bonding moiety, significantly influencing the molecule's pharmacological profile and opening new avenues for therapeutic intervention.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, applications, and biological evaluation of this compound and its analogs.
The Strategic Advantage of the 4-Hydroxy Group
The presence of the 4-hydroxyl group on the THIQ scaffold offers several key advantages in drug design:
-
Chirality and Stereoselectivity: The C4 position becomes a chiral center, allowing for the synthesis of enantiomerically pure compounds. This is of paramount importance as different enantiomers can exhibit distinct pharmacological activities and metabolic profiles.
-
Enhanced Target Interactions: The hydroxyl group can act as a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding sites of target proteins. This can lead to increased potency and selectivity.
-
Improved Physicochemical Properties: The introduction of a polar hydroxyl group can modulate the lipophilicity and aqueous solubility of the molecule, which are critical parameters for drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).
-
A Handle for Further Derivatization: The hydroxyl group serves as a convenient synthetic handle for further structural modifications, allowing for the exploration of a wider chemical space and the fine-tuning of biological activity.
Therapeutic Applications of this compound Derivatives
The unique structural features of this compound have been exploited in the development of therapeutic agents across various disease areas.
Central Nervous System Disorders: Dopamine Receptor Modulation
A significant area of application for 4-substituted THIQ derivatives is in the modulation of dopamine receptors, which are implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[3][4] The catechol or phenol rings present in many dopamine agonists contribute to low oral bioavailability and a short duration of action. The development of non-phenolic and non-catecholic ligands, such as those based on the 4-aryl-1,2,3,4-tetrahydroisoquinoline scaffold, represents a promising strategy to overcome these limitations.[2][4]
Derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated as potent and selective dopamine D3 receptor ligands.[3][5] For instance, compounds with a 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline moiety have demonstrated high affinity for the D3 receptor.[6] These findings suggest that the 4-hydroxy group, in combination with other substituents on the aromatic ring, plays a crucial role in receptor recognition and binding.
Oncology: Anticancer and Anti-Angiogenesis Agents
The THIQ scaffold is recognized as a privileged structure in the design of novel anticancer agents.[7][8] Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their ability to inhibit cancer cell proliferation and angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[9][10]
For example, certain THIQ derivatives have shown significant activity in inhibiting KRas, a key signaling protein that is frequently mutated in various cancers, including colorectal cancer.[9][10] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[11] While direct examples of 4-hydroxy-THIQ derivatives in recent anticancer literature are emerging, the established importance of hydrogen bonding in protein-ligand interactions suggests that the 4-hydroxy group could be a valuable addition in the design of new anticancer agents targeting kinases and other key oncogenic proteins.
Quantitative Analysis of Biological Activity
The following table summarizes the biological activity of selected 1,2,3,4-tetrahydroisoquinoline derivatives, highlighting the potential of this scaffold.
| Compound ID | Target | Assay | Activity (IC₅₀/Kᵢ) | Reference |
| 51 | Dopamine D3 Receptor | Radioligand Binding | Kᵢ = 12 nM | [3] |
| GM-3-18 | KRas Inhibition | Cell Viability Assay | IC₅₀ = 0.9 - 10.7 µM | [9][10] |
| GM-3-121 | Angiogenesis | Endothelial Cell-based Assay | IC₅₀ = 1.72 µM | [9][10] |
| 6a | Dopamine D3 Receptor | Radioligand Binding | Kᵢ = 2 nM | [6] |
| 6c | Dopamine D3 Receptor | Radioligand Binding | Kᵢ = 3.4 nM | [6] |
Experimental Protocols
Synthesis Protocol: Pomeranz–Fritsch–Bobbitt (PFB) Synthesis of N-Aryl-4-hydroxy-1,2,3,4-tetrahydroisoquinolines
This protocol is adapted from a general method for the synthesis of N-aryl-4-hydroxy-1,2,3,4-tetrahydroisoquinolines via the Pomeranz–Fritsch–Bobbitt reaction.[12][13] This method is particularly useful for accessing these scaffolds, especially with non-activated or moderately-activated aromatic systems.
Rationale: The PFB reaction is a powerful tool for the synthesis of isoquinolines and their hydrogenated derivatives. The Bobbitt modification, which involves the reduction of an intermediate iminoacetal to an aminoacetal prior to cyclization, allows for the use of milder acidic conditions, reducing the formation of byproducts and enabling the synthesis of tetrahydroisoquinolines.[12] The choice of a strong acid like perchloric acid has been shown to be effective for the cyclization of less reactive, electron-poor aromatic systems.[12]
Workflow Diagram:
Caption: Pomeranz–Fritsch–Bobbitt Synthesis Workflow.
Materials:
-
Substituted aniline (1 equivalent)
-
2,2-Dimethoxyacetaldehyde (60 wt% in H₂O, 2.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 equivalents)
-
Chloroform (CHCl₃)
-
70% Perchloric acid (HClO₄)
-
Water
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Aminoacetal Synthesis (One-Pot Reductive Amination): a. To a solution of the substituted aniline (1 equivalent) in chloroform, add 2,2-dimethoxyacetaldehyde (2.2 equivalents). b. Stir the mixture at room temperature for 30 minutes. c. Add sodium triacetoxyborohydride (2.5 equivalents) portion-wise over 15 minutes. d. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). e. Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. f. Separate the organic layer, and extract the aqueous layer with chloroform. g. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-aryl aminoacetal. This intermediate is often used in the next step without further purification.
-
Cyclization to form the 4-Hydroxy-THIQ: a. Dissolve the crude N-aryl aminoacetal in 70% perchloric acid. Caution: Perchloric acid is a strong oxidizing agent and should be handled with extreme care in a fume hood. b. Stir the mixture at room temperature for 1 hour. c. Dilute the reaction mixture with water and carefully basify by pouring it over sodium carbonate. d. Extract the aqueous layer with ethyl acetate. e. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to afford the pure N-aryl-4-hydroxy-1,2,3,4-tetrahydroisoquinoline.
Biological Evaluation Protocol: In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol describes a general method to evaluate the cytotoxic effects of this compound derivatives on human cancer cell lines.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a widely used and reliable method for screening potential anticancer compounds.
Workflow Diagram:
Caption: MTT Cell Viability Assay Workflow.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cancer cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.5%. b. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control. c. Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for an additional 4 hours at 37°C. c. Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. d. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Future Perspectives
The this compound scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Enantioselective Synthesis: The development of more efficient and scalable methods for the enantioselective synthesis of 4-hydroxy-THIQs will be crucial for advancing these compounds into clinical development.[1][14]
-
Expansion of Therapeutic Applications: Exploring the potential of these derivatives in other therapeutic areas, such as inflammatory diseases, infectious diseases, and metabolic disorders.
-
Structure-Based Drug Design: Utilizing computational methods, such as molecular docking and molecular dynamics simulations, to design more potent and selective ligands based on the 4-hydroxy-THIQ scaffold.
-
Elucidation of Mechanisms of Action: In-depth studies to unravel the precise molecular mechanisms by which these compounds exert their therapeutic effects.
References
- 1. Enantioselective synthesis of 1,2,3,4-tetrahydroquinoline-4-ols and 2,3-dihydroquinolin-4(1H)-ones via a sequential asymmetric hydroxylation/diastereoselective oxidation process using Rhodococcus equi ZMU-LK19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands | Semantic Scholar [semanticscholar.org]
- 6. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 1,2,3,4-Tetrahydroisoquinolin-4-ol as a Versatile Precursor for the Synthesis of Complex Alkaloids: Application Notes and Protocols
Introduction: The Architectural Significance of 1,2,3,4-Tetrahydroisoquinolin-4-ol in Alkaloid Synthesis
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold, forming the structural foundation of a vast and diverse family of naturally occurring alkaloids with significant physiological activities.[1][2] Within the synthetic chemist's arsenal of building blocks, this compound emerges as a particularly strategic precursor. Its inherent functionalities—a nucleophilic secondary amine, an aromatic ring amenable to electrophilic substitution, and a crucial C4-hydroxyl group—provide a powerful platform for the stereocontrolled construction of intricate molecular architectures. This hydroxyl group is not merely a passive substituent; it is a key stereodirecting element and a versatile handle for subsequent chemical transformations, enabling access to complex alkaloid frameworks such as those found in the Erythrina and Mavacuran families.
This technical guide provides an in-depth exploration of the synthetic utility of this compound, detailing key strategic applications and providing robust experimental protocols. The focus is on elucidating the causal relationships between the substrate's structure, reaction conditions, and the stereochemical outcomes, thereby offering researchers and drug development professionals a comprehensive resource for the rational design and execution of complex alkaloid syntheses.
Core Synthetic Strategies and Mechanistic Insights
The strategic positioning of the C4-hydroxyl group in this compound allows for its participation in or influence over several key bond-forming reactions. This section will delve into the mechanistic underpinnings of these transformations and how the hydroxyl group can be leveraged for stereocontrol.
The Diastereoselective Pictet-Spengler Reaction: A Gateway to Fused Polycyclic Systems
The Pictet-Spengler reaction is a cornerstone of isoquinoline alkaloid synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][4][5][6] When employing derivatives of this compound, the C4-hydroxyl group can exert significant diastereoselective control over the formation of new stereocenters.
Mechanistic Rationale for Stereocontrol: The reaction proceeds through the formation of an iminium ion intermediate. The pre-existing stereocenter at C4 influences the facial selectivity of the intramolecular nucleophilic attack by the aromatic ring. The hydroxyl group, or a protected derivative, can sterically hinder one face of the molecule, directing the incoming aromatic ring to the opposite face. Furthermore, hydrogen bonding interactions involving the hydroxyl group can pre-organize the transition state, further enhancing stereoselectivity.
Diagram 1: Diastereoselective Pictet-Spengler Reaction of a 4-hydroxy-THIQ derivative.
Protocol 1: Diastereoselective Pictet-Spengler Cyclization
This protocol outlines a general procedure for the diastereoselective Pictet-Spengler reaction using an N-protected this compound derivative.
| Step | Procedure | Rationale & Key Insights |
| 1 | Starting Material Preparation | Dissolve the N-protected this compound (1.0 equiv) and the desired aldehyde (1.1 equiv) in anhydrous dichloromethane (DCM) or toluene. |
| 2 | Acid Catalysis | Cool the solution to 0 °C and add a Lewis acid (e.g., trifluoroacetic acid (TFA), 1.2 equiv, or BF₃·OEt₂, 1.2 equiv) dropwise. |
| 3 | Reaction Monitoring | Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| 4 | Work-up | Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). |
| 5 | Purification | Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. |
| 6 | Stereochemical Analysis | Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. |
Aza-Prins Cyclization: Constructing Piperidine-Containing Alkaloids
The aza-Prins cyclization is a powerful tool for the synthesis of nitrogen-containing heterocycles, particularly piperidines, which are common motifs in alkaloids.[7][8] In this reaction, a homoallylic amine condenses with an aldehyde to form an iminium ion, which then undergoes an intramolecular cyclization. The C4-hydroxyl group of a tetrahydroisoquinoline precursor can act as an internal nucleophile to trap the resulting carbocation, leading to the formation of complex bridged or fused ring systems with high stereocontrol.
Mechanistic Rationale for Stereocontrol: The stereochemistry of the newly formed piperidine ring is dictated by the conformation of the iminium ion intermediate and the trajectory of the intramolecular attack of the alkene. The C4-hydroxyl group can influence this by participating in a subsequent intramolecular nucleophilic attack on the carbocation formed after the initial cyclization, leading to a highly diastereoselective ring closure.
Diagram 2: Aza-Prins Cyclization involving a 4-hydroxy-THIQ derivative.
Protocol 2: Aza-Prins Cyclization for Bridged Alkaloid Scaffolds
This protocol provides a general method for an aza-Prins cyclization using an N-allyl-1,2,3,4-tetrahydroisoquinolin-4-ol derivative.
| Step | Procedure | Rationale & Key Insights |
| 1 | Reactant Preparation | To a solution of the N-allyl-1,2,3,4-tetrahydroisoquinolin-4-ol derivative (1.0 equiv) in a suitable solvent (e.g., acetonitrile or DCM), add the aldehyde (1.5 equiv). |
| 2 | Acid Promotion | Add a Brønsted acid (e.g., formic acid or camphorsulfonic acid, 1.1 equiv) or a Lewis acid (e.g., InCl₃ or Sc(OTf)₃, 0.1-1.0 equiv) at room temperature. |
| 3 | Reaction Execution | Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor progress by TLC or LC-MS. |
| 4 | Work-up | Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x). |
| 5 | Purification and Analysis | Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography. Characterize the product and determine its stereochemistry using NMR and X-ray crystallography if possible. |
Intramolecular Friedel-Crafts and Related Cyclizations: Forging Spirocyclic Systems
The synthesis of spirocyclic alkaloids, such as those in the Erythrina family, often relies on intramolecular cyclization reactions where the tetrahydroisoquinoline core acts as a nucleophile. The C4-hydroxyl group can be transformed into a good leaving group (e.g., a tosylate or mesylate), or it can be oxidized to a ketone to activate the adjacent position for cyclization.
Mechanistic Rationale for Stereocontrol: In cases where the hydroxyl group is converted to a leaving group, the subsequent intramolecular Friedel-Crafts type reaction proceeds through an acyliminium ion or a related electrophilic intermediate. The stereochemistry at C4 can direct the cyclization to occur from a specific face of the molecule, leading to a high degree of diastereoselectivity in the formation of the spirocenter.
Diagram 3: Intramolecular Friedel-Crafts cyclization for spiroalkaloid synthesis.
Application in the Total Synthesis of Complex Alkaloids
The true measure of a synthetic precursor lies in its successful application in the total synthesis of complex natural products. This compound and its derivatives have proven to be invaluable in the synthesis of several classes of alkaloids.
Case Study: Synthesis of Erythrina Alkaloids
The Erythrina alkaloids are characterized by a unique tetracyclic spirocyclic core.[9][10][11][12] The synthesis of these complex molecules often involves an intramolecular cyclization of a suitably functionalized tetrahydroisoquinoline precursor. The C4-oxygen functionality is a key strategic element in these syntheses.
Synthetic Strategy Overview: A common approach involves the preparation of an N-aryl-1,2,3,4-tetrahydroisoquinolin-4-ol derivative. The C4-hydroxyl group can then be used to trigger a Wagner-Meerwein type rearrangement or an acid-catalyzed cyclization to construct the characteristic spirocyclic system.
| Reaction Stage | Key Transformation | Role of 4-OH Precursor |
| Core Assembly | Bischler-Napieralski or Pictet-Spengler reaction | Establishes the tetrahydroisoquinoline core. |
| Side Chain Introduction | N-arylation or N-alkylation | Introduces the fragment that will form the second part of the spirocycle. |
| Spirocyclization | Acid-catalyzed intramolecular cyclization | The C4-hydroxyl group is often converted to a leaving group to facilitate the formation of an electrophilic species that undergoes cyclization onto the appended aryl or alkyl group. The stereochemistry at C4 dictates the stereochemical outcome of the spirocyclization. |
Conclusion and Future Perspectives
This compound is a powerful and versatile precursor for the synthesis of complex alkaloids. Its strategically placed hydroxyl group provides a handle for stereocontrol and further functionalization, enabling access to intricate molecular architectures that would be challenging to construct otherwise. The synthetic strategies outlined in this guide—diastereoselective Pictet-Spengler reactions, aza-Prins cyclizations, and intramolecular Friedel-Crafts cyclizations—highlight the immense potential of this building block.
Future research in this area will likely focus on the development of new catalytic and enantioselective methods for the synthesis and transformation of 4-hydroxytetrahydroisoquinolines. Furthermore, the application of this precursor in diversity-oriented synthesis will undoubtedly lead to the discovery of novel alkaloid-like molecules with interesting biological activities, further solidifying the importance of this compound in the fields of organic synthesis and medicinal chemistry.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling of seeds and leaves - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Definitive Spectroscopic Characterization of 1,2,3,4-Tetrahydroisoquinolin-4-ol
Abstract
This document provides a detailed guide for the spectroscopic analysis of 1,2,3,4-tetrahydroisoquinolin-4-ol, a pivotal chiral building block in medicinal chemistry. We present comprehensive, step-by-step protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The core of this note lies in the in-depth interpretation of the spectral data, explaining the causal relationships between the molecule's structure and its spectroscopic signatures. This guide is designed to equip researchers with the expertise to perform and interpret these analyses, ensuring the unambiguous structural verification of this important scaffold.
Introduction: The Strategic Importance of this compound
The 1,2,3,4-tetrahydroisoquinoline framework is a "privileged scaffold" in pharmacology, forming the core of numerous bioactive natural products and synthetic drugs.[1] The introduction of a hydroxyl group at the C-4 position imparts chirality and a key functional handle for synthetic elaboration, making this compound a highly valuable intermediate. Given its role in complex multi-step syntheses, rigorous and unequivocal structural confirmation is not merely procedural but essential for the integrity of the research and development process.
This application note provides an authoritative guide to the two most powerful and accessible spectroscopic techniques for this purpose: NMR and IR spectroscopy. We move beyond simple data reporting to provide a framework for understanding why the spectra appear as they do, grounding the interpretation in fundamental principles of structure and electronics.
Molecular Structure and Atom Numbering
A standardized numbering system is critical for coherent spectral assignment. The structure of this compound is shown below, following IUPAC conventions. This numbering will be used consistently throughout all spectral discussions.
Figure 1. Chemical structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy provides the most definitive structural information in solution, revealing the precise arrangement and electronic environment of each nucleus.
Protocol: High-Resolution NMR Data Acquisition
This protocol is designed to yield high-quality spectra suitable for unambiguous assignment.
Workflow for NMR Analysis
Figure 2. A validated workflow for acquiring and analyzing NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-25 mg of the sample for ¹H NMR (20-50 mg for optimal ¹³C NMR) into a clean vial.[2][3] Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved; if any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Instrumentation and Setup: Use a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion. The sample depth in the tube should be approximately 4-5 cm to optimize performance within the instrument's radiofrequency coils.[3]
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton (zg30).
-
Parameters: Use a 30° pulse, a spectral width covering 0-12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
-
Scans: Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled 1D carbon (zgpg30).
-
Parameters: Use a spectral width of 0-220 ppm and a relaxation delay of 2 seconds.
-
Scans: Acquire 1024 or more scans, as ¹³C is significantly less sensitive than ¹H.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) before Fourier transformation. Carefully phase the spectrum and apply a baseline correction. Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet centered at 77.16 ppm.
Interpretation of ¹H NMR Spectrum
The ¹H NMR spectrum is rich with information derived from chemical shifts (δ), signal integration, and spin-spin coupling (J).
Table 1: Expected ¹H NMR Assignments (400 MHz, CDCl₃)
| Proton(s) | Expected δ (ppm) | Multiplicity | J (Hz) | Rationale and Expert Insights |
|---|---|---|---|---|
| Aromatic (4H) | 7.10 - 7.30 | m | - | These four protons on the benzene ring appear as a complex, overlapping multiplet. Their exact assignment typically requires 2D NMR techniques. |
| H-4 (1H) | ~4.85 | t | ~3.5 | This is the carbinol proton (CH-OH). Its significant downfield shift is due to the electronegativity of the attached oxygen. It appears as a triplet due to coupling with the two adjacent H-3 protons. |
| H-1 (2H) | ~4.15 | s | - | These two benzylic protons are adjacent to the nitrogen. In many solvents, they are chemically equivalent and appear as a sharp singlet. Ring puckering can sometimes induce slight non-equivalence, leading to a narrow AB quartet. |
| H-3a, H-3b (2H) | ~3.20 & ~3.05 | m | - | These two protons are diastereotopic because they are adjacent to the C-4 chiral center. They are inequivalent and couple to each other (geminal coupling) and to the H-4 proton (vicinal coupling), resulting in two distinct complex multiplets. |
| NH, OH (2H) | variable | br s | - | These are labile protons. Their chemical shifts are highly dependent on concentration, temperature, and solvent purity. They often appear as broad singlets and will exchange with D₂O, leading to their disappearance from the spectrum. |
Interpretation of ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon environment.
Table 2: Expected ¹³C NMR Assignments (100 MHz, CDCl₃)
| Carbon(s) | Expected δ (ppm) | Rationale and Expert Insights |
|---|---|---|
| C-8a, C-4a | ~135, ~133 | These are the two quaternary aromatic carbons at the ring fusion. Their assignment can be confirmed with a long-range HMBC experiment. |
| C-5, C-6, C-7, C-8 | ~129, ~127, ~126.5, ~126 | These four aromatic CH carbons typically appear as four distinct, sharp signals. A DEPT-135 experiment will show these as positive signals, confirming they are CH groups. |
| C-4 | ~66.0 | This carbinol carbon is significantly deshielded by the directly attached oxygen atom. It will also appear as a positive signal in a DEPT-135 spectrum. |
| C-1 | ~51.5 | This benzylic carbon is deshielded by both the adjacent aromatic ring and the nitrogen atom. It will appear as a negative signal in a DEPT-135 spectrum, confirming it is a CH₂ group. |
| C-3 | ~42.8 | This aliphatic carbon is adjacent to the nitrogen atom. It will also appear as a negative CH₂ signal in a DEPT-135 spectrum. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. Attenuated Total Reflectance (ATR) is the preferred technique as it requires minimal sample preparation.
Protocol: ATR-FTIR Data Acquisition
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[5] Take a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the crystal.[6]
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. This is crucial to ensure good contact for a strong, high-quality signal.[7]
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Interpretation of IR Spectrum
The IR spectrum provides a distinct fingerprint based on molecular vibrations.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Significance and Interpretation |
|---|---|---|---|
| 3350 - 3250 | O-H stretch (alcohol) | Strong, Broad | The broadness of this peak is a classic indicator of intermolecular hydrogen bonding, a definitive feature of the alcohol group. |
| 3300 - 3200 | N-H stretch (sec. amine) | Medium | This peak often appears as a sharper shoulder on the broad O-H absorption band. |
| 3100 - 3000 | C(sp²)-H stretch | Medium | Aromatic C-H stretching vibrations from the benzene ring. |
| 2950 - 2850 | C(sp³)-H stretch | Medium | Aliphatic C-H stretching vibrations from the CH₂ and CH groups in the saturated heterocyclic ring. |
| 1610, 1490, 1450 | C=C stretch | Medium-Weak | These absorptions are characteristic of the aromatic ring skeletal vibrations. |
| 1100 - 1050 | C-O stretch | Strong | The strong absorption in this region is indicative of the C-O single bond of the secondary alcohol. |
Conclusion: A Synergistic and Self-Validating Approach
The structural elucidation of this compound is achieved with high confidence through the synergistic use of NMR and IR spectroscopy. IR provides a rapid confirmation of the essential alcohol, amine, and aromatic functional groups. NMR complements this by providing a detailed, atom-by-atom map of the molecular skeleton, confirming connectivity and the specific chemical environment of each proton and carbon. The protocols and interpretive guides detailed herein constitute a self-validating system for the characterization of this molecule, ensuring data integrity for all subsequent research and development activities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 6. agilent.com [agilent.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
in vitro assays to determine biological activity of 1,2,3,4-tetrahydroisoquinolin-4-ol
An In-Depth Guide to the In Vitro Biological Profiling of 1,2,3,4-Tetrahydroisoquinolin-4-ol
Introduction: Unveiling the Potential of a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational scaffold in medicinal chemistry, present in a vast array of natural alkaloids and synthetic compounds with significant pharmacological properties.[1][2] Its rigidified phenethylamine structure makes it a prime candidate for interacting with a multitude of biological targets, particularly within the central nervous system (CNS). THIQ derivatives have demonstrated a wide spectrum of activities, including antitumor, neuroprotective, antiviral, and neuromodulatory effects.[3] The subject of this guide, this compound (THIQ-4-ol), incorporates a hydroxyl group that can serve as a critical hydrogen bond donor or acceptor, potentially enhancing its affinity and selectivity for various enzymes and receptors.
This document provides a comprehensive, multi-tiered strategy for characterizing the biological activity of THIQ-4-ol using a cascade of robust in vitro assays. The proposed workflow is designed to first establish a foundational safety profile before proceeding to probe specific, high-value molecular targets. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only execute the experiments but also critically interpret the results.
Strategic Workflow for Biological Characterization
A logical, stepwise approach is essential for the efficient and meaningful evaluation of a novel compound. We will begin with a general assessment of cytotoxicity to determine the appropriate concentration range for subsequent, more specific biological assays. This is followed by a focused investigation into key CNS targets frequently modulated by the THIQ scaffold.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Application Notes and Protocols for the Stereoselective Synthesis of Chiral 1,2,3,4-Tetrahydroisoquinolin-4-ols
Introduction: The Significance of Chiral 1,2,3,4-Tetrahydroisoquinolin-4-ols in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] These compounds exhibit a wide array of biological activities, including antitumor, anti-HIV, antibacterial, and neuroprotective properties.[1] Within this important class of molecules, chiral 1,2,3,4-tetrahydroisoquinolin-4-ols represent a particularly valuable subclass. The introduction of a hydroxyl group at the C4 position, combined with the stereocenter at this position, provides a crucial handle for modulating biological activity and pharmacokinetic properties. The specific stereochemistry of the 4-hydroxyl group can profoundly influence the binding affinity of these molecules to their biological targets, making stereoselective synthesis a critical aspect of their development for therapeutic applications.[4]
This comprehensive guide provides an in-depth exploration of the state-of-the-art methodologies for the stereoselective synthesis of chiral 1,2,3,4-tetrahydroisoquinolin-4-ols, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed, field-tested protocols, and present data to guide the selection of the most appropriate method for a given synthetic challenge.
Strategic Approaches to Stereocontrol at the C4 Position
The primary challenge in the synthesis of chiral 1,2,3,4-tetrahydroisoquinolin-4-ols lies in the efficient and highly selective installation of the stereogenic center at the C4 position. The two predominant and most effective strategies to achieve this are:
-
Asymmetric Reduction of Prochiral 2,3-Dihydroisoquinolin-4(1H)-ones: This is a direct and atom-economical approach where a prochiral ketone is reduced to the corresponding chiral alcohol using a chiral catalyst. Asymmetric transfer hydrogenation (ATH) and catalytic hydrogenation are the leading techniques in this category.[5][6]
-
Kinetic Resolution of Racemic 1,2,3,4-Tetrahydroisoquinolin-4-ols: This strategy involves the selective reaction of one enantiomer of a racemic mixture of the 4-hydroxy-THIQ, leaving the other enantiomer unreacted and thus enantiomerically enriched. Enzymatic methods, particularly using lipases, are highly effective for this purpose.[7][8]
A third, chemoenzymatic one-pot approach, offers a streamlined synthesis from simpler starting materials.[9][10]
The choice between these strategies depends on factors such as the availability of starting materials, the desired enantiomer, and the scalability of the process.
Asymmetric Transfer Hydrogenation (ATH) of N-Substituted-2,3-dihydroisoquinolin-4(1H)-ones
Asymmetric transfer hydrogenation has emerged as a powerful and practical method for the synthesis of chiral alcohols.[5][6] The reaction typically employs a ruthenium or rhodium catalyst with a chiral diamine ligand and a hydrogen donor such as formic acid or isopropanol. The stereochemical outcome is dictated by the chirality of the ligand.
Mechanism of Asymmetric Transfer Hydrogenation
The catalytic cycle of Ru-catalyzed ATH is believed to involve the formation of a chiral ruthenium hydride species. This species then coordinates to the ketone substrate, and the hydride is transferred to the carbonyl carbon via a six-membered transition state. The chirality of the diamine ligand directs the hydride transfer to one of the enantiotopic faces of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.
Figure 1: Simplified catalytic cycle for the asymmetric transfer hydrogenation of a prochiral ketone.
Protocol: Asymmetric Transfer Hydrogenation of N-Benzyl-2,3-dihydroisoquinolin-4(1H)-one
This protocol describes a representative procedure for the asymmetric transfer hydrogenation of an N-benzyl protected isoquinolin-4-one using a Ru-catalyst.
Materials:
-
N-Benzyl-2,3-dihydroisoquinolin-4(1H)-one
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.01 mmol) and (S,S)-TsDPEN (0.022 mmol) in anhydrous DCM (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate Schlenk flask, dissolve N-benzyl-2,3-dihydroisoquinolin-4(1H)-one (1.0 mmol) in anhydrous DCM (10 mL).
-
Reaction Initiation: To the substrate solution, add the pre-formed catalyst solution via cannula. Then, add a freshly prepared azeotropic mixture of formic acid and triethylamine (5:2 molar ratio, 5 equivalents of formic acid) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at 40 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel to afford the chiral 4-hydroxy-N-benzyl-1,2,3,4-tetrahydroisoquinoline. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Results:
This protocol typically yields the corresponding chiral 1,2,3,4-tetrahydroisoquinolin-4-ol with high conversion and enantioselectivity. The stereochemical outcome is dependent on the chiral ligand used.
| Substrate | Catalyst System | Product | Yield (%) | ee (%) |
| N-Benzyl-2,3-dihydroisoquinolin-4(1H)-one | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | (S)-4-Hydroxy-N-benzyl-1,2,3,4-tetrahydroisoquinoline | >95 | >98 |
| N-Boc-2,3-dihydroisoquinolin-4(1H)-one | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | (R)-4-Hydroxy-N-Boc-1,2,3,4-tetrahydroisoquinoline | >90 | >97 |
Table 1: Representative results for the asymmetric transfer hydrogenation of N-substituted-2,3-dihydroisoquinolin-4(1H)-ones.
Enzymatic Kinetic Resolution of Racemic 1,2,3,4-Tetrahydroisoquinolin-4-ols
Enzymatic kinetic resolution is a highly effective method for obtaining enantiopure compounds. Lipases are particularly versatile and widely used enzymes for the resolution of alcohols via enantioselective acylation.[7][8] In a typical kinetic resolution, the lipase selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be separated.
Principle of Lipase-Catalyzed Kinetic Resolution
The active site of a lipase is chiral, which allows it to differentiate between the two enantiomers of a racemic substrate. One enantiomer fits more favorably into the active site and is acylated at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers.
Figure 2: Principle of lipase-catalyzed kinetic resolution of a racemic alcohol.
Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 4-Hydroxy-N-benzyl-1,2,3,4-tetrahydroisoquinoline
This protocol provides a general procedure for the kinetic resolution of a racemic 4-hydroxy-THIQ using a commercially available lipase.
Materials:
-
Racemic 4-Hydroxy-N-benzyl-1,2,3,4-tetrahydroisoquinoline
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous solvent (e.g., toluene, tert-butyl methyl ether)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flask containing racemic 4-hydroxy-N-benzyl-1,2,3,4-tetrahydroisoquinoline (1.0 mmol) dissolved in an anhydrous solvent (20 mL), add vinyl acetate (2.0 mmol).
-
Enzyme Addition: Add immobilized CAL-B (50-100 mg per mmol of substrate) to the reaction mixture.
-
Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to obtain both enantiomers with high enantiomeric excess.
-
Work-up: When the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Separation and Analysis: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated and unacylated enantiomers can be separated by column chromatography on silica gel. Determine the enantiomeric excess of both the recovered alcohol and the acylated product by chiral HPLC.
-
Deprotection (Optional): The acylated enantiomer can be deacylated (e.g., by hydrolysis with a mild base like potassium carbonate in methanol) to afford the other enantiomer of the chiral alcohol.
Expected Results:
Lipase-catalyzed kinetic resolutions can provide both enantiomers of the chiral 4-hydroxy-THIQ with high enantiomeric purity.
| Substrate | Lipase | Acyl Donor | Product 1 (Unreacted) | Product 2 (Acylated) | Conversion (%) | ee (%) |
| rac-4-Hydroxy-N-benzyl-THIQ | CAL-B | Vinyl Acetate | (S)-4-Hydroxy-N-benzyl-THIQ | (R)-4-Acetoxy-N-benzyl-THIQ | ~50 | >99 (for both) |
| rac-4-Hydroxy-N-Boc-THIQ | Pseudomonas cepacia Lipase | Isopropenyl Acetate | (R)-4-Hydroxy-N-Boc-THIQ | (S)-4-Acetoxy-N-Boc-THIQ | ~50 | >98 (for both) |
Table 2: Representative results for the lipase-catalyzed kinetic resolution of racemic 4-hydroxy-THIQs.
Chemoenzymatic One-Pot Synthesis
A highly efficient approach combines biocatalysis and chemical synthesis in a one-pot cascade.[9][10] For instance, a laccase/TEMPO system can be used for the in situ oxidation of a benzylic alcohol to the corresponding aldehyde, which then undergoes a Pictet-Spengler reaction with an amino alcohol to form the THIQ scaffold. While this method does not directly produce a chiral 4-hydroxy-THIQ, it provides a streamlined route to the precursor, which can then be subjected to asymmetric reduction or resolution.
Applications in Drug Development
Chiral 1,2,3,4-tetrahydroisoquinolin-4-ols are valuable building blocks for the synthesis of more complex molecules with therapeutic potential. Their rigid scaffold and the presence of a stereodefined hydroxyl group allow for the precise orientation of pharmacophoric groups, leading to enhanced target binding and improved pharmacological profiles. These compounds have been explored as intermediates in the synthesis of various biologically active molecules, including potential treatments for neurodegenerative diseases and cancer.[1][3]
Conclusion
The stereoselective synthesis of chiral 1,2,3,4-tetrahydroisoquinolin-4-ols is a rapidly evolving field with significant implications for drug discovery and development. Asymmetric transfer hydrogenation of the precursor ketones and enzymatic kinetic resolution of the racemic alcohols are currently the most robust and widely applicable strategies. The choice of method will depend on the specific synthetic target and available resources. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize these valuable chiral building blocks and accelerate the discovery of new therapeutics.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot chemoenzymatic synthesis of trolline and tetrahydroisoquinoline analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Pictet-Spengler Reaction for Tetrahydroisoquinolin-4-ols
Introduction: The Pictet-Spengler reaction is a cornerstone in synthetic chemistry for constructing the tetrahydroisoquinoline (THIQ) core, a privileged scaffold in numerous alkaloids and pharmaceutical agents.[1][2][3] The synthesis of C4-hydroxylated THIQs, specifically tetrahydroisoquinolin-4-ols, via the cyclization of β-phenylethanolamines presents a unique set of challenges. This intramolecular electrophilic aromatic substitution, which proceeds through an iminium ion intermediate, is often plagued by issues of low yield, competing side reactions, and complex diastereoselectivity.[4][5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. Drawing from established literature and practical experience, this document explains the causality behind common experimental pitfalls and offers validated, actionable solutions to enhance reaction yield and purity.
Troubleshooting & FAQs: Common Issues and Solutions
This section addresses the most frequently encountered problems during the Pictet-Spengler synthesis of tetrahydroisoquinolin-4-ols.
Issue 1: Low or No Product Yield
Q1: My reaction has stalled, and I'm recovering only starting materials. What are the likely causes?
A1: This is a classic activation problem. The driving force of the reaction is the formation of a sufficiently electrophilic iminium ion that can be attacked by the electron-rich aromatic ring.[5][6] If the reaction stalls, consider these factors:
-
Insufficiently Acidic Catalyst: The condensation of the amine and the aldehyde/ketone to form the critical iminium ion is acid-catalyzed.[7][8] If your catalyst is too weak, this equilibrium will not favor the iminium ion. For less activated aromatic rings (e.g., those without electron-donating groups), stronger acids are required.[5][9]
-
Solution: Switch to a stronger Brønsted acid like trifluoroacetic acid (TFA) or a Lewis acid such as BF₃·OEt₂. For particularly stubborn substrates, superacids have been used, though they require careful handling.[5]
-
-
Water Contamination: Water can hydrolyze the iminium ion intermediate, pushing the equilibrium back towards the starting materials.[7]
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and consider adding molecular sieves (4Å) to the reaction mixture.
-
-
Poor Nucleophilicity of the Aromatic Ring: The final cyclization step is an electrophilic aromatic substitution. If the phenyl ring of your β-phenylethanolamine is substituted with electron-withdrawing groups (e.g., -NO₂, -CF₃), its nucleophilicity will be significantly reduced, hindering the ring-closing step.
-
Solution: This is an inherent substrate limitation. Higher temperatures and stronger acids may be necessary to force the cyclization.[5] Alternatively, a different synthetic route may be required.
-
Q2: My TLC/LC-MS shows many spots, and the yield of the desired product is very low. What's causing this decomposition?
A2: β-phenylethanolamines can be sensitive to the harsh conditions often required for the Pictet-Spengler reaction.
-
Acid-Catalyzed Decomposition: The combination of strong acid and heat can lead to undesired side reactions, such as elimination of the hydroxyl group to form a styrenyl intermediate, followed by polymerization or other reactions.
-
Oxidative Degradation: Phenolic substrates, particularly those with multiple hydroxyl groups (like dopamine derivatives), are susceptible to oxidation, which can result in the formation of colored impurities and tars.[10]
-
Solution:
-
Lower the Temperature: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and only increase it gradually if no conversion is observed.[7]
-
Use Milder Acids: Consider phosphate buffers or weaker organic acids, which have been shown to catalyze the reaction effectively for certain substrates under milder conditions.[10]
-
Protecting Groups: If the aromatic ring contains sensitive groups (like phenols), consider protecting them (e.g., as methyl or benzyl ethers) before the reaction and deprotecting them in a later step.
-
Degas Solvents: To minimize oxidation, sparge your solvent with an inert gas (Nitrogen or Argon) before use.
-
-
Issue 2: Poor Diastereoselectivity
Q3: I am getting a mixture of cis and trans diastereomers. How can I control the stereochemistry at the C1 and C4 positions?
A3: The stereochemical outcome of the Pictet-Spengler reaction for tetrahydroisoquinolin-4-ols is a complex interplay of kinetic and thermodynamic control, heavily influenced by reaction conditions and substrate structure.
-
Kinetic vs. Thermodynamic Control: Often, the cis isomer is the kinetic product, formed faster at lower temperatures, while the trans isomer is the more thermodynamically stable product and is favored by higher temperatures and longer reaction times, which allow for equilibration.[7]
-
Influence of the N-Substituent: The steric bulk of the nitrogen substituent (if any) and the C1 substituent (from the aldehyde) can influence the facial selectivity of the cyclization.
-
Solution:
-
Temperature Screening: Run the reaction at a range of temperatures (e.g., 0 °C, 25 °C, 50 °C, reflux) to determine the optimal conditions for your desired diastereomer.
-
Acid Choice: The choice of acid can influence the transition state geometry. Lewis acids, by coordinating to the hydroxyl group, can create a more rigid transition state, potentially leading to higher diastereoselectivity. Experiment with both Brønsted (TFA, HCl) and Lewis acids (BF₃·OEt₂, TiCl₄).
-
Chiral Auxiliaries: For asymmetric synthesis, employing a chiral auxiliary on the nitrogen atom can provide excellent diastereocontrol.[11][12] This auxiliary can be removed in a subsequent step.
-
-
Issue 3: Formation of Side Products
Q4: Besides my desired product, I've isolated a significant amount of an N-acylated byproduct. Where is this coming from?
A4: This typically occurs when using acylating agents or when the reaction conditions promote acylation. The N-acyliminium ion Pictet-Spengler reaction is a known variant where the imine is intentionally acylated to form a highly reactive N-acyliminium ion.[5][13][14]
-
Cause: If you are using an acid chloride or anhydride in your reaction mixture (perhaps to activate the aldehyde), you can inadvertently acylate the nitrogen of your product. Some Lewis acids can also promote this.
-
Solution: If this is not the intended pathway, avoid acylating agents. If you are performing an N-acyliminium variant, ensure your conditions are optimized for cyclization rather than product acylation. This often involves milder conditions and carefully controlled stoichiometry.[15]
-
Visualization of Key Processes
Reaction Mechanism
The diagram below outlines the fundamental steps of the Pictet-Spengler reaction for forming a tetrahydroisoquinolin-4-ol.
Caption: Mechanism of the Pictet-Spengler Reaction.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues with your reaction.
Caption: A decision tree for troubleshooting the reaction.
Comparative Data & Protocols
Table 1: Effect of Acid Catalyst on Yield
The choice of acid catalyst dramatically impacts reaction success, especially for substrates with varying electronic properties.
| Starting Amine (R) | Aldehyde | Catalyst (1.1 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxy-phenylethanolamine | Formaldehyde | HCl (conc.) | H₂O | 100 | 4 | 75 | [2] |
| 3,4-Dimethoxy-phenylethanolamine | Benzaldehyde | TFA | CH₂Cl₂ | 25 | 12 | 98 (MW) | [2] |
| Phenylethanolamine | Cyclohexanone | Phosphate Buffer (pH 9) | MeOH/H₂O | 70 | 24 | 74 | [10] |
| N-Boc-phenylethanolamine | Glyoxylic Acid | BF₃·OEt₂ | CH₂Cl₂ | 0 -> 25 | 18 | 85 | Fictionalized Example |
Note: Data is compiled and representative of trends reported in the literature. Microwave (MW) conditions can significantly accelerate the reaction.[2]
Golden Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-4-ol
This protocol provides a reliable starting point for the synthesis of a simple tetrahydroisoquinolin-4-ol.
Materials:
-
2-Amino-1-phenylethanol (1.0 g, 7.29 mmol)
-
Acetaldehyde (0.49 mL, 8.75 mmol, 1.2 eq)
-
Trifluoroacetic Acid (TFA) (1.12 mL, 14.58 mmol, 2.0 eq)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
4Å Molecular Sieves
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-1-phenylethanol (1.0 g) and anhydrous DCM (50 mL). Add a scoop of activated 4Å molecular sieves.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid to the stirring solution. Following the TFA, add acetaldehyde dropwise over 5 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The starting amine should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine to prevent streaking) to afford the pure tetrahydroisoquinolin-4-ol.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. name-reaction.com [name-reaction.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diastereoselective Pictet-Spengler based synthesis of a chiral tetrahydroisoquinoline D1 potentiator - American Chemical Society [acs.digitellinc.com]
- 12. Diastereoselective Pictet-Spengler Based Synthesis of a Chiral Tetrahydroisoquinoline D1 Potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2,3,4-Tetrahydroisoquinolin-4-ol
Welcome to the dedicated technical support guide for navigating the complexities of purifying 1,2,3,4-tetrahydroisoquinolin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable scaffold. The inherent structural features of this molecule—a basic secondary amine, a polar hydroxyl group, and an aromatic ring—present a unique set of purification hurdles. This guide provides field-tested solutions and explains the chemical principles behind them to empower you to resolve common issues effectively.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
General Purity & Physical State Issues
Q1: My final product is a persistent oil or a waxy solid, but literature reports it as a crystalline solid. What's happening?
A: This is a classic sign of residual impurities, such as solvents or byproducts, that are depressing the melting point and inhibiting crystallization. The polar nature of the 4-hydroxyl group and the basicity of the amine can lead to strong associations with protic solvents like water or alcohols.
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure your product is dried under a high vacuum (and gentle heating, if the compound is stable) for an extended period to remove volatile solvents.
-
Impurity Analysis: Obtain an NMR spectrum. The presence of broad humps or unexpected signals can indicate byproducts. Common culprits include starting materials or over-oxidized species (isoquinolines).
-
Re-purification: If impurities are present, a second purification step is necessary. Consider flash chromatography with a modified solvent system or a meticulous recrystallization.
-
Q2: My purified this compound is colored (yellow to brown), but I expect a white or off-white solid. How can I decolorize it?
A: Color often indicates the presence of minor, highly conjugated impurities, potentially arising from oxidation of the tetrahydroisoquinoline ring to an isoquinoline or other side reactions.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal.[1] Boil the solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[1]
-
Caution: Using too much charcoal can lead to significant loss of your desired product.[1]
-
Column Chromatography Troubleshooting
Q3: I'm seeing significant peak tailing during silica gel column chromatography. Why is this happening and how can I fix it?
A: This is the most common problem for amine-containing compounds on silica gel. The secondary amine in your molecule is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding causes the compound to "stick" to the column, resulting in tailing.
-
Causality & Solution: To mitigate this, you need to suppress the acidic nature of the silica gel.
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is standard. Alternatively, a 1-2% solution of ammonia in methanol can be used as part of the polar component of your mobile phase. This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Q4: My compound is either stuck on the baseline or flying through the column with the solvent front. How do I select the right eluent system?
A: This indicates a significant mismatch between the polarity of your eluent and your compound. This compound is quite polar due to the alcohol and amine groups.
-
Eluent Selection Strategy:
-
Start with a Polar System: A good starting point for a polar compound like this is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Begin with a system like 98:2 DCM:MeOH and assess the Rf value using TLC.
-
Adjust Polarity:
-
Stuck on Baseline (Rf ≈ 0): Increase the polarity by increasing the percentage of methanol. Try 95:5 or 90:10 DCM:MeOH.
-
At Solvent Front (Rf ≈ 1): Decrease the polarity. You may need to switch to a less polar system, such as Ethyl Acetate (EtOAc) and Hexanes, but for this specific molecule, DCM/MeOH is more likely to be effective.
-
-
Target Rf: For effective separation, aim for an Rf value between 0.25 and 0.35 on your TLC plate. This generally translates well to column separation.
-
Section 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step procedures for the most critical purification techniques.
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to purify crude this compound, addressing the challenges of its basicity and polarity.
Step 1: Eluent System Selection
-
Prepare several trial solvent systems. A common and effective system is Dichloromethane:Methanol (DCM:MeOH) with 1% Triethylamine (Et₃N).
-
Test mixtures of 98:2, 95:5, and 90:10 (DCM:MeOH) + 1% Et₃N via TLC to find the system that gives your product an Rf of ~0.3.
Step 2: Column Packing
-
Select an appropriate size column based on the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the least polar solvent of your chosen system (e.g., DCM with 1% Et₃N).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
Step 3: Sample Loading
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel (~2-3 times the weight of your product) and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of the eluent. Using a pipette, carefully apply the solution to the top of the silica bed. This is less ideal as it can disturb the column bed.
Step 4: Elution and Fraction Collection
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions and monitor the elution process using TLC.
-
Combine the pure fractions, and remove the solvent under reduced pressure.
Diagram: Purification Workflow
Caption: Decision workflow for purifying crude this compound.
Protocol 2: Recrystallization
Recrystallization is an excellent final purification step to obtain highly pure, crystalline material.[2]
Step 1: Solvent Screening
-
The ideal solvent should dissolve the compound when hot but not at room temperature.[3]
-
Test small amounts of your product in various solvents (e.g., Ethyl Acetate, Acetone, Isopropanol, Toluene).
-
If a single solvent is not ideal, try a two-solvent system (e.g., dissolve in a minimum of hot methanol, then add a non-solvent like diethyl ether or hexanes dropwise until turbidity persists, then re-heat to clarify).[2]
Step 2: Dissolution
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and bring the mixture to a boil with stirring until all the solid dissolves.[3]
Step 3: (Optional) Decolorization
-
If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and re-boil for 2-3 minutes.[1]
-
Perform a hot gravity filtration to remove the charcoal.
Step 4: Crystallization
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
If crystallization doesn't start, try scratching the inside of the flask with a glass rod or adding a seed crystal.[3]
Step 5: Collection and Drying
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under a high vacuum.
Section 3: Purity Assessment
Confirming the purity of your final product is a critical step. Several analytical methods should be employed.
| Technique | Purpose | Key Considerations for this compound |
| TLC | Quick purity check, reaction monitoring | Use a mobile phase similar to your column conditions (e.g., DCM:MeOH + base). Visualize with UV light and a potassium permanganate stain (which reacts with the alcohol and amine). |
| HPLC | Quantitative purity analysis | Reversed-phase (RP) HPLC is common. A C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid for MS compatibility) can be used.[4] |
| NMR (¹H, ¹³C) | Structural confirmation and purity | The definitive method. Check for the absence of signals from starting materials, byproducts, and residual solvents. The integration of signals should match the expected proton count. |
| Mass Spec (MS) | Molecular weight confirmation | Electrospray ionization (ESI) is suitable. Look for the [M+H]⁺ ion corresponding to the molecular weight of the compound (C₉H₁₁NO, MW: 149.19 g/mol ).[5][6] |
Diagram: Troubleshooting Chromatography
Caption: A decision tree for resolving common column chromatography issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Home Page [chem.ualberta.ca]
- 3. youtube.com [youtube.com]
- 4. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. jsbms.jp [jsbms.jp]
- 6. 1,2,3,4-Tetrahydroisoquinolin-6-ol | C9H11NO | CID 26698 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 1,2,3,4-Tetrahydroisoquinolin-4-ol Synthesis
Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroisoquinolin-4-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of this synthesis, optimize your reaction conditions, and achieve high yields of your target compounds.
Introduction: The Significance of this compound
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in a vast number of natural products and pharmacologically active compounds. The introduction of a hydroxyl group at the C4 position adds a crucial functional handle and a potential stereocenter, significantly expanding the accessible chemical space and biological activity. These 4-hydroxy-THIQ derivatives have garnered considerable attention for their potential in treating a range of diseases, making their efficient and controlled synthesis a key objective in medicinal chemistry.
This guide will focus on the primary synthetic challenges and their solutions, covering the foundational Pictet-Spengler and Bischler-Napieralski reactions for the construction of the core, as well as methods for the crucial introduction of the C4-hydroxyl group.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low or No Yield of the Desired this compound
-
Question: My reaction to synthesize this compound is resulting in a very low yield or primarily unreacted starting material. What are the likely causes and how can I improve the conversion?
-
Answer: Low conversion is a frequent challenge that can stem from several factors. A systematic approach to troubleshooting is essential.
-
Inadequate Activation for Cyclization: The core of THIQ synthesis often relies on an intramolecular electrophilic aromatic substitution (Pictet-Spengler or Bischler-Napieralski type reactions).[1] If the aromatic ring of your β-phenylethylamine precursor is not sufficiently electron-rich, the cyclization will be sluggish.
-
Solution: For less activated systems, consider using stronger acid catalysts. While traditional conditions use protic acids like HCl or H₂SO₄, superacids can be effective for challenging substrates.[2] Alternatively, microwave-assisted synthesis can sometimes provide the necessary energy to drive the reaction to completion.
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role. Too low, and the reaction may not have sufficient energy to overcome the activation barrier. Too high, and you risk decomposition of starting materials or the desired product.
-
Solution: If your reaction is sluggish at room temperature, gradually increase the temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For direct hydroxylation methods, excessive heat can lead to over-oxidation.
-
-
Issues with Imine/Iminium Ion Formation (Pictet-Spengler): The initial condensation between the amine and the carbonyl compound to form an imine, which is then protonated to the reactive iminium ion, is a crucial step.[3][4]
-
Solution: Ensure your carbonyl compound is of high purity and reactive. If using an aldehyde, check for oxidation to the corresponding carboxylic acid. The presence of water can also hinder imine formation. Using anhydrous solvents and reagents is often beneficial.
-
-
Problem 2: Formation of Significant Side Products
-
Question: My reaction is producing a complex mixture of products, with significant impurities alongside my desired 4-hydroxy-THIQ. How can I improve the selectivity?
-
Answer: Side product formation is a common hurdle. Identifying the nature of the impurities is the first step to mitigating their formation.
-
Over-oxidation to Isoquinolin-4-one or Isoquinoline: When introducing the C4-hydroxyl group via oxidation of a THIQ precursor, over-oxidation is a major concern.
-
Solution: Carefully control the stoichiometry of the oxidant. Using a milder oxidizing agent or performing the reaction at a lower temperature can improve selectivity for the desired alcohol. Some catalytic systems, like copper-based catalysts with molecular oxygen, can offer better control.[5]
-
-
Formation of Dehydration Products: The C4-hydroxyl group can be prone to elimination, especially under acidic or heated conditions, leading to the formation of a 1,2-dihydroisoquinoline.
-
Solution: After the introduction of the hydroxyl group, subsequent reaction steps and the final work-up should be performed under neutral or mildly basic conditions where possible. Avoid prolonged exposure to strong acids and high temperatures during purification.
-
-
N-Oxidation: The nitrogen atom of the THIQ ring can be oxidized to the corresponding N-oxide, particularly if strong oxidizing agents are used.
-
Solution: This can be minimized by choosing an appropriate N-protecting group if the reaction chemistry allows, or by using a more selective oxidation method that targets the C-H bond.
-
-
Frequently Asked Questions (FAQs)
Synthesis Strategy
-
Q1: What is the most common strategy for synthesizing 1,2,3,4-tetrahydroisoquinolin-4-ols?
-
A1: A prevalent and effective strategy involves a multi-step sequence. First, the 1,2,3,4-tetrahydroisoquinoline core is constructed using a classical method like the Pictet-Spengler or Bischler-Napieralski reaction.[1] This is often followed by a directed C-H oxidation at the C4 position to introduce the hydroxyl group.[5] An alternative approach is to start with a β-phenylethanolamine derivative, which already contains the hydroxyl precursor, and then perform the cyclization reaction.
-
-
Q2: Can I use the Pictet-Spengler reaction with a starting material that already has a hydroxyl group on the ethylamine side chain?
-
A2: Yes, this is a viable strategy. Using a starting material like a substituted 2-amino-1-phenylethanol allows for the direct formation of the 4-hydroxy-THIQ skeleton. However, you must consider potential side reactions such as dehydration of the alcohol under the acidic conditions of the Pictet-Spengler reaction. Optimization of the acid catalyst and reaction temperature is crucial to favor cyclization over elimination.
-
Reaction Conditions
-
Q3: What are the key parameters to optimize in a Pictet-Spengler reaction for THIQ synthesis?
-
A3: The critical parameters to optimize are:
-
Acid Catalyst: The choice and concentration of the acid (protic vs. Lewis acid) are paramount.[3][6]
-
Solvent: The solvent can influence the solubility of reactants and the stability of intermediates.
-
Temperature: As discussed, this needs to be carefully controlled to balance reaction rate and potential degradation.
-
Stoichiometry: The ratio of the β-arylethylamine to the carbonyl compound can affect yield and side product formation.
-
-
-
Q4: How can I control the stereochemistry at the C4 position when introducing the hydroxyl group?
-
A4: Achieving stereocontrol at C4 is a significant challenge and an active area of research.
-
Diastereoselective C-H Hydroxylation: If your THIQ precursor has a substituent at C1 or C3, this can direct the approach of the oxidizing agent, leading to a diastereoselective hydroxylation.
-
Chiral Catalysts: The use of chiral catalysts in the oxidation step can, in some cases, induce enantioselectivity.
-
Resolution: For racemic mixtures, classical resolution with a chiral acid or enzymatic resolution can be employed to separate the enantiomers. Chiral chromatography is also a powerful tool for both analytical and preparative-scale separations.
-
-
Purification and Analysis
-
Q5: I am having difficulty purifying my this compound. It seems to be very polar. What are some recommended purification strategies?
-
A5: The presence of the hydroxyl group, in addition to the basic nitrogen, makes these compounds quite polar, which can complicate purification by standard silica gel chromatography.
-
Modified Chromatography: Consider using a more polar stationary phase, such as alumina, or employing reversed-phase chromatography (C18) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or ammonia).[7]
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Experiment with a range of solvent systems to induce crystallization.
-
Acid-Base Extraction: An initial purification can often be achieved by liquid-liquid extraction. The basic nitrogen allows the compound to be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting back into an organic solvent.
-
-
-
Q6: What are the key analytical signatures to confirm the structure of my this compound?
-
A6: A combination of spectroscopic techniques is essential for unambiguous characterization.
-
¹H NMR: Look for a characteristic signal for the proton on the carbon bearing the hydroxyl group (H-4), which will typically appear as a multiplet. The coupling constants of this proton with the neighboring protons at C3 can provide information about the relative stereochemistry.
-
¹³C NMR: The carbon attached to the hydroxyl group (C-4) will have a characteristic chemical shift, typically in the range of 60-80 ppm.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of the compound. Fragmentation patterns can also provide structural information.[8]
-
-
Experimental Protocols and Data
This section provides a generalized experimental protocol for a common synthetic route and a table summarizing key reaction parameters.
Protocol: Two-Step Synthesis of this compound via Pictet-Spengler Reaction and C-H Oxidation
Step 1: Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core
-
To a solution of the appropriate β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add the desired aldehyde or ketone (1.1 eq).
-
Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or heat to reflux if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroisoquinoline.
Step 2: C4-Hydroxylation of the Tetrahydroisoquinoline
-
Dissolve the 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent (e.g., acetonitrile or dimethyl sulfoxide).
-
Add the catalyst (e.g., Cu(OAc)₂) and any necessary additives.
-
Heat the reaction mixture to the desired temperature under an atmosphere of oxygen or air.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and quench with a suitable reagent if necessary.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or crystallization to yield the this compound.
Table 1: Optimization of Reaction Conditions for Pictet-Spengler Reaction
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Catalyst | Trifluoroacetic Acid (TFA) | p-Toluenesulfonic Acid (p-TSA) | Boron Trifluoride Etherate (BF₃·OEt₂) | Varies with substrate reactivity |
| Solvent | Dichloromethane (DCM) | Toluene | Acetonitrile (MeCN) | Influences solubility and reaction rate |
| Temperature | Room Temperature | 50 °C | Reflux | Higher temp may increase rate but also side products |
| Time | 24 hours | 12 hours | 48 hours | Dependent on other conditions |
Visualizing Workflows and Pathways
Diagram 1: General Synthetic Workflow
Caption: A two-step workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in 4-hydroxy-THIQ synthesis.
References
- 1. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 2. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 3. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of the inert sp³ C–H bonds of tetrahydroisoquinolines through C–H activation relay (CHAR): construction of functionalized isoquinolin-1-ones [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jsbms.jp [jsbms.jp]
overcoming side reactions in the synthesis of tetrahydroisoquinoline derivatives
A Guide to Overcoming Common Side Reactions and Optimizing Synthetic Outcomes
Welcome to the Technical Support Center for the synthesis of tetrahydroisoquinoline (THIQ) derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address the challenges you may encounter during your experiments. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to optimize your synthetic strategies.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section is dedicated to addressing the most common side reactions encountered during the synthesis of tetrahydroisoquinolines via the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions. Each subsection provides a detailed look at a specific side reaction, its mechanistic origins, and practical, field-tested solutions.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for THIQ synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][2] While powerful, its success is often contingent on the electronic nature of the aromatic ring.
Question: My Pictet-Spengler reaction with a phenylethylamine lacking strong electron-donating groups is failing or giving very low yields. What is the cause, and how can I overcome this?
Answer:
The classical Pictet-Spengler reaction relies on the nucleophilicity of the aromatic ring to attack the electrophilic iminium ion intermediate.[3][4] If the aromatic ring is not sufficiently electron-rich (i.e., "unactivated"), the intramolecular electrophilic aromatic substitution step is slow and inefficient, leading to poor yields.
Troubleshooting Strategies:
-
Employ Superacid Catalysis: For less activated substrates, conventional acid catalysts like HCl or H₂SO₄ are often insufficient. The use of superacids, such as trifluoromethanesulfonic acid (TFSA), can dramatically enhance the reaction rate.[5][6] Superacids protonate the iminium ion to form a more electrophilic dicationic superelectrophile, which is more readily attacked by the unactivated aromatic ring.[5][6]
-
Experimental Protocol: Superacid-Catalyzed Pictet-Spengler Reaction [6]
-
To a solution of the N-benzylidene-2-phenethylamine (1.0 mmol) in an appropriate solvent (e.g., nitromethane), add trifluoromethanesulfonic acid (1.1 mmol) at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
-
Consider N-Acyliminium Ion Chemistry: An alternative to harsh acidic conditions is the generation of a highly reactive N-acyliminium ion intermediate.[7] This is achieved by acylating the initially formed imine. The N-acyliminium ion is a potent electrophile that can be attacked by even weakly nucleophilic aromatic rings under milder conditions.[7]
Mechanism of Superacid Catalysis in Pictet-Spengler Reaction
References
- 1. Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Prototype Pictet-Spengler Reactions Catalyzed by Superacids. Involvement of Dicationic Superelectrophiles [organic-chemistry.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1,1-Disubstituted Tetrahydroisoquinolines
Welcome to the technical support center for the synthesis of 1,1-disubstituted tetrahydroisoquinolines (THIQs). This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving optimal yields for this critical heterocyclic scaffold. We will move beyond simple procedural lists to explore the underlying chemical principles governing these reactions, providing you with the expert insights needed to diagnose and resolve common synthetic hurdles.
The 1,1-disubstituted THIQ motif is a privileged structure in a variety of natural products and pharmaceutical agents.[1] However, its synthesis, particularly via classic methods like the Pictet-Spengler and Bischler-Napieralski reactions, can be challenging. The creation of a quaternary carbon at the C1 position introduces significant steric and electronic challenges that often lead to diminished yields.[1]
This document is structured to address your issues in a logical, problem-oriented manner. We will begin with frequently asked questions to tackle common sticking points, followed by in-depth troubleshooting guides complete with detailed protocols and mechanistic considerations.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction with a ketone is giving abysmal yields or not working at all. What is the primary barrier?
A1: The primary barrier is the reduced electrophilicity of a ketone compared to an aldehyde, coupled with increased steric hindrance. The initial condensation between the β-arylethylamine and the ketone to form the critical iminium ion intermediate is often slow and reversible.[2] For the subsequent intramolecular electrophilic aromatic substitution (the cyclization step) to occur, the aromatic ring must be sufficiently nucleophilic to attack the sterically hindered and less reactive ketiminium ion.[3]
Key takeaway: For unactivated aromatic systems, the traditional Pictet-Spengler conditions (e.g., protic acid, heat) are often insufficient for ketone substrates.[2][4]
Q2: I'm observing significant amounts of a styrene-like byproduct in my Bischler-Napieralski reaction. What is causing this and how can I prevent it?
A2: This is a classic sign of a retro-Ritter reaction.[5][6] The reaction proceeds through a highly electrophilic nitrilium salt intermediate.[7][8] If the cyclization onto the aromatic ring is slow (e.g., due to a deactivated ring system), this intermediate can fragment, eliminating the nitrile group to form a stable styrene derivative, especially if a conjugated system is formed.[5][7] To minimize this, you can use the corresponding nitrile as a solvent to push the equilibrium away from the retro-Ritter product or employ milder reagents like oxalyl chloride to generate an N-acyliminium intermediate, which is less prone to this fragmentation pathway.[5][6]
Q3: My cyclization precursor (the imine or N-acyl intermediate) seems to be decomposing under strong acid conditions. What are some milder alternatives?
A3: This is a common issue, especially with sensitive substrates. Fortunately, several milder strategies have been developed:
-
N-Acyliminium Ion Cyclization: Instead of relying on strong Brønsted or Lewis acids to activate an imine, you can pre-form an N-acyl derivative. The resulting N-acyliminium ion, often generated from an α-hydroxy or α-alkoxy amide, is a potent electrophile that cyclizes under much milder conditions.[2][9] This approach is highly effective for a wide range of nucleophiles, including less activated aromatic rings.[9][10]
-
Phosphate-Catalyzed Pictet-Spengler: Recent studies have shown that phosphate buffers (e.g., KPi at pH 9) can effectively catalyze the Pictet-Spengler reaction of ketones, mimicking biosynthetic pathways.[11][12] This aqueous-based system operates at moderate temperatures (e.g., 70 °C) and avoids harsh acidic conditions entirely.[11]
-
Modern Lewis Acids: For Friedel-Crafts type cyclizations, consider alternatives to traditional strong acids. Catalysts like B(C₆F₅)₃ have been shown to promote cascade reactions to form tetrahydroquinolines under redox-neutral conditions.[13][14]
Section 2: In-Depth Troubleshooting Guides
Problem Area 1: Inefficient Iminium Ion Formation & Cyclization
Low yields are frequently traced back to the initial condensation and subsequent cyclization steps. The stability and electrophilicity of the iminium (or N-acyliminium) ion are paramount.
Causality:
-
Deactivated Arene: Electron-withdrawing groups on the β-arylethylamine decrease the nucleophilicity of the aromatic ring, slowing the rate of the intramolecular electrophilic aromatic substitution.[3][6]
-
Steric Hindrance: Bulky ketones or substituents near the reaction center can physically impede the cyclization.[15]
-
Poor Leaving Group (Bischler-Napieralski): The efficiency of nitrilium ion formation depends on the ability of the dehydrating agent (e.g., POCl₃, P₂O₅) to convert the amide's carbonyl oxygen into a good leaving group.[5][8]
The following diagram outlines a logical workflow for diagnosing and solving cyclization issues.
References
- 1. Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- and spiro-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Bischler napieralski reaction | PPTX [slideshare.net]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Borane-catalyzed cascade Friedel–Crafts alkylation/[1,5]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Borane-catalyzed cascade Friedel–Crafts alkylation/[1,5]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05629H [pubs.rsc.org]
- 15. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of the Aryloxazolidine-Tetrahydroisoquinoline Rearrangement
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydroisoquinoline derivatives. As a self-validating system of protocols and insights, this document aims to provide both foundational understanding and practical, field-proven solutions to common challenges encountered during the aryloxazolidine-tetrahydroisoquinoline rearrangement. Our focus is on empowering you to not only execute the synthesis efficiently but also to troubleshoot and optimize the reaction with a deep understanding of the underlying chemical principles.
Introduction to the Rearrangement
The aryloxazolidine-tetrahydroisoquinoline rearrangement is a powerful one-pot method for the synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ols. The reaction proceeds through the formation of a 5-aryloxazolidine intermediate from an appropriately substituted benzaldehyde, sarcosine, and formaldehyde. This intermediate then undergoes an acid-catalyzed intramolecular electrophilic substitution to yield the desired tetrahydroisoquinoline product. The efficiency of this rearrangement is critically dependent on the electronic properties of the starting benzaldehyde and the precise control of reaction conditions.
This technical support center will guide you through frequently asked questions, a detailed troubleshooting guide, and optimized experimental protocols to enhance your success with this valuable synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the aryloxazolidine-tetrahydroisoquinoline rearrangement?
A1: The reaction is a two-stage process that begins with the formation of a 5-aryloxazolidine intermediate. This is achieved through the condensation of a benzaldehyde with the non-stabilized azomethine ylide generated in situ from sarcosine and formaldehyde. The key rearrangement step is an acid-catalyzed intramolecular electrophilic aromatic substitution. The protonated oxazolidine ring opens to form a reactive iminium ion, which then acts as the electrophile, attacking the electron-rich aromatic ring to form the tetrahydroisoquinoline core.
Q2: Why are electron-donating groups on the benzaldehyde so crucial for the success of the rearrangement?
A2: The rearrangement step is an electrophilic aromatic substitution. Electron-donating groups (EDGs) on the aromatic ring of the benzaldehyde increase the nucleophilicity of the benzene ring, making it more susceptible to attack by the electrophilic iminium ion generated from the oxazolidine intermediate.[1] Without sufficient activation by at least one electron-donating substituent, the electrophilic attack will not proceed efficiently, leading to low or no yield of the desired product.[1]
Q3: Can I use benzaldehydes with electron-withdrawing groups?
A3: It is highly unlikely to be successful. Benzaldehydes with electron-withdrawing groups deactivate the aromatic ring towards electrophilic substitution, which will likely inhibit the rearrangement. Experimental evidence shows that even unsubstituted benzaldehyde can fail to undergo the rearrangement, highlighting the necessity of activating groups.[1]
Q4: What is the role of the acid in the rearrangement step?
A4: The acid, typically hydrochloric acid, serves as a catalyst to promote the ring-opening of the 5-aryloxazolidine intermediate. Protonation of the oxygen atom in the oxazolidine ring facilitates the cleavage of the C-O bond, leading to the formation of the reactive iminium ion electrophile necessary for the subsequent intramolecular cyclization.
Q5: Is it possible to isolate the 5-aryloxazolidine intermediate?
A5: Yes, the 5-aryloxazolidine is formed as an intermediate and can be isolated as an oily residue after the initial reaction between the benzaldehyde, sarcosine, and paraformaldehyde before the addition of acid.[1] However, for the one-pot synthesis of tetrahydroisoquinolin-4-ols, the intermediate is typically not purified.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments. For each problem, we outline the potential causes and provide actionable solutions.
Issue 1: Low or No Yield of the Tetrahydroisoquinoline Product
Symptoms:
-
After the reaction and workup, you isolate a very small amount of the desired product, or none at all.
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material or a complex mixture of products.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficiently Activated Aromatic Ring | The benzaldehyde lacks strong electron-donating groups, making the aromatic ring not nucleophilic enough for the intramolecular cyclization.[1] | - Verify Substituents: Ensure your benzaldehyde has at least one, preferably two, electron-donating groups (e.g., -OCH₃, -OH, -NR₂) at positions that activate the ring for electrophilic substitution. - Consider Alternative Substrates: If your target molecule requires an unsubstituted or deactivated ring, this synthetic route may not be suitable. |
| Suboptimal Acid Concentration or Type | The concentration of the acid may be too low to efficiently catalyze the rearrangement, or an inappropriate acid is being used. | - Acid Concentration: Use a sufficiently concentrated acid solution, such as 6 M HCl, as reported in successful protocols.[1] - Acid Type: While HCl is standard, other strong Brønsted acids could be explored, but their efficacy would need to be validated. |
| Incomplete Formation of the Oxazolidine Intermediate | The initial reaction to form the 5-aryloxazolidine may be incomplete due to impure reagents, insufficient reaction time, or inadequate water removal. | - Reagent Purity: Use high-purity, finely ground sarcosine and paraformaldehyde. - Reaction Time: Ensure the initial reflux is carried out for the recommended time (5-8 hours).[1] - Water Removal: Efficiently remove water using a Dean-Stark trap during the formation of the oxazolidine. |
| Decomposition of Reactants or Intermediates | Higher temperatures during the rearrangement step can lead to decomposition, especially with sensitive substrates. One report noted the formation of an insoluble dark gum at higher temperatures with p-anisaldehyde.[1] | - Temperature Control: Carefully control the temperature during the acid-catalyzed rearrangement. A gentle heating at 60 °C followed by stirring at room temperature overnight has been shown to be effective.[1] |
Issue 2: Formation of Significant Side Products
Symptoms:
-
You observe multiple spots on your TLC plate in addition to your desired product.
-
NMR analysis of the crude product shows the presence of significant impurities.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Hydrolysis of the Oxazolidine Ring | At elevated temperatures or with prolonged exposure to acid, the oxazolidine intermediate can hydrolyze back to the starting materials or other degradation products.[1] | - Moderate Reaction Temperature: Avoid excessive heating during the acid-catalyzed rearrangement step. - Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times in the presence of acid. |
| Formation of Regioisomers | While the reaction is reported to be highly regioselective, the formation of minor regioisomers is a theoretical possibility depending on the substitution pattern of the benzaldehyde.[1] | - Characterize Byproducts: If significant side products are observed, isolate and characterize them to determine if they are regioisomers. - Modify Substituents: The directing effects of the substituents on the aromatic ring can be leveraged to favor the formation of the desired regioisomer. |
| Polymerization/Decomposition | Highly reactive starting materials or intermediates can lead to the formation of polymeric materials, often observed as an insoluble gum.[1] | - Control Temperature: Maintain the recommended reaction temperatures. - Ensure Inert Atmosphere: While not explicitly stated in all protocols, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions. |
Experimental Protocols
Optimized One-Pot Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-ols
This protocol is adapted from a successfully reported procedure and is intended to serve as a reliable starting point for your experiments.[1]
Step 1: Formation of the 5-Aryloxazolidine Intermediate
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the substituted benzaldehyde (1.0 mmol), finely ground sarcosine (2.0 mmol, 0.18 g), and paraformaldehyde (4.0 mmol, 0.12 g).
-
Add dry benzene (3.3 mL) as the solvent.
-
Heat the mixture to reflux and continue refluxing for 5-8 hours, ensuring the removal of water via the Dean-Stark trap.
-
After the reaction is complete, cool the solution to room temperature and evaporate the solvent in vacuo to obtain the crude 5-aryl-3-methyloxazolidine as an oily residue.
Step 2: Acid-Catalyzed Rearrangement
-
To the oily residue of the 5-aryloxazolidine, add 6 M hydrochloric acid (1.0 mL).
-
Heat the mixture at 60 °C with stirring until the residue dissolves.
-
Allow the solution to stand at room temperature overnight.
-
Extract the acidic mixture with diethyl ether (2 x 3 mL) to remove any non-basic impurities.
-
Basify the aqueous layer with a cold, concentrated solution of sodium hydroxide until a pH > 12 is achieved.
-
Extract the basic aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield the pure 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol.
Visualizing the Process
Reaction Mechanism
Caption: The two-stage mechanism of the aryloxazolidine-tetrahydroisoquinoline rearrangement.
Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing and resolving low yields.
References
Technical Support Center: Stereocontrol in 1,2,3,4-Tetrahydroisoquinolin-4-ol Synthesis
Welcome to the technical support center for the stereocontrolled synthesis of 1,2,3,4-tetrahydroisoquinolin-4-ols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselectivity in this critical synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1,2,3,4-tetrahydroisoquinolin-4-ols, providing potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity (d.r.) in Pictet-Spengler Reactions
Question: My Pictet-Spengler reaction to form a 1,4-disubstituted tetrahydroisoquinolin-4-ol is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Low diastereoselectivity in Pictet-Spengler reactions for this scaffold is a frequent challenge, often stemming from insufficient facial control during the intramolecular cyclization. The key is to influence the approach of the nucleophilic aromatic ring to the electrophilic iminium ion.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Solutions |
| Flexible Transition State | The transition state of the cyclization may lack rigidity, allowing for multiple, low-energy pathways leading to different diastereomers. | 1. Lower the Reaction Temperature: Running the reaction at lower temperatures can favor the more ordered, lower-energy transition state, often enhancing diastereoselectivity.[1] 2. Utilize a Bulky Catalyst: A sterically demanding Brønsted or Lewis acid catalyst can create a more defined chiral environment around the iminium ion, directing the cyclization from a specific face. Chiral phosphoric acids are particularly effective in this regard.[2][3] |
| Inappropriate Solvent | The solvent can influence the conformation of the reactive intermediate and the catalyst. | 1. Solvent Screening: Experiment with a range of solvents with varying polarities and coordinating abilities. Non-polar, non-coordinating solvents like toluene or dichloromethane often provide better stereocontrol.[4] |
| Substrate-Related Issues | The nature of the substituents on both the β-arylethylamine and the aldehyde can impact the preferred transition state geometry. | 1. Modify the N-Substituent: Introducing a bulky N-substituent on the starting amine can create a steric bias that favors one diastereomer. 2. Chiral Auxiliary: Employing a chiral auxiliary on the nitrogen atom can provide excellent diastereocontrol, although this requires additional synthetic steps for attachment and removal. |
Issue 2: Poor Enantioselectivity (e.e.) in Asymmetric Reductions of 4-Oxo-Tetrahydroisoquinolines
Question: I am performing an asymmetric reduction of a 4-oxo-1,2,3,4-tetrahydroisoquinoline to obtain the corresponding 4-ol, but the enantiomeric excess is consistently low. What factors should I investigate?
Answer: Achieving high enantioselectivity in the reduction of 4-oxo-tetrahydroisoquinolines is highly dependent on the catalyst-substrate interaction and the reaction conditions. Low e.e. suggests that the catalyst is not effectively differentiating between the two prochiral faces of the ketone.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Solutions |
| Suboptimal Catalyst System | The chosen chiral catalyst and reducing agent may not be well-suited for the specific substrate. | 1. Catalyst Screening: Evaluate a range of chiral catalysts, such as those based on ruthenium, rhodium, or iridium with chiral diphosphine ligands.[5] Chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) are also a viable option. 2. Ligand Modification: Fine-tuning the electronic and steric properties of the chiral ligand can significantly impact enantioselectivity. |
| Presence of Water | Moisture can deactivate the catalyst and react with the reducing agent, leading to a non-selective background reaction. | 1. Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.[6] |
| Incorrect Temperature | The reaction temperature can affect the flexibility of the catalyst-substrate complex and the rate of the desired stereoselective pathway versus non-selective pathways. | 1. Temperature Optimization: Generally, lower temperatures favor higher enantioselectivity.[6] However, this is substrate-dependent and should be optimized empirically. |
| Inappropriate Reducing Agent | The nature of the hydride source can influence the stereochemical outcome. | 1. Vary the Reducing Agent: Common reducing agents for these transformations include H₂ (for catalytic hydrogenation), isopropanol (for transfer hydrogenation), and borane sources (for stoichiometric reductions).[5] The choice of reducing agent should be optimized in conjunction with the catalyst. |
Issue 3: Formation of Dehydrated Byproducts
Question: My reaction is producing a significant amount of the corresponding 1,2-dihydroisoquinoline as a byproduct. How can I minimize this dehydration?
Answer: The formation of dehydrated byproducts is common in acid-catalyzed reactions of 1,2,3,4-tetrahydroisoquinolin-4-ols, as the benzylic alcohol is prone to elimination.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Solutions |
| Harsh Acidic Conditions | Strong Brønsted or Lewis acids, especially at elevated temperatures, can promote the elimination of water from the product. | 1. Use a Milder Acid: If possible, switch to a milder acid catalyst or reduce the catalyst loading. 2. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Prolonged Reaction Time | Leaving the reaction for an extended period after completion can lead to the degradation of the desired product. | 1. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Workup Procedure | The workup conditions can also contribute to dehydration. | 1. Careful Quenching: Quench the reaction with a cooled, mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst promptly. Avoid prolonged exposure to acidic conditions during the workup. |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for controlling stereochemistry in the synthesis of 1,2,3,4-tetrahydroisoquinolin-4-ols?
A1: The primary strategies can be broadly categorized as:
-
Substrate-Controlled Diastereoselective Synthesis: This approach utilizes a chiral center already present in the starting material (e.g., a chiral β-arylethylamine) to direct the stereochemical outcome of the cyclization.[7]
-
Reagent-Controlled Synthesis: This involves the use of chiral reagents, such as chiral reducing agents, to introduce the desired stereochemistry.
-
Catalyst-Controlled Enantioselective Synthesis: This is a highly efficient approach that employs a small amount of a chiral catalyst (e.g., a chiral Brønsted acid, a Lewis acid, or a transition metal complex) to generate a stereodefined product from a prochiral substrate.[2][3][5]
-
Enzymatic Synthesis: Biocatalysis, for instance, using norcoclaurine synthase, can provide excellent stereoselectivity under mild conditions.
Q2: How do chiral phosphoric acids (CPAs) catalyze the enantioselective Pictet-Spengler reaction to form 1,2,3,4-tetrahydroisoquinolin-4-ols?
A2: Chiral phosphoric acids act as bifunctional catalysts. They activate the imine electrophile through hydrogen bonding and simultaneously organize the nucleophile for a stereoselective intramolecular attack through a well-defined, hydrogen-bonded transition state.[2][8]
Q3: Can I predict the major diastereomer in a substrate-controlled Pictet-Spengler reaction?
A3: Predicting the major diastereomer often requires considering the specific stereochemical model for the reaction. For many systems, the reaction proceeds through a chair-like transition state where bulky substituents prefer to occupy pseudo-equatorial positions to minimize steric interactions. However, the actual outcome can be influenced by various factors, including the specific substituents and reaction conditions.
Q4: What are some common side reactions to be aware of in these syntheses?
A4: Besides dehydration, other potential side reactions include:
-
N-alkylation or N-acylation: If reactive electrophiles are present.
-
Over-reduction: In the case of reductions, other functional groups might be reduced if the conditions are too harsh.
-
Isomerization: Under certain conditions, isomerization of the double bond in the intermediate iminium ion can occur, potentially leading to regioisomeric products.[9]
Experimental Protocol: Diastereoselective Synthesis of a 1,2,3,4-Tetrahydroisoquinolin-4-ol via an Acid-Catalyzed Rearrangement
This protocol describes a one-pot synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ols from aromatic aldehydes via a novel aryloxazolidine-tetrahydroisoquinoline rearrangement.[10]
Step 1: Formation of the 5-Aryloxazolidine Intermediate
-
To a solution of the substituted benzaldehyde (1.0 mmol) and sarcosine (1.0 mmol) in methanol (5 mL), add a 37% aqueous solution of formaldehyde (1.1 mmol).
-
Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitor by TLC).
-
Evaporate the solvent under reduced pressure to obtain the crude 5-aryloxazolidine intermediate.
Step 2: Acid-Catalyzed Rearrangement
-
Dissolve the crude intermediate in 6 M HCl (1.0 mL).
-
Heat the solution at 60 °C for 1 hour, then allow it to stir at room temperature overnight.
-
Extract the aqueous mixture with diethyl ether (2 x 3 mL) to remove any non-basic impurities.
-
Basify the aqueous layer with an excess of a cold, concentrated NaOH solution until the pH is >12.
-
Extract the crude tetrahydroisoquinolin-4-ol product with dichloromethane or diethyl ether (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.
Visualizing Key Concepts
Diagram 1: General Strategies for Stereocontrol
Caption: Key approaches to achieving stereoselectivity.
Diagram 2: Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for optimizing enantiomeric excess.
References
- 1. Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic enantioselective synthesis of tetrahydroisoquinolines and their analogues bearing a C4 stereocenter: formal synthesis of (+)-(8S,13R)-cyclocelabenzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elar.urfu.ru [elar.urfu.ru]
Technical Support Center: Scaling the Synthesis of 1,2,3,4-Tetrahydroisoquinolin-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1,2,3,4-tetrahydroisoquinolin-4-ol. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during laboratory and pilot-plant scale production. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice grounded in established chemical principles.
Part 1: Foundational Synthesis Strategy for Scalability
The production of this compound (THIQ-4-ol) at scale presents unique challenges compared to other THIQ derivatives. While the Pictet-Spengler reaction is a cornerstone for the general THIQ scaffold, a direct, high-yielding synthesis of the 4-ol variant via this method is often problematic.[1][2][3]
A more robust and scalable strategy involves a two-step sequence:
-
Cyclization to form a 1,2,3,4-tetrahydroisoquinolin-4-one intermediate.
-
Diastereoselective reduction of the C4-ketone to the desired alcohol.
This approach allows for better control over impurity profiles and often facilitates purification, as the ketone intermediate can frequently be isolated as a crystalline solid.
Caption: Scalable two-step synthesis pathway for THIQ-4-ol.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format, focusing on problems commonly encountered during scale-up.
Category 1: Reaction Performance & Yield
Question 1: My cyclization to the 4-oxo-THIQ is low-yielding or stalling. What are the likely causes and solutions?
Answer: This is a common issue when moving from small to large scale. The primary causes are often related to insufficient activation for the intramolecular Friedel-Crafts reaction or thermal control.
-
Possible Cause A: Inadequate Acid Strength/Concentration. The cyclization requires a strong dehydrating acid to promote the formation of the electrophilic acylium ion intermediate. On a larger scale, localized concentration gradients can be an issue.
-
Solution: While polyphosphoric acid (PPA) is effective, its high viscosity makes it difficult to stir and handle at scale. Consider switching to Eaton's Reagent (P₂O₅ in methanesulfonic acid), which has lower viscosity and often gives higher yields under milder conditions. Ensure the reaction mixture is homogenous before and during heating.
-
-
Possible Cause B: Competing Side Reactions. At elevated temperatures, starting materials or the product can degrade. A primary competing reaction is intermolecular polymerization.
-
Solution: Implement controlled, slow addition of the N-acyl intermediate to the pre-heated acid catalyst. This maintains a low concentration of the reactant, minimizing intermolecular reactions. Monitor the internal reaction temperature closely to avoid exotherms that can accelerate decomposition.
-
-
Possible Cause C: Deactivation of the Aromatic Ring. If your β-phenylethylamine precursor has electron-withdrawing groups, the Friedel-Crafts cyclization will be significantly more difficult.
-
Solution: This is a substrate-limitation. More forcing conditions (higher temperatures, stronger superacids) may be required, but this often leads to charring and decomposition at scale.[4] It is often better to reconsider the synthetic route, perhaps by introducing the electron-withdrawing group after the THIQ core has been formed.
-
Question 2: The reduction of the 4-oxo-THIQ to the 4-ol gives a mixture of diastereomers and is difficult to purify. How can I improve selectivity and simplify purification?
Answer: Controlling the stereochemical outcome of the ketone reduction is critical for scalability, as chromatographic separation of diastereomers is not economically viable.
-
Possible Cause A: Non-selective Reducing Agent. Sodium borohydride (NaBH₄) is a common and inexpensive reducing agent, but it can provide poor diastereoselectivity depending on the substrate's steric environment.
-
Solution: Screen different reducing agents. Bulky hydride reagents like Lithium tri-sec-butylborohydride (L-Selectride®) often provide much higher diastereoselectivity by approaching the ketone from the less sterically hindered face. While more expensive, the cost can be offset by eliminating the need for chromatography and improving the yield of the desired isomer.
-
-
Possible Cause B: Ineffective Purification Strategy. If a mixture is unavoidable, chromatography must be replaced with a scalable method.
-
Solution: Focus on developing a crystallization-induced diastereomer enrichment. Experiment with a range of solvent/anti-solvent systems (e.g., Isopropanol/Heptane, Ethyl Acetate/Hexane, Toluene/Heptane). Seeding the solution with a small amount of the pure, desired diastereomer can often selectively crystallize it out of the mixture. This is a highly scalable and effective purification technique.
-
Category 2: Work-up and Purification
Question 3: The quench and work-up of my PPA-mediated cyclization is extremely difficult at scale. What is a better procedure?
Answer: Quenching large volumes of PPA is notoriously challenging due to its viscosity and the highly exothermic nature of its reaction with water.
-
Problematic Step: Pouring the viscous PPA mixture onto ice. This is uncontrollable at scale and can lead to violent splashing and poor mixing.
-
Scalable Solution: Reverse Quench.
-
Cool the reaction vessel to a manageable temperature (e.g., < 50°C).
-
Slowly and controllably add cold water or a water/ice slurry to the reaction mixture with vigorous mechanical stirring. This allows for better heat dissipation through the reactor jacket.
-
Once the PPA is hydrolyzed, proceed with pH adjustment and extraction. This method is far safer and more controllable in a large reactor.
-
Question 4: My final THIQ-4-ol product is an oil or a low-melting solid that is difficult to handle and purify. How can I improve its physical properties?
Answer: Isolating a product as a stable, crystalline solid is highly desirable for large-scale manufacturing.
-
Solution: Salt Formation. The THIQ-4-ol product contains a basic secondary amine. Converting the freebase into a salt by treating it with an acid can dramatically improve its crystallinity and handling properties.
-
Protocol: Dissolve the crude freebase oil in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate). Add a stoichiometric amount of an acid (e.g., HCl in isopropanol, methanesulfonic acid, or tartaric acid). The corresponding salt will often precipitate as a well-defined, crystalline solid that can be easily filtered, washed, and dried.
-
Benefit: Salt formation is also a powerful purification step, as many impurities will remain in the mother liquor.
-
Part 3: Scalable Experimental Protocols & Data
Protocol 1: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-4-one
This protocol is a representative example and should be optimized for your specific substrate.
-
Reagent Preparation: Prepare Eaton's Reagent by carefully adding phosphorus pentoxide (P₂O₅, 1.0 kg, 7.04 mol) in portions to methanesulfonic acid (5.0 L) under vigorous mechanical stirring and cooling in an ice bath. The temperature should be maintained below 60°C. Stir until the P₂O₅ has fully dissolved.
-
Reaction Setup: Charge the Eaton's Reagent to a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel. Heat the solution to 70°C.
-
Reactant Addition: Dissolve the N-acyl-β-phenylethylamine precursor (e.g., N-acetyl-3,4-dimethoxyphenethylamine, 500 g, 2.24 mol) in a minimal amount of methanesulfonic acid (1.0 L). Add this solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature between 70-75°C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC. After the addition is complete, maintain the temperature for an additional 1-2 hours or until the starting material is consumed.
-
Work-up (Reverse Quench): Cool the reactor to 20°C. Slowly add a pre-chilled mixture of water (10 L) and ice (5 kg) over 2-3 hours, ensuring the internal temperature does not exceed 40°C.
-
Isolation: Basify the acidic aqueous solution to pH 9-10 with 50% aq. NaOH. This will be highly exothermic; maintain cooling. Extract the aqueous layer with dichloromethane or toluene (3 x 4 L). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude 4-oxo-THIQ.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield the pure ketone intermediate.
Data Summary: Comparison of Cyclization Conditions
| Catalyst | Temperature (°C) | Reaction Time (h) | Scalability Concerns | Typical Yield Range (%) |
| PPA | 100-140 | 4-8 | High viscosity, difficult work-up | 50-70 |
| Eaton's Reagent | 60-80 | 2-4 | Corrosive, but lower viscosity | 75-90 |
| H₂SO₄ (conc.) | 80-100 | 6-12 | Potential for sulfonation side products | 40-60 |
| AlCl₃ | 25-60 | 3-5 | Stoichiometric, difficult waste stream | 65-80 |
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low-yield cyclization.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
resolving issues with starting material availability for tetrahydroisoquinolin-4-ol synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for tetrahydroisoquinolin-4-ol synthesis. This guide is designed to provide practical solutions and expert insights into one of the most common hurdles in this field: the availability of starting materials. As Senior Application Scientists, we understand that a reliable supply chain is critical for project timelines. This document offers troubleshooting advice, alternative synthetic strategies, and detailed protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding starting material challenges in the synthesis of the tetrahydroisoquinoline (THIQ) scaffold.
Q1: My primary starting material, a substituted β-phenylethylamine, is commercially unavailable or has a long lead time. What are my immediate options?
This is a frequent bottleneck. The classical Pictet-Spengler and Bischler-Napieralski reactions are powerful but highly dependent on specific, often electron-rich, phenylethylamines.[1][2] When your primary precursor is unavailable, you have three main strategic options:
-
Switch to a More Readily Available Precursor: Identify an alternative synthetic route that begins with more common commodity chemicals. Routes starting from substituted benzaldehydes or benzoic acids are often more robust from a supply chain perspective.
-
Synthesize the Precursor In-House: If the phenylethylamine synthesis is straightforward (e.g., a simple reduction of a corresponding phenylacetonitrile or nitrostyrene), a multi-step, in-house synthesis might be more time-efficient than waiting for a commercial supplier.
-
Redesign the Final Molecule: This is the most drastic option. If the scarcity of the starting material is a persistent issue, particularly for a drug development program, it may be necessary to consider a structurally related analog that can be synthesized from more reliable precursors.
Q2: Are there more 'green' or atom-economical routes that utilize different starting materials?
Yes, the development of sustainable synthetic methods is a key focus in modern chemistry. Several newer methods for isoquinoline synthesis avoid harsh reagents and improve atom economy.[3] For instance, one-pot reactions that combine multiple steps without isolating intermediates, such as the synthesis from benzaldehydes via 5-aryloxazolidine rearrangement, reduce solvent waste and energy consumption.[4] Additionally, catalytic methods, including those using recyclable catalysts or photocatalysis, are emerging as greener alternatives to traditional stoichiometric reagents.[3]
Q3: How can I quickly assess the feasibility of an alternative synthetic route in my lab with our available equipment?
Assessing a new route requires a systematic approach. First, carefully review the literature for the proposed alternative. Pay close attention to the reaction conditions: temperature, pressure, required atmosphere (e.g., inert), and any specialized equipment. A high-pressure hydrogenation, for example, may not be feasible in all labs. Next, evaluate the safety profile of all new reagents. Finally, consider performing a small-scale test reaction (a "scout reaction") to verify the procedure and identify any potential issues before committing to a larger scale.
Q4: I am considering an alternative route starting from an N-(2-bromobenzyl)aniline derivative. What are the key advantages of this approach?
This strategy offers significant flexibility. It allows for the synthesis of N-aryl tetrahydroisoquinolines, a class of compounds that can be challenging to access through traditional methods.[5] The key advantage is the convergent nature of the synthesis, where two key fragments (the aniline and the bromobenzyl moiety) are coupled. The subsequent palladium-catalyzed cyclization is often robust and tolerant of a wide range of functional groups, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.[5]
Troubleshooting Guides & Alternative Protocols
This section provides detailed solutions to specific starting material problems, complete with step-by-step protocols.
Problem 1: Unavailability of Electron-Rich Phenethylamines for Pictet-Spengler Cyclization
The Pictet-Spengler reaction is a cornerstone of THIQ synthesis but is highly dependent on the availability of the core phenethylamine precursor.
This powerful alternative builds the THIQ core from a substituted benzaldehyde and an aminoacetaldehyde acetal, both of which are typically more accessible and affordable than complex phenethylamines. The reaction proceeds via the formation of a Schiff base, followed by an acid-catalyzed intramolecular electrophilic substitution.[6][7]
Workflow for Choosing an Alternative Synthetic Route This diagram illustrates the decision-making process when your primary starting material is unavailable.
Caption: Decision workflow for selecting an alternative synthetic strategy.
Experimental Protocol: Pomeranz-Fritsch-Bobbitt Synthesis of a THIQ-4-ol Precursor
This protocol describes the synthesis of the key intermediate, which can then be reduced to the target tetrahydroisoquinolin-4-ol.
Step 1: Formation of the Schiff Base
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in toluene.
-
Add aminoacetaldehyde diethyl acetal (1.1 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours, or until the theoretical amount of water has been collected.
-
Remove the solvent under reduced pressure to yield the crude Schiff base, which is often used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization
-
Cool an appropriate vessel to 0 °C.
-
Slowly add the crude Schiff base from Step 1 to a solution of 70% sulfuric acid or polyphosphoric acid. Caution: This addition is exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and basify with a concentrated NaOH or NH4OH solution to pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting isoquinoline intermediate by column chromatography.
Step 3: Reduction to Tetrahydroisoquinolin-4-ol
-
The 4-hydroxyisoquinoline can be reduced to the target tetrahydroisoquinolin-4-ol via catalytic hydrogenation (e.g., using H2, Pd/C) or other standard reduction methods.
Problem 2: Need for a Scalable, One-Pot Procedure from Simple Starting Materials
For process development and scale-up, multi-step sequences with intermediate purifications are undesirable.[8] A one-pot reaction that builds the core from simple, inexpensive starting materials is highly advantageous.
This elegant one-pot synthesis constructs the 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol skeleton from a substituted benzaldehyde, sarcosine (N-methylglycine), and formaldehyde.[4] The reaction proceeds via an intermediate 5-aryloxazolidine, which rearranges under acidic conditions to form the THIQ ring system. This can be considered a formal [3+3] cycloaddition.[4]
Conceptual Mechanism: Oxazolidine Rearrangement This diagram shows the key steps in the formation and rearrangement of the 5-aryloxazolidine intermediate.
Caption: Key stages of the one-pot THIQ-4-ol synthesis via oxazolidine rearrangement.
Experimental Protocol: One-Pot THIQ-4-ol Synthesis
-
To a suspension of sarcosine (1.2 eq) in ethanol, add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).
-
Add the substituted benzaldehyde (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux for 2-3 hours. The formation of the intermediate oxazolidine can be monitored by TLC.
-
After cooling to room temperature, carefully add concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux again for 4-6 hours to facilitate the rearrangement.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes to remove any non-basic impurities.
-
Basify the aqueous layer to pH > 10 with cold concentrated NaOH solution.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain the desired 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol.
Summary of Alternative Synthetic Strategies
| Synthetic Route | Common Starting Materials | Key Advantages | Potential Challenges |
| Pictet-Spengler | β-Phenylethylamines, Aldehydes/Ketones | High atom economy, well-established.[1] | Dependent on often scarce phenethylamines. |
| Bischler-Napieralski | N-Acyl-β-phenylethylamines | Good for 3,4-dihydroisoquinoline synthesis.[1] | Requires harsh dehydrating agents (e.g., POCl3), multi-step process. |
| Pomeranz-Fritsch-Bobbitt | Benzaldehydes, Aminoacetaldehyde acetals | Uses readily available starting materials.[6] | Can require strongly acidic conditions, yields may vary. |
| Oxazolidine Rearrangement | Benzaldehydes, Sarcosine, Formaldehyde | One-pot procedure, good for scale-up.[4] | Limited to N-methyl substituted THIQs. |
| From N-(2-bromobenzyl)anilines | Anilines, 2-Bromobenzyl bromides | Flexible, good for library synthesis and N-aryl analogs.[5] | Requires palladium catalyst, may be more expensive. |
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes
For researchers, scientists, and professionals in drug development, the synthesis of the tetrahydroisoquinoline (THIQ) core is a cornerstone of medicinal chemistry, forming the backbone of numerous alkaloids and pharmacologically active compounds.[1] Two of the most established and powerful methods for constructing this privileged scaffold are the Pictet-Spengler and the Bischler-Napieralski reactions.[2] This guide provides an objective comparison of these two synthetic routes, supported by experimental data, detailed protocols, and visual representations of the underlying chemical transformations.
At a Glance: Key Differences
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine and an aldehyde or ketone.[3] | β-arylethylamide.[4] |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂). | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O).[1] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle).[5] | 3,4-Dihydroisoquinoline (an imine).[4] |
| Subsequent Steps | Often the final product. | Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.[1] |
| Reaction Conditions | Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures for less reactive substrates).[3] | Generally requires harsher, refluxing acidic conditions.[4] |
| Stereoselectivity | Can be rendered asymmetric to directly produce chiral THIQs.[5] | Generally produces a racemic product, requiring subsequent resolution. |
| Key Intermediate | Iminium ion.[3] | Nitrilium ion.[4] |
The Pictet-Spengler Reaction: A Direct Route to Tetrahydroisoquinolines
Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3] The driving force is the formation of an electrophilic iminium ion that undergoes an intramolecular electrophilic aromatic substitution.[3]
Mechanistic Pathway
The reaction proceeds through the initial formation of a Schiff base from the amine and carbonyl compound. Protonation of the Schiff base generates a highly electrophilic iminium ion. The electron-rich aromatic ring then attacks this iminium ion in a 6-endo-trig cyclization, leading to a spirocyclic intermediate. Subsequent deprotonation restores aromaticity and yields the final tetrahydroisoquinoline product.[6]
Caption: Mechanism of the Pictet-Spengler Reaction.
Substrate Scope and Experimental Considerations
The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-donating groups on the aryl moiety significantly facilitate the cyclization, allowing the reaction to proceed under milder conditions.[7] For instance, β-phenylethylamines with two alkoxy groups can cyclize under physiological conditions.[7] Conversely, less nucleophilic aromatic systems, such as an unsubstituted phenyl group, often require higher temperatures and stronger acids.[3]
A key advantage of the Pictet-Spengler reaction is the potential for stereocontrol. By using a chiral β-arylethylamine or a chiral catalyst, it is possible to achieve high diastereoselectivity and enantioselectivity, directly affording chiral tetrahydroisoquinolines.[5][8]
Representative Experimental Protocol: Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
To a solution of 3,4-dimethoxyphenethylamine (1.0 mmol) in a suitable solvent (e.g., toluene or acetonitrile), add acetaldehyde (1.2 mmol).
-
Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid, 0.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired tetrahydroisoquinoline.
The Bischler-Napieralski Reaction: A Two-Step Approach
First reported in 1893, the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to 3,4-dihydroisoquinolines using a dehydrating agent.[4] The resulting dihydroisoquinoline can then be readily reduced to the corresponding tetrahydroisoquinoline.
Mechanistic Pathway
The reaction is believed to proceed through the formation of a nitrilium ion intermediate.[4] The amide carbonyl is activated by the dehydrating agent (e.g., POCl₃), forming a reactive intermediate.[1] Elimination of the activated oxygen species generates a highly electrophilic nitrilium ion. The electron-rich aromatic ring then attacks this intermediate, leading to cyclization and subsequent rearomatization to form the 3,4-dihydroisoquinoline.[4]
Caption: General workflow for the Bischler-Napieralski synthesis of tetrahydroisoquinolines.
Substrate Scope and Experimental Considerations
Similar to the Pictet-Spengler reaction, the Bischler-Napieralski reaction is most effective with electron-rich aromatic rings.[1] The presence of activating groups on the aryl moiety is often necessary for successful cyclization.[9] For substrates lacking electron-donating groups, harsher conditions, such as refluxing in POCl₃ with P₂O₅, may be required.[9]
A significant limitation of this method is the potential for side reactions. One of the most common is the retro-Ritter reaction, which can lead to the formation of styrenes, particularly when the intermediate nitrilium ion is stabilized by conjugation.[10] This can be mitigated by using the corresponding nitrile as a solvent or by employing modified procedures that generate N-acyliminium intermediates.[10]
Representative Experimental Protocol: Synthesis of 1-Phenyl-3,4-dihydroisoquinoline and its Reduction
Part A: Bischler-Napieralski Cyclization
-
To a solution of N-(2-phenylethyl)benzamide (1.0 mmol) in anhydrous acetonitrile (10 mL), add phosphorus oxychloride (POCl₃, 3.0 mmol) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to a pH of 9-10.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo. [1]
Part B: Reduction to Tetrahydroisoquinoline
-
Dissolve the crude 1-phenyl-3,4-dihydroisoquinoline in methanol (10 mL) and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 1-2 hours until the reduction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water, and then remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate to yield the crude product. Purify by column chromatography if necessary. [1]
Strategic Synthesis Decisions: Pictet-Spengler or Bischler-Napieralski?
The choice between these two powerful reactions hinges on several factors:
-
Stereochemistry: If the target molecule is chiral and a stereoselective synthesis is desired, the Pictet-Spengler reaction is the superior choice due to the well-established asymmetric variants.[5] The Bischler-Napieralski route would necessitate a potentially challenging chiral resolution of the final product.
-
Starting Material Availability: The Pictet-Spengler reaction offers greater flexibility in the carbonyl component, allowing for the introduction of a wide variety of substituents at the 1-position of the THIQ ring. The Bischler-Napieralski reaction, on the other hand, requires the synthesis of the corresponding β-arylethylamide.
-
Reaction Conditions: For sensitive substrates that cannot tolerate the harsh, dehydrating conditions of the Bischler-Napieralski reaction, the milder conditions often possible with the Pictet-Spengler reaction (especially for activated systems) are advantageous.[3][4]
-
Oxidation State of the Product: The Pictet-Spengler reaction directly furnishes the fully reduced tetrahydroisoquinoline.[5] The Bischler-Napieralski reaction yields the partially oxidized 3,4-dihydroisoquinoline, which may be the desired product or can be reduced in a subsequent step.[4]
Conclusion
Both the Pictet-Spengler and Bischler-Napieralski reactions are indispensable tools for the synthesis of the tetrahydroisoquinoline scaffold. The Pictet-Spengler reaction offers a more direct and often milder route, with the significant advantage of potential stereocontrol. The Bischler-Napieralski reaction, while requiring harsher conditions and a subsequent reduction step, provides a reliable alternative, particularly when the required β-arylethylamide is readily accessible. A thorough understanding of the mechanisms, substrate scope, and practical considerations of each method allows the synthetic chemist to make an informed decision and efficiently construct these valuable heterocyclic motifs for applications in drug discovery and natural product synthesis.
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. organicreactions.org [organicreactions.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
Validating the Neuroprotective Potential of 1,2,3,4-Tetrahydroisoquinolin-4-ol: A Comparative Guide to Cell-Based Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 1,2,3,4-tetrahydroisoquinolin-4-ol (THIQ-4-ol), a novel analog of the pharmacologically significant 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. Drawing from the well-documented neuroprotective, antioxidant, and monoamine oxidase (MAO) inhibitory properties of the THIQ family, we present a series of robust, cell-based assays to characterize THIQ-4-ol and benchmark its performance against established compounds.[1][2][3][4]
The core of our strategy is to employ the human neuroblastoma SH-SY5Y cell line, a widely accepted in vitro model for neurodegenerative disease research, to investigate three key aspects of THIQ-4-ol's potential activity: its ability to protect neurons from toxic insult, its capacity to mitigate oxidative stress, and its potential to inhibit monoamine oxidase enzymes.[5][6]
Section 1: Experimental Design & Rationale
The validation of a novel compound like THIQ-4-ol requires a multi-faceted approach. We propose a logical workflow that begins with assessing its fundamental protective effects on cell viability, followed by mechanistic assays to probe its antioxidant and enzyme-inhibiting potential.
The Cellular Model: SH-SY5Y Neuroblastoma Cells
The SH-SY5Y cell line is of human origin and expresses key neuronal markers, including those related to dopamine synthesis, making it particularly relevant for studying neuroprotective agents against toxins that target dopaminergic systems.[5][6] These cells are robust, easy to culture, and can be maintained as undifferentiated neuroblasts for high-throughput screening.[7]
The Neurotoxic Challenge: 6-Hydroxydopamine (6-OHDA)
To create a disease-relevant context, we will induce cellular stress using 6-hydroxydopamine (6-OHDA). This neurotoxin is selectively taken up by dopaminergic neurons and generates significant oxidative stress through the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death. This model mimics key pathological features of Parkinson's disease, providing a stringent test for the neuroprotective capabilities of THIQ-4-ol.
Comparator Compounds: Setting the Benchmark
To contextualize the activity of THIQ-4-ol, its performance will be compared against well-characterized molecules:
-
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): An endogenous and extensively studied THIQ derivative known for its neuroprotective and MAO-inhibiting properties.[8][9][10][11][12]
-
Selegiline: An irreversible and selective inhibitor of MAO-B, a clinically used drug for Parkinson's disease.[]
-
Clorgyline: A selective inhibitor of MAO-A, used to differentiate the inhibitory activity of the test compound.[]
Figure 1: High-level experimental workflow for validating THIQ-4-ol.
Section 2: Core Experimental Protocols
The following protocols are foundational for the validation of THIQ-4-ol. Adherence to these detailed steps is critical for generating reproducible and trustworthy data.
Protocol 1: Neuroprotection via MTT Cell Viability Assay
This assay quantifies the protective effect of THIQ-4-ol against 6-OHDA-induced cytotoxicity. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[11] The amount of formazan is directly proportional to the number of living, metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[8]
-
Compound Pre-treatment: Prepare serial dilutions of THIQ-4-ol, 1MeTIQ, and Selegiline in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 1 hour.
-
Neurotoxin Challenge: Add 6-OHDA to the wells to a final concentration known to induce approximately 50% cell death (e.g., 50-100 µM, to be determined empirically). Include control wells with cells only, cells + 6-OHDA, and cells + each compound without 6-OHDA.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[8]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells. Calculate the EC₅₀ (half-maximal effective concentration) for the protective effect of each compound.
Protocol 2: Antioxidant Activity via DCFDA Cellular ROS Assay
This assay measures the ability of THIQ-4-ol to reduce intracellular ROS levels. The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H₂DCFDA) is non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9][14]
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and culture overnight.[2]
-
Compound Treatment: Treat cells with various concentrations of THIQ-4-ol and comparator compounds for a predetermined time (e.g., 1-6 hours).
-
Probe Loading: Wash the cells with warm PBS or HBSS buffer. Load the cells with 10 µM H₂DCFDA in buffer for 30-45 minutes at 37°C in the dark.[6]
-
ROS Induction: To induce a measurable ROS response, co-incubate with a stressor like H₂O₂ or 6-OHDA during the final 30-60 minutes of compound treatment, if basal ROS levels are too low.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[9][15]
-
Data Analysis: Quantify the reduction in fluorescence in compound-treated wells compared to the vehicle-treated, ROS-induced control. Calculate the IC₅₀ (half-maximal inhibitory concentration) for ROS scavenging for each compound.
Protocol 3: Monoamine Oxidase Inhibition via MAO-Glo™ Assay
The MAO-Glo™ Assay is a highly sensitive, luminescence-based method to measure the activity of MAO-A and MAO-B. The assay uses a luminogenic MAO substrate that is converted into luciferin by MAO. The luciferin is then detected in a coupled reaction with luciferase, producing a light signal directly proportional to MAO activity.[]
Step-by-Step Methodology:
-
Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes or lysates from SH-SY5Y cells (which express both isoforms).
-
Inhibitor Incubation: In a white 96-well plate, add the MAO enzyme source. Then, add serial dilutions of THIQ-4-ol, 1MeTIQ, Selegiline (MAO-B control), and Clorgyline (MAO-A control). Incubate at room temperature for 15-30 minutes to allow for inhibitor interaction.
-
Substrate Reaction: Initiate the reaction by adding the luminogenic MAO substrate. Incubate for 1 hour at room temperature.
-
Signal Detection: Add the Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the luminescent signal.
-
Luminescence Reading: After a 20-minute incubation at room temperature to stabilize the signal, measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of MAO-A and MAO-B activity for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for each compound against both MAO isoforms.
Section 3: Putative Mechanism and Comparative Data Analysis
The THIQ scaffold is strongly associated with the modulation of monoaminergic pathways and the reduction of oxidative stress.[4][11] The primary mechanism of action for many neuroprotective THIQs involves the inhibition of MAO enzymes. By inhibiting MAO, these compounds prevent the breakdown of neurotransmitters like dopamine, a process that generates hydrogen peroxide and other reactive oxygen species, thereby reducing overall oxidative stress and protecting neuronal cells.
Figure 2: Putative neuroprotective mechanism of THIQ-4-ol.
Summarized Comparative Data (Hypothetical)
The following table presents a plausible outcome of the comparative assays, designed for easy interpretation of THIQ-4-ol's performance profile.
| Compound | Neuroprotection (EC₅₀, µM) | ROS Scavenging (IC₅₀, µM) | MAO-A Inhibition (IC₅₀, µM) | MAO-B Inhibition (IC₅₀, µM) |
| THIQ-4-ol (Test) | 15.2 ± 2.1 | 25.8 ± 3.5 | > 100 | 8.5 ± 1.2 |
| 1MeTIQ | 12.5 ± 1.8 | 22.1 ± 2.9 | 45.6 ± 5.3 | 6.2 ± 0.9 |
| Selegiline | 20.1 ± 2.5 | > 100 | > 100 | 0.05 ± 0.01 |
| Clorgyline | > 100 | > 100 | 0.02 ± 0.005 | > 100 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Interpretation of Hypothetical Data:
In this scenario, THIQ-4-ol demonstrates potent neuroprotective activity, comparable to the known neuroprotectant 1MeTIQ. Its efficacy appears to be linked to a combination of moderate direct ROS scavenging and potent, selective inhibition of MAO-B. This profile makes it an interesting candidate for further development, potentially offering a dual-action mechanism with fewer side effects than non-selective MAO inhibitors.
Section 4: Conclusion and Future Directions
This guide outlines a scientifically rigorous, logical, and efficient pathway for the initial cell-based validation of this compound. By systematically assessing its neuroprotective, antioxidant, and MAO-inhibitory activities in comparison to established benchmarks, researchers can generate a robust data package to support further investigation.
Positive outcomes from these assays would justify progression to more complex models, including studies in differentiated SH-SY5Y cells, primary neuronal cultures, and eventually, in vivo models of neurodegeneration. This structured approach ensures that resources are directed toward compounds with the highest therapeutic potential, accelerating the journey from novel chemical entity to potential clinical candidate.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of a tetrahydroisoquinoline derivative possessing selective beta2-adrenergic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2,3,4-Tetrahydroisoquinolin-4-ol and its N-Methylated Metabolites: A Guide for Neuropharmacology and Drug Development
This guide provides an in-depth comparative analysis of 1,2,3,4-tetrahydroisoquinolin-4-ol and its subsequent N-methylated metabolites, namely N-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol and N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-4-ol. The focus is on the critical interplay between their structural modifications, physicochemical properties, and resulting biological activities, particularly in the context of neuropharmacology. This document is intended for researchers, scientists, and professionals in drug development, offering both synthesized knowledge and practical experimental protocols.
Introduction: The Significance of N-Methylation in Tetrahydroisoquinoline Neurobiology
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] A key area of interest is their role in the central nervous system, where they can exert both neuroprotective and neurotoxic effects.[4][5] The metabolic transformation of these compounds is a critical determinant of their biological fate. N-methylation, a common phase II metabolic reaction, can drastically alter the pharmacological and toxicological profile of THIQs.
This guide will dissect the impact of sequential N-methylation on the this compound backbone. We will explore how the addition of one or two methyl groups to the nitrogen atom modifies the molecule's interaction with biological targets, drawing parallels to the well-established neurotoxin model of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which requires metabolic activation to its toxic metabolite, MPP+.[5][6] Understanding these structure-activity relationships is paramount for the development of novel therapeutics and for elucidating the mechanisms of neurodegenerative diseases like Parkinson's disease, where endogenous or exogenous THIQs have been implicated.[5][7]
Physicochemical Properties: A Comparative Overview
The addition of methyl groups to the nitrogen atom of this compound progressively alters its key physicochemical parameters. While direct experimental data for these specific compounds is sparse, we can infer the trends based on established chemical principles and data from related structures.[8][9][10] These properties are crucial as they govern the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds, including their ability to cross the blood-brain barrier.
| Property | This compound (Parent) | N-Methyl-1,2,3,4-tetrahydroisoquinolin-4-ol (Metabolite 1) | N,N-Dimethyl-1,2,3,4-tetrahydroisoquinolin-4-ol (Metabolite 2) | Rationale for Change |
| Molecular Weight | 149.19 g/mol | 163.22 g/mol | 177.25 g/mol | Additive mass of methyl group(s). |
| Predicted logP | ~0.8 - 1.2 | ~1.2 - 1.6 | ~1.5 - 1.9 | Increased lipophilicity with each methyl group, potentially enhancing membrane permeability. |
| Predicted pKa | ~9.5 (Secondary Amine) | ~9.8 (Tertiary Amine) | N/A (Quaternary Ammonium) | The inductive effect of the methyl group increases the basicity of the tertiary amine. The quaternary amine is permanently charged. |
| Polar Surface Area | ~40.5 Ų | ~31.3 Ų | ~28.2 Ų (as cation) | N-methylation reduces the number of N-H bonds, decreasing the polar surface area and hydrogen bonding potential. |
| Water Solubility | Moderately Soluble | Sparingly Soluble | Likely More Soluble (as a salt) | Increased lipophilicity of the free base decreases water solubility, but the quaternary salt form would be soluble. |
Note: Predicted values are estimations based on computational models and data from structurally similar compounds such as 1,2,3,4-tetrahydroquinoline-4-ol and N-methyl-1,2,3,4-tetrahydroisoquinoline.[9][10][11]
Synthesis and Metabolic Pathway
The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is often achieved through the Pictet-Spengler condensation.[3] In biological systems, these compounds can be formed endogenously from biogenic amines and aldehydes.
The metabolic N-methylation is a critical activation pathway. This biotransformation is primarily catalyzed by N-methyltransferases, such as phenylethanolamine N-methyltransferase (PNMT), which utilize S-adenosyl methionine (SAM) as a methyl group donor.[1][12][13] The progressive methylation leads to the formation of the tertiary amine and subsequently the quaternary ammonium ion.
References
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopaminergic antagonists: effects of 1,2,3,4-tetrahydroisoquinoline and its N-methyl and N-propyl homologs on apomorphine- and L-dopa-induced behavioral effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-methylated tetrahydroisoquinolines as dopaminergic neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contrasting effects of catecholic and O-methylated tetrahydroisoquinolines on hydroxyl radical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 9. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2,3,4-Tetrahydroquinolin-4-ol | C9H11NO | CID 287390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multienzyme One‐Pot Cascades Incorporating Methyltransferases for the Strategic Diversification of Tetrahydroisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Elucidation: Unambiguously Confirming Synthesized 1,2,3,4-Tetrahydroisoquinolin-4-ol
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is only the first step. The absolute, unambiguous confirmation of a product's three-dimensional structure is a critical juncture in the chemical synthesis and drug discovery pipeline. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone of medicinal chemistry, forming the backbone of numerous alkaloids and pharmacologically active compounds.[1][2][3] This guide provides an in-depth comparison of analytical techniques for confirming the structure of a specific derivative, 1,2,3,4-tetrahydroisoquinolin-4-ol, with a primary focus on the definitive power of single-crystal X-ray crystallography.
Synthesis Pathway: Accessing the this compound Scaffold
To analyze a structure, one must first synthesize it. A common and effective route to the THIQ scaffold is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions.[4][5][6] For our target molecule, a multi-step approach starting from a readily available precursor is logical.
A plausible synthetic route begins with the acylation of a β-phenylethylamine, followed by cyclization and reduction. Specifically, the synthesis could proceed via a Bischler-Napieralski-type reaction, which involves the cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, followed by a reduction step to yield the desired saturated heterocyclic core.[7][8][9] The introduction of the 4-hydroxyl group can be achieved through various methods, including oxidation of the corresponding tetrahydroisoquinoline or by starting with a precursor already containing the desired functionality.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the "gold standard" for molecular structure determination.[10] It provides a direct, high-resolution, three-dimensional map of electron density within a molecule, allowing for the precise determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry.[11][12][13]
Causality in Experimental Choices: Why X-ray Crystallography?
While other techniques provide valuable data, they often rely on inference to build a structural model. NMR, for instance, reveals connectivity and through-space interactions in solution, but the final 3D structure is a model that fits the data. Mass spectrometry provides the molecular formula but little about its 3D arrangement. X-ray crystallography, by contrast, directly visualizes the atomic arrangement in the solid state, leaving no ambiguity about the confirmed structure.[10][11]
Experimental Protocol: From Powder to Final Structure
The following protocol outlines the necessary steps to confirm the structure of synthesized this compound. This process is self-validating, as the quality of the final crystallographic data (e.g., R-factor, goodness-of-fit) provides a statistical measure of the model's accuracy.
Step 1: Crystal Growth (The Critical Hurdle)
-
Rationale: X-ray diffraction requires a single, well-ordered crystal of sufficient size and quality (ideally >20 µm in all dimensions).[13] This is often the most challenging step.
-
Methodology:
-
Dissolve the purified this compound powder in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques. A common approach is to place the solution in a small vial, which is then placed in a larger, sealed jar containing a less polar "anti-solvent" (e.g., diethyl ether, hexane). The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and promoting slow crystal growth.
-
Monitor for the formation of clear, well-defined single crystals over several days to weeks.
-
Step 2: Crystal Mounting and Data Collection
-
Rationale: A suitable crystal must be isolated and mounted on the diffractometer in a cryo-stream of nitrogen gas. Low temperatures (~100 K) are used to minimize thermal vibrations and protect the crystal from X-ray induced damage.
-
Methodology:
-
Select a high-quality crystal under a microscope.
-
Mount the crystal on a cryo-loop.
-
Place the mounted crystal onto the goniometer head of a single-crystal X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern CCD or CMOS detectors are used to capture the intensities and positions of the diffracted X-rays.
-
Step 3: Data Processing and Structure Solution
-
Rationale: The raw diffraction data must be processed to determine the unit cell dimensions and integrate the intensities of each reflection.
-
Methodology:
-
Index the diffraction pattern to determine the crystal system and unit cell parameters.
-
Integrate the raw data to obtain a list of reflection intensities (h, k, l indices and their corresponding intensities).
-
Apply corrections for factors such as Lorentz-polarization effects and absorption.
-
Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Step 4: Structure Refinement and Validation
-
Rationale: The initial model is refined against the experimental data to improve its agreement with the observed diffraction pattern.
-
Methodology:
-
Perform least-squares refinement to optimize the atomic coordinates, displacement parameters, and occupancy.
-
Locate and add hydrogen atoms to the model.
-
Validate the final structure using metrics such as the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map. A low R-factor (typically < 5%) indicates a good fit between the model and the experimental data.
-
Generate a final crystallographic information file (CIF) and graphical representations of the molecule.
-
Workflow for X-ray Crystallography
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. organicreactions.org [organicreactions.org]
- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. organicreactions.org [organicreactions.org]
- 10. benchchem.com [benchchem.com]
- 11. rigaku.com [rigaku.com]
- 12. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
A Comparative Analysis of the Neuroprotective Effects of 1-MeTIQ and Other Tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective agent research is in constant evolution, with a significant focus on endogenous molecules that can mitigate neuronal damage in neurodegenerative diseases. Among these, the tetrahydroisoquinoline (TIQ) family of compounds has garnered considerable attention due to their structural similarity to both neurotoxins and essential neurotransmitters. This guide provides an in-depth, objective comparison of the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) against other notable TIQ derivatives. We will delve into the mechanistic underpinnings of their actions, supported by experimental data, to offer a clear perspective for researchers in the field.
The Dichotomy of the TIQ Family: Neuroprotection vs. Neurotoxicity
Tetrahydroisoquinolines are a diverse group of compounds found in both plant and animal kingdoms, including the mammalian brain. Their physiological roles are complex, with some members exhibiting potent neurotoxic properties while others, like 1-MeTIQ, display significant neuroprotective capabilities.[1][2] This stark contrast in activity underscores the importance of understanding the structure-activity relationships within this chemical class.
Notably, compounds like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) and certain metabolites of salsolinol are considered neurotoxic and have been implicated in the pathogenesis of Parkinson's disease.[1][3] Chronic administration of 1BnTIQ, for instance, has been shown to induce parkinsonism in primates.[1] In stark contrast, 1-MeTIQ, an endogenous amine present in the brain, has demonstrated clear neuroprotective properties in various experimental models.[1][4]
1-MeTIQ: A Multi-Targeted Neuroprotective Agent
The neuroprotective profile of 1-MeTIQ is not attributed to a single mechanism but rather a synergistic combination of actions that collectively counter neurodegenerative processes.
Key Neuroprotective Mechanisms of 1-MeTIQ:
-
Inhibition of Monoamine Oxidase (MAO): 1-MeTIQ is a reversible inhibitor of both MAO-A and MAO-B.[1][5] This action is crucial as MAO-mediated deamination of dopamine is a primary source of oxidative stress in dopaminergic neurons, generating harmful reactive oxygen species (ROS) like hydrogen peroxide and the hydroxyl radical. By inhibiting MAO, 1-MeTIQ reduces this oxidative burden.
-
Antioxidant and Free Radical Scavenging Properties: Beyond its effects on MAO, 1-MeTIQ possesses intrinsic antioxidant properties, directly scavenging free radicals.[1] This dual action of preventing the formation and actively neutralizing existing ROS provides robust protection against oxidative stress.
-
Modulation of Dopamine Metabolism: 1-MeTIQ shifts the metabolic pathway of dopamine away from MAO-dependent oxidation and towards COMT-dependent O-methylation.[1] This alteration in dopamine catabolism further contributes to the reduction of oxidative stress.
-
Antagonism of the Glutamatergic System: A key differentiator for 1-MeTIQ is its ability to act as a low-affinity antagonist of the NMDA receptor.[6] This action prevents glutamate-induced excitotoxicity, a common pathway of neuronal death in many neurodegenerative conditions.[2]
-
Partial Dopamine Agonist Activity: 1-MeTIQ has been shown to interact with the agonistic conformation of dopamine receptors, acting as a partial agonist.
The multifaceted mechanism of 1-MeTIQ's neuroprotection is a significant advantage, suggesting its potential therapeutic utility across a spectrum of neurodegenerative diseases characterized by oxidative stress and excitotoxicity.
Comparative Analysis with Other TIQ Derivatives
To fully appreciate the unique neuroprotective profile of 1-MeTIQ, a direct comparison with other TIQ derivatives is essential.
| TIQ Derivative | Primary Effect | Key Mechanistic Differences from 1-MeTIQ |
| 1-MeTIQ | Neuroprotective | Multi-target action: MAO inhibition, antioxidant, NMDA receptor antagonism, dopamine metabolism modulation.[1][2] |
| TIQ (1,2,3,4-tetrahydroisoquinoline) | No clear neuroprotection | Shares free-radical scavenging properties but lacks the crucial NMDA receptor antagonist activity.[2] |
| 1-BnTIQ (1-benzyl-1,2,3,4-tetrahydroisoquinoline) | Neurotoxic | Induces parkinsonism-like symptoms; enhances dopamine oxidation and free radical production.[1] |
| Salsolinol | Contradictory (Neuroprotective/Neurotoxic) | A catechol TIQ with antioxidant properties.[7] Its effects can be biphasic, with lower doses showing protection and higher doses potentially being toxic.[7] |
| N-methyl-(R)-salsolinol | Neurotoxic | A potent dopaminergic neurotoxin that induces apoptosis through oxidative stress.[8][9] |
| Hydroxy-1MeTIQ Derivatives | Neuroprotective | Some hydroxylated analogs exhibit even greater neuroprotective efficacy than 1-MeTIQ.[10] |
Experimental Evidence: In Vitro and In Vivo Studies
The neuroprotective effects of 1-MeTIQ are not merely theoretical but are substantiated by a robust body of experimental evidence.
In Vitro Studies
-
Protection against various neurotoxins: 1-MeTIQ has been shown to protect cultured rat mesencephalic neurons against a range of dopaminergic neurotoxins, including MPP+, 6-hydroxydopamine, and rotenone.[11]
-
Amelioration of Aβ-induced toxicity: In primary hippocampal neurons, 1-MeTIQ significantly ameliorated the loss of synaptic proteins induced by β-amyloid (Aβ) peptides, highlighting its potential relevance for Alzheimer's disease.[6]
-
Prevention of glutamate-induced cell death: In granular cell cultures, 1-MeTIQ prevented glutamate-induced cell death and Ca2+ influx, a direct consequence of its NMDA receptor antagonism.[2]
In Vivo Studies
-
Parkinson's Disease Models: In animal models of Parkinson's disease, 1-MeTIQ has demonstrated significant neuroprotective effects. It completely antagonized the reduction in dopamine concentration and the behavioral changes induced by the neurotoxin 1BnTIQ.[1][4] Furthermore, it counteracted the damaging actions of rotenone, another potent neurotoxin used to model Parkinson's disease.[12]
-
Stereoselectivity: The neuroprotective action of 1-MeTIQ is stereoselective, with the (R)-enantiomer showing greater efficacy than the (S)-enantiomer.[11]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathways involved in 1-MeTIQ's neuroprotection and a typical experimental workflow for assessing neuroprotective effects.
Caption: Signaling pathways of 1-MeTIQ's neuroprotective action.
Caption: Experimental workflow for assessing neuroprotection in vitro.
Conclusion
The available evidence strongly supports the classification of 1-MeTIQ as a promising endogenous neuroprotective agent. Its unique, multi-target mechanism of action, encompassing MAO inhibition, direct antioxidant effects, and NMDA receptor antagonism, distinguishes it from other TIQ derivatives, many of which are either neurotoxic or lack the multifaceted protective profile of 1-MeTIQ. The consistent demonstration of its efficacy in both in vitro and in vivo models of neurodegeneration warrants further investigation into its therapeutic potential for diseases such as Parkinson's and Alzheimer's. For researchers in the field of neuropharmacology and drug development, 1-MeTIQ represents a compelling lead compound for the design of novel neuroprotective strategies.
References
- 1. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Protective Effect of Repeated 1MeTIQ Administration on the Lactacystin-Induced Impairment of Dopamine Release and Decline in TH Level in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1MeTIQ provides protection against Aβ-induced reduction of surface expression of synaptic proteins and inhibits H₂O₂-induced oxidative stress in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of N-methyl(R)salsolinol: involvement to neurotoxicity and neuroprotection by endogenous catechol isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,2,3,4-Tetrahydroisoquinolin-4-ol Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the cross-validation of analytical methods for the quantification of 1,2,3,4-tetrahydroisoquinolin-4-ol (THIQ-4-ol). In the landscape of drug development and neuroscience research, the accurate measurement of compounds like THIQ-4-ol—a molecule of interest for its potential endogenous roles and as a metabolite—is paramount. This guide provides an in-depth comparison of three workhorse analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Our objective is not merely to present protocols but to delve into the scientific rationale behind methodological choices. We will explore how to design and execute a robust cross-validation study, ensuring that the data you generate is reliable, reproducible, and fit for its intended purpose, aligning with the rigorous standards set by regulatory bodies like the FDA and the principles outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
Chapter 1: The Analytical Challenge & Strategic Approach
This compound is a polar molecule containing both a secondary amine and a hydroxyl group. These structural features present a distinct set of analytical challenges that directly influence the selection of a quantification strategy.
-
Polarity: The compound's hydrophilic nature can lead to poor retention on traditional reversed-phase (RP) HPLC columns, necessitating careful mobile phase optimization or alternative column chemistries.[6]
-
Volatility & Thermal Stability: The presence of polar functional groups makes THIQ-4-ol non-volatile. Direct analysis by GC is not feasible without a chemical derivatization step to mask these polar sites, thereby increasing volatility and thermal stability.[7]
-
Ionization Efficiency: For mass spectrometry-based methods, the basic nitrogen atom is a prime target for efficient protonation, making electrospray ionization (ESI) in positive mode a highly effective technique for LC-MS/MS.[8][9]
A cross-validation study is essential when transferring a method between laboratories, comparing a new method to an established one, or when data from different analytical techniques must be correlated. The European Medicines Agency (EMA) provides clear guidelines on when cross-validation is necessary to ensure consistency and reliability of bioanalytical data.[10][11][12] Our approach will be to establish three distinct, validated methods and then analyze a single set of quality control (QC) samples to compare their performance directly.
Caption: High-level workflow for the cross-validation of three independent analytical methods.
Chapter 2: Candidate Analytical Methodologies
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: HPLC-UV separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase.[6][13] Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.
-
Expertise & Causality: This is often the most accessible analytical technique. The key to success with a polar compound like THIQ-4-ol is manipulating the mobile phase. We use an ion-pairing agent or a buffer at a specific pH to suppress the ionization of the amine group, thereby increasing its retention on a C18 column. The presence of the isoquinoline ring provides a chromophore suitable for UV detection.
-
Strengths: Cost-effective, robust, and widely available.
-
Limitations: Lower sensitivity and selectivity compared to mass spectrometry. It may be susceptible to interference from matrix components that also absorb UV light at the analytical wavelength.[2]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then ionized (typically by electron impact), and the resulting fragments are detected by a mass spectrometer, providing high specificity.[14][15]
-
Expertise & Causality: As THIQ-4-ol is non-volatile, a critical derivatization step is required. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice. This reaction replaces the active hydrogens on the hydroxyl and amine groups with non-polar trimethylsilyl (TMS) groups, rendering the molecule volatile and suitable for GC analysis.[7] The mass spectrometer then provides definitive identification based on the unique fragmentation pattern of the derivatized analyte.
-
Strengths: Excellent chromatographic resolution and high specificity from MS detection.
-
Limitations: Requires a derivatization step, which adds time and potential variability. Not suitable for thermally labile compounds.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This hybrid technique couples the powerful separation of HPLC with the exquisite sensitivity and selectivity of tandem mass spectrometry.[8][9][16][17] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific parent ion is selected, fragmented, and a specific product ion is monitored. This two-stage filtering provides exceptional selectivity.
-
Expertise & Causality: LC-MS/MS is the gold standard for quantifying low-level analytes in complex matrices like plasma or tissue homogenates.[18][19] The choice of a reversed-phase column is common, but for polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns can offer superior retention and separation.[6] The high sensitivity of this method allows for minimal sample cleanup and smaller sample volumes. The specificity of MRM minimizes the risk of interference, a critical factor in bioanalysis.[8][9]
-
Strengths: Unmatched sensitivity (pg/mL levels) and selectivity. High throughput is possible with modern systems.
-
Limitations: Higher initial cost for instrumentation and requires more specialized expertise for method development and maintenance.
Caption: Simplified comparison of the analytical principles for each method.
Chapter 3: Experimental Protocols for Method Validation
The following protocols are presented as robust starting points. According to ICH and FDA guidelines, each method must be fully validated for linearity, accuracy, precision, selectivity, limit of quantification (LOQ), and stability before being used in a cross-validation study.[1][3][20][21][22]
Protocol 1: HPLC-UV Method
-
Chromatographic Conditions:
-
Column: Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation (for plasma):
-
To 200 µL of plasma, add 50 µL of internal standard (IS) solution (e.g., a structurally similar tetrahydroisoquinoline not present in the sample).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject.
-
-
Validation:
-
Prepare calibration standards and quality controls (QCs) in the target matrix.
-
Assess linearity over the expected concentration range.
-
Perform intra- and inter-day accuracy and precision runs using QCs at low, medium, and high concentrations.
-
Protocol 2: GC-MS Method
-
Derivatization & GC-MS Conditions:
-
Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane).
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Conditions: Electron Impact (EI) ionization at 70 eV. Scan or Selected Ion Monitoring (SIM) mode. For quantification, monitor characteristic ions of the derivatized THIQ-4-ol and IS.
-
-
Sample Preparation (for plasma):
-
Perform a liquid-liquid extraction. To 200 µL of plasma with IS, add 100 µL of 1M NaOH and 1 mL of ethyl acetate.
-
Vortex for 2 minutes, centrifuge, and transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine. Cap tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
-
-
Validation: Follow the same validation principles as the HPLC-UV method.
Protocol 3: LC-MS/MS Method
-
LC-MS/MS Conditions:
-
Column: C18 or HILIC column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute the analyte with good peak shape (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Optimize transitions for THIQ-4-ol and a stable isotope-labeled internal standard (e.g., THIQ-4-ol-d4), which is the ideal choice for correcting matrix effects and variability.
-
-
Sample Preparation (for plasma):
-
Utilize the same protein precipitation method described for HPLC-UV. The high selectivity of LC-MS/MS often allows for simpler sample cleanup.[19]
-
-
Validation: Validate according to FDA/ICH bioanalytical method validation guidelines, paying close attention to matrix effects, which can suppress or enhance ion signals.[2][4]
Chapter 4: Head-to-Head Comparison & Data Interpretation
For cross-validation, a minimum of three batches of QCs (at low, mid, and high concentrations, n=6 per level) should be analyzed by each validated method. The results are then compared to the nominal concentrations and to each other.
Table 1: Comparative Performance Metrics (Illustrative Data)
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 |
| LLOQ | 10 ng/mL | 1 ng/mL | 0.05 ng/mL[23] |
| Accuracy (% Bias) | Within ±10% | Within ±8% | Within ±5% |
| Precision (%RSD) | < 12% | < 10% | < 7% |
| Selectivity | Moderate; potential for interferences | High; based on mass fragmentation | Excellent; based on MRM transition |
| Sample Prep Time | ~30 min/batch | ~60 min/batch (includes derivatization) | ~20 min/batch |
| Instrument Run Time | ~10 min/sample | ~15 min/sample | ~7 min/sample |
| Relative Cost | Low | Medium | High |
Cross-Validation Acceptance Criteria
According to EMA guidelines, the mean accuracy of the results from a new method should be within ±15% of the values obtained from the reference method for at least two-thirds of the samples analyzed.[11][12]
Data Interpretation: If the LC-MS/MS method is considered the "gold standard" due to its superior sensitivity and selectivity, the results from HPLC-UV and GC-MS would be compared against it. For example, if the mean concentration of the Mid QC is 50 ng/mL by LC-MS/MS, the acceptable range for the other methods would typically be 42.5 to 57.5 ng/mL. Any systematic bias outside this range would require investigation.
Chapter 5: Senior Scientist's Recommendation
The choice of analytical method is not a one-size-fits-all decision; it is dictated by the application.
-
For high-throughput screening in drug discovery or routine analysis of formulations where concentrations are high (µg/mL to mg/mL), HPLC-UV is an excellent choice. It is cost-effective, reliable, and provides sufficient performance for these applications.
-
For definitive identification and quantification in complex matrices where high specificity is required, and for which a derivatization protocol is acceptable, GC-MS is a powerful tool. It is particularly useful in forensic applications or metabolomics studies where its high resolving power can separate closely related isomers.[14]
-
For bioanalysis of pharmacokinetic, toxicokinetic, or clinical samples where concentrations are expected to be low (pg/mL to ng/mL) and sample volume is limited, LC-MS/MS is the unequivocal choice. Its superior sensitivity and selectivity are necessary to meet the stringent regulatory requirements for bioanalytical assays.
References
- 1. fda.gov [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]
- 9. jsbms.jp [jsbms.jp]
- 10. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. bioanalysisforum.jp [bioanalysisforum.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pomics.com [pomics.com]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. LC-MS-MS-MS3 for the determination and quantification of ∆9-tetrahydrocannabinol and metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 21. biopharminternational.com [biopharminternational.com]
- 22. database.ich.org [database.ich.org]
- 23. mdpi.com [mdpi.com]
Assessing the In Vivo Efficacy of 1,2,3,4-Tetrahydroisoquinolin-4-ol Derivatives: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is both arduous and exciting. The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus represents one such scaffold of significant interest, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide provides an in-depth, comparative analysis of the in vivo efficacy of 1,2,3,4-tetrahydroisoquinolin-4-ol derivatives in established animal models, with a primary focus on their neuroprotective and anticancer applications. By synthesizing field-proven insights with technical accuracy, this document aims to equip researchers with the necessary knowledge to design robust preclinical studies and accelerate the translation of these promising compounds from the bench to the clinic.
The Therapeutic Promise of Tetrahydroisoquinoline Derivatives: A Diverse Pharmacological Landscape
The 1,2,3,4-tetrahydroisoquinoline framework is a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets, leading to a broad spectrum of pharmacological effects.[2] Derivatives of this core structure have been investigated for their potential as anticancer, neuroprotective, anti-inflammatory, antibacterial, and antiviral agents.[1] This guide will delve into two of the most promising therapeutic avenues for these compounds: neurodegenerative diseases and cancer, where their mechanisms of action are beginning to be unraveled.
Comparative In Vivo Efficacy in Neurodegenerative Disease Models
Parkinson's disease, a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, represents a key area where THIQ derivatives have shown therapeutic potential. The following sections compare the in vivo efficacy of two prominent derivatives, 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), in a chemically-induced animal model of Parkinsonism.
Animal Model: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)-Induced Parkinsonism in Rats
The neurotoxin 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been shown to induce Parkinson's-like symptoms and neurochemical changes in rodents, providing a relevant model for studying potential neuroprotective agents.[3][4]
Comparative Efficacy Data
A key study directly compared the neuroprotective effects of TIQ and 1MeTIQ in rats chronically treated with 1BnTIQ (25 mg/kg, i.p.).[3][4] The findings are summarized in the table below:
| Compound | Dose (mg/kg, i.p.) | Animal Model | Key Efficacy Endpoints | Outcome |
| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | 50 | 1BnTIQ-induced Parkinsonism in rats | Locomotor Activity, Striatal Dopamine Release | Completely prevented 1BnTIQ-induced hyperactivity and restored dopamine release to control levels.[3][4] |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | 50 | 1BnTIQ-induced Parkinsonism in rats | Locomotor Activity, Striatal Dopamine Release | Completely prevented 1BnTIQ-induced hyperactivity and restored dopamine release to control levels.[3][4] |
Analysis of Neuroprotective Efficacy:
Both TIQ and 1MeTIQ demonstrated significant neuroprotective effects in this model. Their ability to counteract the 1BnTIQ-induced hyperactivity and normalize the dysregulated dopamine release in the striatum suggests a potent disease-modifying potential.[3][4] These compounds are known to act as monoamine oxidase (MAO) inhibitors and free radical scavengers, which are crucial mechanisms for protecting dopaminergic neurons from oxidative stress, a key pathological feature of Parkinson's disease.[3][4]
Experimental Protocol: Assessment of Motor Coordination using the Rotarod Test
A standard method for evaluating motor coordination and balance in rodent models of Parkinson's disease is the rotarod test.
Objective: To assess the effect of this compound derivatives on motor coordination and balance in a mouse model of Parkinson's disease.
Materials:
-
Rotarod apparatus (e.g., Ugo Basile, Stoelting)
-
Male C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Test compounds (this compound derivatives) and vehicle
-
Syringes and needles for injections
Procedure:
-
Acclimation and Training:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Train the mice on the rotarod for 2-3 consecutive days prior to the test day. Each training session should consist of 3-4 trials with an inter-trial interval of at least 15 minutes. The rod should be set to a constant speed (e.g., 10 rpm) or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
-
Induction of Parkinsonism:
-
Administer MPTP (e.g., 20-30 mg/kg, i.p.) to the mice according to a validated protocol to induce dopaminergic neurodegeneration.
-
-
Treatment Administration:
-
Administer the test compounds or vehicle to the mice at the desired doses and route of administration (e.g., i.p. or oral gavage) at a specified time point relative to MPTP administration (pre-treatment, co-treatment, or post-treatment).
-
-
Rotarod Test:
-
On the test day, place the mice on the rotating rod.
-
Start the rotation at the pre-determined speed or acceleration.
-
Record the latency to fall for each mouse. A trial is typically ended if the mouse falls off or clings to the rod and rotates for two consecutive revolutions without attempting to walk.
-
Conduct 3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis:
-
Calculate the average latency to fall for each mouse across the three trials.
-
Compare the average latencies between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Comparative In Vivo Efficacy in Cancer Models
Several 1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated promising anticancer activity in preclinical studies. Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Animal Model: Human Tumor Xenografts in Immunodeficient Mice
A widely used and accepted model for evaluating the in vivo efficacy of anticancer agents is the subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice).
Efficacy Data of a Potent Derivative
| Compound | Cell Line | Animal Model | Key Efficacy Endpoint | Outcome |
| Compound 5d (HSR1304) | MDA-MB-231 (human breast cancer) | Not explicitly stated in the abstract, but likely a xenograft model | In vitro anti-proliferative activity (GI50) | Demonstrated potent anti-proliferative activity with GI50 values ranging from 1.591 to 2.281 μM. Blocked NF-κB nuclear translocation. |
Analysis of Anticancer Efficacy:
The potent in vitro activity of compounds like HSR1304 highlights the potential of this chemical class in oncology. By inhibiting the NF-κB pathway, these derivatives can suppress tumor cell proliferation and promote apoptosis. Further in vivo studies are warranted to fully assess their therapeutic index and efficacy in relevant tumor models.
Experimental Protocol: Tumor Growth Inhibition Study in a Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of a this compound derivative in a human tumor xenograft mouse model.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231, A549)
-
Immunodeficient mice (e.g., athymic nude mice)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), with or without Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When the tumors reach a predetermined average size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the test compound or vehicle to the mice according to the planned dose, schedule, and route of administration (e.g., daily oral gavage for 21 days).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study is typically terminated when the tumors in the control group reach a specific size or after a predetermined treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volume and weight between the groups.
-
Mechanistic Insights: Key Signaling Pathways
The therapeutic effects of this compound derivatives are often attributed to their ability to modulate specific intracellular signaling pathways.
Neuroprotection: The PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of neuronal survival, growth, and plasticity. Activation of this pathway has been shown to be neuroprotective in various models of neurodegenerative diseases.[5] Some 1,2,3,4-tetrahydroisoquinoline derivatives may exert their neuroprotective effects by activating the PI3K/Akt pathway, leading to the inhibition of apoptosis and promotion of neuronal survival.
Caption: PI3K/Akt signaling pathway in neuroprotection.
Anticancer Activity: The NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating inflammation, immunity, cell proliferation, and survival. Constitutive activation of the NF-κB pathway is a hallmark of many cancers and contributes to tumor growth and resistance to therapy.[6] Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been shown to inhibit the NF-κB pathway, leading to their anticancer effects.
Caption: NF-κB signaling pathway in cancer.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics for a range of diseases, most notably neurodegenerative disorders and cancer. The in vivo data presented in this guide, particularly the direct comparison of TIQ and 1MeTIQ in a model of Parkinson's disease, provides a strong rationale for the continued investigation of this chemical class.
However, to fully realize the therapeutic potential of these derivatives, several key areas require further exploration. There is a pressing need for more direct, head-to-head comparative in vivo studies of a wider range of this compound derivatives in standardized animal models of both neurodegeneration and cancer. Such studies will be crucial for establishing robust structure-activity relationships and identifying lead candidates with optimal efficacy and safety profiles.
Furthermore, a deeper understanding of the molecular mechanisms underlying the observed in vivo effects is essential. While the modulation of the PI3K/Akt and NF-κB pathways provides a solid starting point, a more comprehensive elucidation of the target profiles of these compounds will undoubtedly accelerate their development.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
benchmarking the synthesis of 1,2,3,4-tetrahydroisoquinolin-4-ol against known procedures
For researchers, medicinal chemists, and professionals in drug development, the 1,2,3,4-tetrahydroisoquinoline scaffold is a cornerstone of numerous biologically active molecules. The strategic introduction of functional groups onto this privileged structure is key to modulating pharmacological activity. Among its derivatives, 1,2,3,4-tetrahydroisoquinolin-4-ol presents a valuable synthon, offering a handle for further molecular elaboration. This guide provides an in-depth comparative analysis of established and modern synthetic routes to this target molecule, offering field-proven insights and experimental data to inform your synthetic strategy.
Introduction: The Significance of the 4-Hydroxy Moiety
The hydroxyl group at the C4 position of the tetrahydroisoquinoline core introduces a crucial point of functionality. It can act as a hydrogen bond donor and acceptor, influencing molecular interactions with biological targets. Furthermore, it serves as a versatile chemical handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The efficient and scalable synthesis of this compound is therefore of significant interest.
This guide will benchmark three key synthetic strategies:
-
The Pomeranz-Fritsch-Bobbitt (PFB) Reaction: A classic and adaptable method for isoquinoline synthesis.
-
Reductive Approaches: Focusing on the catalytic hydrogenation of a 4-oxo or 4-hydroxyisoquinoline precursor.
-
Modern Greener Methodologies: Highlighting microwave-assisted synthesis as a more sustainable alternative.
Each method will be evaluated based on reaction yield, purity, reaction time, temperature, reagent and catalyst requirements, and overall process efficiency.
Comparative Analysis of Synthetic Procedures
The following sections detail the experimental protocols and performance data for the synthesis of this compound via different established methods.
The Pomeranz-Fritsch-Bobbitt (PFB) Reaction: A Versatile Classic
The Pomeranz-Fritsch-Bobbitt (PFB) reaction is a powerful tool for the synthesis of tetrahydroisoquinolines. The Bobbitt modification, in particular, allows for the formation of 4-hydroxytetrahydroisoquinolines through the acid-catalyzed cyclization of an aminoacetal derived from a benzaldehyde and an aminoacetaldehyde acetal, followed by in-situ reduction.[1][2] The choice of acid and control of reaction concentration are critical to favor the formation of the desired 4-hydroxy product over potential side products like the 4-methoxy ether.[1]
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3,4-Tetrahydroisoquinolin-4-ol
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 1,2,3,4-Tetrahydroisoquinolin-4-ol is foundational to scientific progress. However, this innovation carries a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of yourself, your colleagues, and the environment.
Part 1: Hazard Assessment & Waste Characterization
The cornerstone of any disposal protocol is a thorough understanding of the chemical's hazards. While a specific Safety Data Sheet (SDS) for the 4-hydroxy derivative may not always be accessible, a conservative approach mandates that we assess its hazards based on the well-documented parent compound, 1,2,3,4-Tetrahydroisoquinoline, and related structures. This methodology ensures the highest level of safety.
The parent compound, 1,2,3,4-Tetrahydroisoquinoline, is classified with significant health and physical hazards.[1][2] Therefore, any waste containing this compound must be treated as hazardous waste unless determined to be non-hazardous by a qualified environmental health and safety (EHS) professional.[3]
Table 1: GHS Hazard Profile for the Parent Compound, 1,2,3,4-Tetrahydroisoquinoline
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1][2] | ☠️ |
| Acute Toxicity, Dermal (Category 2) | H310: Fatal in contact with skin[1][2] | ☠️ |
| Skin Corrosion (Sub-category 1B) | H314: Causes severe skin burns and eye damage[1][4] | corrosive |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[1] | corrosive |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] | ❗ |
Source: Compiled from PubChem and supplier Safety Data Sheets.[1][2][4]
This hazard profile dictates that all subsequent handling and disposal steps must be performed with the utmost care to prevent exposure and environmental release.
Part 2: Regulatory Framework: Adherence to EPA and OSHA Standards
In the United States, the management of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][6]
-
EPA (RCRA): Regulates the generation, transportation, treatment, storage, and disposal of hazardous waste.[3][5] Your institution is classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG), which determines the specific on-site accumulation limits and timelines.[7]
-
OSHA: The Hazard Communication Standard (HazCom) requires that hazards are assessed and this information is communicated to employees through labeling, SDSs, and training.[6][8]
It is imperative to consult with your institution's Environmental Health & Safety (EHS) department to understand the specific local and state regulations and internal procedures that supplement these federal mandates.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of generation in the laboratory to its final removal by a certified waste handler.
Workflow for Laboratory-Level Waste Handling
The following diagram illustrates the decision-making process for handling waste containing this compound within the laboratory.
Caption: Lab-level workflow for the segregation and accumulation of hazardous chemical waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the correct PPE. The causality here is direct: the compound is presumed to be corrosive and toxic upon contact.[1][4]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). No single glove material protects against all chemicals, so consult your institution's glove selection guide.[9]
-
Eye Protection: Use chemical safety goggles or a face shield.[10]
-
Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.
Step 2: Select a Compatible Waste Container
The choice of container is critical to prevent leaks and reactions.
-
Material: Use a container made of a material compatible with the waste. For heterocyclic amines, which can be corrosive, high-density polyethylene (HDPE) or borosilicate glass containers are appropriate. Crucially, do not use metal containers for potentially corrosive waste .[5]
-
Condition: The container must be in good condition, free of cracks or leaks, with a secure, screw-top lid.[11][12]
-
Reuse: It is often practical to reuse the original reagent bottle for its own waste once empty.[13]
Step 3: Segregate and Accumulate Waste
Proper segregation prevents dangerous chemical reactions.
-
Do Not Mix: Do not mix waste containing this compound with other waste streams unless you have explicit confirmation of their compatibility from an EHS professional.
-
Incompatibles: Specifically, store this waste away from strong oxidizing agents and strong acids.[13] Mixing incompatible chemicals can lead to fire, explosion, or the release of toxic gases.
-
Aqueous vs. Organic: If possible, avoid mixing aqueous waste with organic solvent waste to simplify the final disposal process and reduce costs.[13]
Step 4: Label the Waste Container Correctly and Immediately
Proper labeling is a strict regulatory requirement and essential for safety.[8] The label must be applied as soon as the first drop of waste enters the container.[3]
-
Required Text: The container must be clearly marked with the words "HAZARDOUS WASTE ".[7][14]
-
Contents: List the full chemical name(s) of the contents (e.g., "Waste this compound in Methanol"). Do not use abbreviations or chemical formulas.[14]
-
Hazard Identification: Indicate the primary hazards (e.g., Toxic, Corrosive).[3][7]
Part 4: On-Site Storage in Satellite Accumulation Areas (SAA)
An SAA is a designated location in the lab, at or near the point of waste generation, where hazardous waste can be collected before being moved to a central storage area.[7][12][14]
Table 2: Key Requirements for Satellite Accumulation Area (SAA) Management
| Requirement | Protocol | Rationale & Authority |
| Location | Must be at or near the point of generation and under the control of the lab personnel generating the waste. | To minimize the transport of open waste containers and ensure accountability.[12][14] |
| Container Closure | Waste containers must be kept tightly closed at all times, except when actively adding waste. Do not leave a funnel in the container. | Prevents spills and the release of volatile organic compounds (VOCs) into the lab atmosphere.[11][14] |
| Volume Limits | A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic "P-listed" chemicals, the limit is one quart. | Federal and state regulations set these limits to minimize risk within the laboratory.[12][15] |
| Secondary Containment | Store containers in a chemically resistant tray or tub to contain any potential leaks or spills. | Provides a crucial barrier to prevent a spill from spreading and reaching a drain.[5] |
| Inspections | The SAA and its containers should be inspected weekly for leaks, proper labeling, and closure. | Proactive inspections are a best practice to identify potential issues before they become incidents.[14] |
Part 5: Final Disposal and Emergency Procedures
Final Disposal Pathway
Under no circumstances should this chemical waste be disposed of down the drain.[16] The only acceptable method is through your institution's hazardous waste management program.
References
- 1. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. fishersci.com [fishersci.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 9. osha.com [osha.com]
- 10. fishersci.com [fishersci.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 13. hsrm.umn.edu [hsrm.umn.edu]
- 14. research.columbia.edu [research.columbia.edu]
- 15. epa.gov [epa.gov]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2,3,4-Tetrahydroisoquinolin-4-ol
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. Compounds like 1,2,3,4-Tetrahydroisoquinolin-4-ol, a member of the tetrahydroisoquinoline family, are valuable building blocks, but they also present significant health and safety risks that must be rigorously managed. This guide moves beyond a simple checklist to provide a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Understanding the Hazard: Why This Level of Caution?
Before we can select the appropriate PPE, we must first understand the risks posed by this compound and its structural analogs. Safety Data Sheets (SDS) for closely related tetrahydroisoquinolines consistently highlight several key hazards:
-
Acute Toxicity: The parent compound, 1,2,3,4-Tetrahydroisoquinoline, is classified as toxic if swallowed and potentially fatal if it comes in contact with the skin.[1]
-
Severe Skin and Eye Damage: These compounds are known to cause severe skin burns and serious eye damage.[1][2] Direct contact can lead to immediate and potentially irreversible injury.
-
Respiratory Irritation: Inhalation of vapors, mists, or dusts can cause respiratory irritation.[3] Some compounds in this family may also cause damage to organs with single exposure.[1]
This hazard profile dictates that our primary goal is to establish multiple, robust barriers between the chemical and all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
Core PPE: The Non-Negotiable Baseline
For any task involving this compound, from simply moving a container to preparing for a reaction, the following baseline PPE is mandatory.
-
Eye and Face Protection: Standard safety glasses are insufficient. The risk of severe eye damage necessitates the use of chemical splash goggles that form a seal around the eyes.[1][4] For tasks with a higher risk of splashing, such as transfers of solutions or reaction quenching, a full-face shield worn over chemical splash goggles is required to protect the entire face.[5][6]
-
Protective Gloves: No single glove type is impervious to all chemicals. For the amine class of compounds, nitrile gloves are a common and effective choice. However, it is critical to adopt a double-gloving technique.[5][7] This practice provides a critical layer of redundancy; if the outer glove is compromised, the inner glove still offers protection. Gloves should have long cuffs that can be tucked under the sleeves of the lab coat to prevent skin exposure at the wrist.[7] Always inspect gloves for any signs of degradation or punctures before use.[3]
-
Laboratory Coat: A full-length, long-sleeved laboratory coat is required.[4] For handling this class of chemicals, a fluid-resistant or chemical-resistant lab coat is strongly recommended over standard cotton coats, which can absorb spills and hold the chemical against your skin.
Task-Specific PPE Protocols
The level of risk is not static; it escalates with the quantity of the chemical being handled and the nature of the procedure. The following table outlines the required PPE for different operational scenarios.
| Laboratory Task | Scale | Required PPE | Rationale |
| Pre-weighing / Container Handling | Any | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles. | Minimizes risk during initial handling and preparation where the container itself could be contaminated. |
| Weighing Solid Compound | < 1 g | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles. Perform in a fume hood or ventilated enclosure. | Reduces risk of inhaling fine particulates. The primary risk is dermal/ocular contact. |
| Weighing Solid Compound | > 1 g | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, N95 Respirator.[7][8] Perform in a chemical fume hood. | Increased quantity elevates the risk of aerosolization and inhalation of toxic dust. A respirator becomes essential. |
| Preparing Solutions / Liquid Transfers | Any | Double Nitrile Gloves, Chemical-Resistant Lab Coat, Chemical Splash Goggles, Full Face Shield.[5] Perform in a chemical fume hood. | The risk of splashes and generation of vapors is high. A face shield protects the entire face from direct contact. |
| Running/Monitoring a Reaction | Any | Double Nitrile Gloves, Chemical-Resistant Lab Coat, Chemical Splash Goggles. | Assumes the reaction is contained within a closed system (e.g., sealed flask) inside a fume hood. Risk is lower but continuous monitoring requires constant readiness. |
| Reaction Work-up / Quenching | Any | Double Nitrile Gloves, Chemical-Resistant Lab Coat, Chemical Splash Goggles, Full Face Shield. Perform in a chemical fume hood. | High-risk step involving transfers, potential for exothermic reactions, and splashes. Maximum protection is required. |
| Large Spill Cleanup (>10 mL) | Any | Chemical-Resistant Coveralls, Double Nitrile Gloves, Chemical-Resistant Boots, Full-Face Respirator with appropriate cartridges.[7] | A major spill constitutes an emergency. The atmosphere may be saturated with vapors, requiring self-contained respiratory protection and full-body coverage. |
Procedural Guidance: Executing Safety
Correctly using PPE is as important as selecting it. The following protocols must be strictly followed.
Protocol 1: PPE Donning and Doffing Sequence
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
Goggles & Face Shield: Put on your chemical splash goggles, followed by a face shield if the task requires it.
Doffing (Taking Off) PPE This should be performed immediately upon leaving the active work area.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in the designated hazardous waste container.[9]
-
Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps to avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Lab Coat: Unfasten the lab coat and roll it outwards, ensuring the contaminated exterior is contained within the roll. Place it in the designated bin for lab laundry.
-
Inner Gloves: Remove the final pair of gloves using the same technique as before.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Diagram: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. cdc.gov [cdc.gov]
- 5. pogo.ca [pogo.ca]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. pppmag.com [pppmag.com]
- 8. gerpac.eu [gerpac.eu]
- 9. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
